Tri(t-butoxycarbonylethoxymethyl) ethanol
Description
Properties
IUPAC Name |
tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDIZFVGPDHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tri(t-butoxycarbonylethoxymethyl) ethanol: A Trivalent Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Complex Architectures in Targeted Protein Degradation
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] While traditional PROTACs consist of two ligands—one for a target protein and one for an E3 ubiquitin ligase—joined by a linker, the pursuit of enhanced efficacy and novel mechanisms of action has driven the exploration of more complex molecular architectures.[3][4] Tri(t-butoxycarbonylethoxymethyl) ethanol emerges as a key building block in this advanced landscape, functioning as a trivalent, branched linker.[5][6] This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic approach, and its application in the design of next-generation therapeutic agents.
This trivalent linker, featuring a central quaternary carbon, offers three arms for conjugation, allowing for the creation of multi-specific or bivalent PROTACs that can engage a target protein at two distinct sites, potentially increasing avidity and cooperativity in the formation of the critical ternary complex.[4][5] The t-butyl ester protecting groups offer a chemically stable handle that can be readily removed under acidic conditions to reveal carboxylic acid functionalities for subsequent conjugation.[7] The terminal hydroxyl group provides a further point for derivatization.[7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a linker is paramount for the rational design of PROTACs with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[2][8] While extensive experimental data for this compound is not widely available in the public domain, we can compile its known attributes and infer others based on its chemical structure and the properties of similar branched polyethylene glycol (PEG) derivatives.[][]
| Property | Value/Description | Source(s) |
| Molecular Formula | C₂₆H₄₈O₁₀ | [6] |
| Molecular Weight | 520.66 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 1027581-61-8 | [6] |
| Melting Point | Not publicly available. Expected to be a low-melting solid based on its structure. | |
| Boiling Point | Not publicly available. Expected to be high and likely to decompose upon heating. | |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. As a branched PEG derivative, it is anticipated to have good solubility in many common organic solvents.[][][11] | |
| Purity | Typically available at ≥95% purity from commercial suppliers. | [12] |
Spectral Characteristics (Theoretical)
Due to the lack of publicly available experimental spectra, the following are predicted characteristics based on the molecule's structure and standard spectroscopic principles.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but with distinct regions:
-
t-Butyl protons: A sharp, intense singlet around δ 1.4-1.5 ppm, corresponding to the 27 protons of the three t-butyl groups.
-
Methylene protons: A series of multiplets in the δ 3.5-3.8 ppm region, corresponding to the various -CH₂- groups in the ethoxymethyl arms. The protons of the -CH₂- adjacent to the ether oxygens would be in this region.
-
Hydroxymethyl protons: A signal corresponding to the -CH₂OH group, likely appearing as a singlet or a triplet depending on coupling with the hydroxyl proton, in the δ 3.6-3.9 ppm region.
-
Hydroxyl proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically in the δ 1-5 ppm range.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon environments:
-
t-Butyl methyl carbons: A signal around δ 28 ppm.
-
t-Butyl quaternary carbons: A signal around δ 80-82 ppm.
-
Methylene carbons: Signals for the various -CH₂- groups would appear in the δ 60-75 ppm region.
-
Quaternary carbon center: The central C(CH₂O)₃(CH₂OH) carbon would have a chemical shift in the δ 40-50 ppm range.
-
Carbonyl carbons: The ester C=O carbons would be significantly downfield, in the δ 170-175 ppm region.[13][14]
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region from the alkyl groups.
-
C=O stretch: A strong, sharp band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl groups.
-
C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region from the ether and ester linkages.[15][16]
Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 520.66. Common fragmentation patterns would involve the loss of t-butyl groups or parts of the ethoxycarbonylmethyl arms.
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Monoprotection of Pentaerythritol The synthesis would likely commence with the selective protection of one of the four hydroxyl groups of pentaerythritol. This can be achieved using a bulky protecting group like trityl (triphenylmethyl) chloride in the presence of a base such as pyridine. This selective protection is crucial for differentiating one hydroxyl group from the other three.
Step 2: Williamson Ether Synthesis The three remaining free hydroxyl groups of the protected pentaerythritol are then subjected to a Williamson ether synthesis. This involves deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with three equivalents of an alkylating agent, in this case, a t-butyl haloacetate like t-butyl bromoacetate. This step introduces the t-butoxycarbonylethoxymethyl arms.
Step 3: Deprotection The final step involves the removal of the protecting group from the fourth hydroxyl group. If a trityl group was used, this can be accomplished under mild acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM), which would selectively cleave the trityl ether without affecting the t-butyl esters.
Self-Validation and Causality: This proposed protocol incorporates self-validating checkpoints. The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (NMR, IR) of the intermediates. The choice of a bulky protecting group in the first step is a key experimental decision driven by the need for regioselectivity. The use of a strong, non-nucleophilic base like NaH in the second step is critical to ensure complete deprotonation of the hydroxyl groups for efficient etherification, while minimizing side reactions. The final deprotection step relies on the differential acid lability of the trityl ether and the t-butyl esters, a common strategy in multi-step organic synthesis.
Applications in Drug Development: The Trivalent PROTAC Advantage
The primary and most significant application of this compound is as a trivalent linker in the synthesis of advanced PROTACs.[4] The linker in a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][2]
The Mechanism of Trivalent PROTACs
A trivalent PROTAC synthesized using this linker can possess two ligands for the target protein and one for the E3 ligase. This "two-headed" approach for the target protein can lead to a significant increase in the avidity of the PROTAC for its target. This enhanced binding can promote the formation of a more stable and productive ternary complex, leading to more efficient ubiquitination and subsequent degradation of the target protein.[4][5]
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An In-Depth Technical Guide to the Synthesis of CAS Number 1027581-61-8: Tri(t-butoxycarbonylethoxymethyl) ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of PROTAC Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This technical guide focuses on the synthesis of Tri(t-butoxycarbonylethoxymethyl) ethanol (CAS Number: 1027581-61-8) , an alkyl/ether-based PROTAC linker. Its unique trifunctional structure provides a versatile scaffold for the construction of complex PROTAC molecules, allowing for multiple attachment points or the development of multi-specific degraders. Understanding the synthesis of this key building block is paramount for researchers engaged in the design and development of novel protein degraders.
Chemical Identity and Properties
| Property | Value |
| CAS Number | 1027581-61-8 |
| Chemical Name | This compound |
| IUPAC Name | di-tert-butyl 3,3'-((2-((3-(tert-butoxy)-3-oxopropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diyl)bis(oxy))dipropionate |
| Molecular Formula | C26H48O10 |
| Molecular Weight | 520.66 g/mol |
| Appearance | Solid |
Core Synthesis Route: A Base-Catalyzed Michael Addition
The most logical and efficient synthetic pathway to this compound involves a base-catalyzed Michael addition reaction. This strategy leverages the nucleophilic character of a triol core and the electrophilic nature of an acrylate derivative.
The core principle of this synthesis is the 1,4-conjugate addition of the hydroxyl groups of a central polyol to the carbon-carbon double bond of tert-butyl acrylate.
Conceptual Workflow of the Synthesis
Figure 1: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established principles of Michael additions involving polyols and acrylates, a reaction that can be effectively facilitated using a strong base as a catalyst.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1,1,1-Tris(hydroxymethyl)ethane | 77-85-0 | C5H12O3 | 120.15 |
| tert-Butyl acrylate | 1663-39-4 | C7H12O2 | 128.17 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 |
| Saturated aqueous ammonium chloride solution | 12125-02-9 | NH4Cl | 53.49 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO4 | 120.37 |
| Ethyl acetate | 141-78-6 | C4H8O4 | 88.11 |
| Hexane | 110-54-3 | C6H14 | 86.18 |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,1,1-tris(hydroxymethyl)ethane (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 3.3 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour. This step facilitates the formation of the tri-alkoxide of 1,1,1-tris(hydroxymethyl)ethane.
-
-
Michael Addition:
-
Cool the reaction mixture back down to 0 °C.
-
Add tert-butyl acrylate (3.5 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion of the reaction, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Add water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
-
Rationale for Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl groups of the triol to form the corresponding alkoxides. This is crucial for initiating the Michael addition.
-
Stoichiometry: A slight excess of tert-butyl acrylate is used to ensure the complete reaction of all three hydroxyl groups of the starting triol.
-
Solvent: Anhydrous THF is an appropriate solvent as it is inert to the reaction conditions and effectively solubilizes the starting materials.
-
Temperature Control: The initial deprotonation and the addition of the acrylate are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions.
-
Work-up: Quenching with a mild acid source like ammonium chloride neutralizes the excess base and protonates any remaining alkoxides.
Mechanistic Insights
The synthesis proceeds via a classic base-catalyzed Michael addition mechanism.
Figure 2: Simplified mechanism of the base-catalyzed Michael addition.
Troubleshooting and Optimization
| Potential Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient base, short reaction time, or low temperature. | Ensure the use of fresh, high-quality sodium hydride. Extend the reaction time and consider a slight increase in temperature (e.g., to 40 °C) while monitoring for side products. |
| Formation of di-substituted product | Incomplete deprotonation or insufficient acrylate. | Ensure adequate deprotonation time and use a slight excess of tert-butyl acrylate. |
| Polymerization of tert-butyl acrylate | Presence of radical initiators or high reaction temperatures. | Ensure the reaction is performed under an inert atmosphere and maintain strict temperature control. |
Conclusion
The synthesis of this compound (CAS 1027581-61-8) is a straightforward yet crucial process for the advancement of PROTAC-based therapeutics. The Michael addition of 1,1,1-tris(hydroxymethyl)ethane to tert-butyl acrylate provides an efficient and scalable route to this versatile linker. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce this key building block for the development of the next generation of targeted protein degraders.
References
-
Dupraz, A., Guy, P. A., & Dupuy, C. (1996). Polyalkylation of Primary Polyols by 1,4-Addition to tert-Butyl Acrylate and Acrylonitrile. Tetrahedron Letters, 37(7), 969-972. [Link]
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Navigating the Solubility Landscape of Tri(t-butoxycarbonylethoxymethyl) ethanol: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Linker Solubility in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own cellular machinery to degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] While significant focus is placed on the design of the two binding moieties, the linker is far from a passive spacer.[] Its composition, length, and physicochemical properties, particularly solubility, are critical determinants of the overall efficacy, pharmacokinetics, and developability of a PROTAC drug candidate.[3]
This guide focuses on a specific and widely utilized alkyl/ether-based PROTAC linker, Tri(t-butoxycarbonylethoxymethyl) ethanol . Understanding its solubility profile in a range of organic solvents is paramount for researchers in drug development. From initial synthesis and purification to formulation and in vitro/in vivo screening, solvent compatibility dictates the feasibility and efficiency of nearly every stage of the development pipeline. This document provides a deep dive into the theoretical and practical aspects of this linker's solubility, equipping researchers with the knowledge to make informed decisions in their experimental design.
Physicochemical Properties and Structural Analysis
This compound is a solid at room temperature with the following key characteristics[5][6][7]:
-
Chemical Formula: C₂₆H₄₈O₁₀
-
Molecular Weight: 520.66 g/mol
-
CAS Number: 1027581-61-8
-
Appearance: Solid
A thorough analysis of its molecular structure is the first step in predicting its solubility behavior.
Caption: Molecular Structure of this compound.
The molecule possesses a central quaternary carbon atom, providing a scaffold for its three identical arms and a single hydroxymethyl group. Each arm contains:
-
Ether Linkages (-CH₂-O-CH₂-): These introduce polarity and the potential for hydrogen bond acceptance.
-
Ester Groups (-C(=O)O-): These are also polar and can act as hydrogen bond acceptors.
-
tert-Butyl Groups (-C(CH₃)₃): These are large, bulky, and highly nonpolar (lipophilic) groups.
The presence of a primary alcohol (-CH₂OH) allows for both hydrogen bond donation and acceptance. This combination of multiple polar groups (ethers, esters, alcohol) and large nonpolar groups gives the molecule an amphiphilic character, though it is dominated by the large alkyl component.
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] This principle states that substances with similar polarities are more likely to be soluble in one another. We can, therefore, forecast the solubility of this compound in various organic solvents by comparing their relative polarities.
The molecule's structure suggests a moderate overall polarity. The numerous ether and ester oxygens, along with the hydroxyl group, provide polar character. However, the three bulky t-butyl groups and the overall large carbon skeleton contribute significant nonpolar character. This duality is key to its solubility profile.
Below is a table summarizing the predicted qualitative solubility of this compound in a range of common organic solvents, ordered by increasing polarity index.[9][10][11][12]
Table 1: Predicted Solubility of this compound
| Solvent | Polarity Index (P') | Solvent Type | Predicted Qualitative Solubility | Rationale for Prediction |
| Hexane | 0.1 | Nonpolar | Low to Insoluble | The molecule's polarity from ether/ester groups is too high for this purely nonpolar solvent. |
| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the alkyl chains, and its slight polarity may accommodate the polar groups better than hexane. |
| Diethyl Ether | 2.8 | Polar Aprotic | Soluble | The ether functionality of the solvent is highly compatible with the multiple ether linkages in the solute. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Highly Soluble | DCM is an excellent solvent for a wide range of organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Highly Soluble | Similar to diethyl ether, THF's cyclic ether structure should effectively solvate the molecule. |
| Chloroform | 4.1 | Polar Aprotic | Highly Soluble | A versatile solvent that should readily dissolve this compound due to a good balance of polarity. |
| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble | The ester functionality of the solvent is compatible with the ester groups of the solute. |
| Acetone | 5.1 | Polar Aprotic | Soluble | The polar ketone group should interact well with the polar functionalities of the molecule. |
| Methanol | 5.1 | Polar Protic | Moderate to Soluble | As a polar protic solvent, methanol can hydrogen bond with the solute, but the large nonpolar regions may limit high solubility. |
| Ethanol | 4.3 | Polar Protic | Moderate to Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are beneficial, but its slightly larger alkyl chain may improve solubility. |
| Acetonitrile | 5.8 | Polar Aprotic | Moderate | While polar, the nitrile group's specific interactions may be less favorable than with other polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of compounds. |
| Water | 10.2 | Polar Protic | Insoluble | The large, nonpolar t-butyl groups and extensive carbon backbone make the molecule too lipophilic to dissolve in water. |
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are a valuable starting point, empirical determination is essential for accurate and reliable data. The following protocol provides a robust, step-by-step methodology for determining the solubility of this compound.
Part 1: Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility in various solvents and helps to identify suitable candidates for quantitative analysis.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled glass vials.[13]
-
Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.
-
Agitation: Cap the vial and vortex or shake vigorously for 60 seconds.[8]
-
Observation: Visually inspect the solution against a dark background. Note if the solid has completely dissolved, is partially dissolved, or remains undissolved.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps.
-
Recording: Record the results as "Highly Soluble" (dissolves in <1 mL), "Soluble" (dissolves in 1-2 mL), "Sparingly Soluble" (partially dissolves), or "Insoluble".
-
Repeat: Repeat this process for each solvent to be tested.
Caption: Workflow for Qualitative Solubility Screening.
Part 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility in mg/mL. The causality behind this protocol is to create a saturated solution at a controlled temperature, then accurately measure the mass of the dissolved solid in a known volume of the solvent.
Methodology:
-
Supersaturation: Add an excess amount of this compound (e.g., ~50 mg) to a vial containing a known volume of solvent (e.g., 1.0 mL). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for at least 24 hours. This extended time is critical to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. For a more rapid and complete separation, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. It is critical to avoid disturbing the undissolved solid.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, chemically inert vial. Evaporate the solvent completely using a stream of nitrogen, a centrifugal evaporator, or by placing it in a vacuum oven at a moderate temperature.
-
Mass Determination: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of vial with dried residue - Mass of empty vial) / Volume of supernatant collected
-
Validation: Repeat the experiment at least twice to ensure the results are reproducible.
Caption: Protocol for Quantitative Solubility Determination.
Conclusion: From Theory to Practice
This compound is a linker of significant interest in the development of PROTACs. Its amphiphilic nature, derived from a combination of polar ether, ester, and alcohol functionalities alongside nonpolar t-butyl groups, results in a nuanced solubility profile. While it is predicted to be highly soluble in moderately polar aprotic solvents like DCM, THF, and DMSO, and sparingly soluble in highly polar or nonpolar extremes, these theoretical assessments must be backed by rigorous experimental data. The protocols outlined in this guide provide a robust framework for researchers to accurately determine the solubility of this linker, thereby enabling more efficient synthesis, purification, and formulation, and ultimately accelerating the path toward novel therapeutics.
References
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Shodex. (n.d.). Polarities of Solvents. Retrieved from Shodex HPLC Columns and Standards. URL: [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. URL: [Link]
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Burdick & Jackson. (n.d.). Polarity Index. Retrieved from Burdick & Jackson. URL: [Link]
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Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from Scribd. URL: [Link]
-
Quora. (2021, December 12). How do you determine the solubility of a solid? Retrieved from Quora. URL: [Link]
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Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from Organometallics. URL: [Link]
-
University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCR Department of Chemistry. URL: [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL: [Link]
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SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from SALTISE. URL: [Link]
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新研博美. (n.d.). Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8. Retrieved from 新研博美. URL: [Link]
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theoretical principles of using Tri(t-butoxycarbonylethoxymethyl) ethanol as a core
An In-depth Technical Guide to Tri(t-butoxycarbonylethoxymethyl) ethanol as a Core for Advanced Macromolecular Architectures
Authored by a Senior Application Scientist
Foreword
In the landscape of contemporary drug delivery and materials science, the rational design of molecular scaffolds is paramount. The ability to create precisely defined, multifunctional macromolecules is the cornerstone of developing next-generation therapeutics and smart materials. This guide delves into the theoretical principles and practical applications of this compound, a unique and versatile building block that serves as an ideal core for constructing complex molecular architectures. As researchers and drug development professionals, our goal is to move beyond incremental advances and architect solutions from the ground up. This molecule, with its inherent trifurcated and orthogonally protected structure, offers a robust starting point for such innovation. Throughout this document, we will explore not just the "how" but, more critically, the "why" behind the experimental choices, providing a framework for its application in your own research endeavors.
Molecular Architecture and Physicochemical Profile
This compound, with the IUPAC name di-tert-butyl 3,3'-((2-((3-(tert-butoxy)-3-oxopropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diyl)bis(oxy))dipropionate, is a branched molecule featuring a central quaternary carbon atom.[1] This core is extended by three arms, each terminating in a t-butyl ester, and a single, primary hydroxyl group. This unique arrangement provides a strategic advantage in chemical synthesis, offering a single point for further derivatization while the three carboxylic acid groups remain protected.
The presence of the ether linkages within the arms imparts PEG-like characteristics, potentially influencing solubility and pharmacokinetic properties in biological systems. The t-butyl ester protecting groups are stable under a variety of conditions but can be readily removed under mild acidic conditions, allowing for controlled deprotection and subsequent functionalization.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1027581-61-8 | [1][3][4][5][6] |
| Molecular Formula | C26H48O10 | [1][3][7] |
| Molecular Weight | 520.66 g/mol | [1][3][7] |
| Appearance | Solid | [3] |
| Purity | ≥95% - 98% | [3][4] |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. |
The Strategic Importance of the t-Butoxycarbonyl (Boc) Protecting Group
The three t-butoxycarbonyl (Boc) groups are central to the utility of this molecule as a core. The Boc group is a widely used acid-labile protecting group in organic synthesis.[8] Its bulkiness prevents unwanted side reactions at the carboxylic acid, while its electronic properties allow for selective removal under conditions that often leave other functional groups intact.
Mechanism of Deprotection
The deprotection of the Boc group is typically achieved with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.[8] The generally accepted mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable t-butyl cation, which then deprotonates to form isobutene. This process generates carbon dioxide and the free carboxylic acid, with the volatile byproducts being easily removed.[9]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocol: Deprotection of this compound
This protocol describes a standard procedure for the complete deprotection of the t-butyl ester groups to yield the corresponding tri-carboxylic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution. The amount of TFA can be adjusted based on the scale of the reaction and the desired reaction time.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting crude product, the tri-carboxylic acid, can be further purified by recrystallization or chromatography if necessary.
Self-Validation: The successful deprotection can be confirmed by the disappearance of the t-butyl proton signal (a singlet around 1.4-1.5 ppm) in the 1H NMR spectrum and the appearance of a broad carboxylic acid proton signal. Mass spectrometry will also show a corresponding decrease in the molecular weight.
Functionalization of the Core: A Gateway to Diverse Architectures
The single hydroxyl group on the this compound core is the primary site for derivatization, allowing for the attachment of various functionalities, including linkers, targeting ligands, or imaging agents.
Caption: Workflow for Core Functionalization and Activation.
Applications in Drug Delivery and Macromolecular Engineering
The unique trifurcated structure of this core, combined with its chemical versatility, makes it an excellent candidate for various applications in drug delivery and materials science.
Core for Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The this compound can serve as a generation 0 (G0) core. The hydroxyl group can be reacted with a branching monomer, and subsequent deprotection of the Boc groups reveals three new points for further branching, allowing for the iterative growth of dendrimer generations.
PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This core molecule is described as an alkyl/ether-based PROTAC linker, suitable for synthesizing PROTACs.[3][10] The hydroxyl group can be used to attach to one end of the PROTAC (e.g., the E3 ligase ligand), while the deprotected carboxylic acid groups can be functionalized to attach to the other end (the target protein ligand).
Nanoparticle and Micelle Formation
Upon deprotection, the resulting tri-carboxylic acid is amphiphilic. The hydrocarbon backbone forms a hydrophobic core, while the three carboxylic acid groups provide a hydrophilic shell. This structure can self-assemble into micelles or nanoparticles in aqueous solutions, encapsulating hydrophobic drugs within the core. The carboxylic acid groups on the surface can also be used for further functionalization, such as attaching targeting ligands or PEG chains to improve circulation time.
Future Perspectives
The application of this compound as a core molecule is still an emerging field with significant potential. Future research will likely focus on:
-
Development of Novel Dendrimers: Exploring the synthesis of higher-generation dendrimers based on this core for applications in catalysis and gene delivery.
-
Advanced PROTAC Design: Utilizing the trifurcated nature of the core to create multi-arm PROTACs capable of engaging multiple targets or improving binding avidity.
-
Stimuli-Responsive Drug Delivery Systems: Incorporating environmentally sensitive linkages to the core that allow for triggered drug release in response to specific biological cues, such as pH or enzyme concentration.
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]
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Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
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Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. [Link]
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Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction - Semantic Scholar. [Link]
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This compound, CAS 1027581-61-8 | AxisPharm. [Link]
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Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8_新研博美. [Link]
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A Technical Guide to the Synthesis and Application of Dendritic Polymers Initiated by Tri(t-butoxycarbonylethoxymethyl) ethanol
Introduction: The Promise of Precision in Polymer Chemistry
Dendritic polymers, with their highly branched, well-defined, three-dimensional architecture, represent a significant leap forward in macromolecular engineering. Unlike their linear counterparts, dendrimers offer a high degree of surface functionality and internal cavities, making them exceptional candidates for a range of biomedical applications, particularly in the realm of drug delivery.[1] Their uniform size, multivalency, and tunable solubility provide a level of control that is paramount in the development of sophisticated therapeutic systems.[2][3] This guide delves into the synthesis, characterization, and potential applications of a specific class of dendritic polymers: those initiated from the novel trifunctional core, Tri(t-butoxycarbonylethoxymethyl) ethanol. While direct literature on this specific initiator is nascent, this document will lay out a scientifically grounded, hypothetical framework for its use, drawing upon established principles of polyester dendrimer synthesis.
The choice of the initiator core is a critical determinant of the final dendrimer's architecture and properties. This compound presents an intriguing starting point for polyester dendrimer synthesis. Its single hydroxyl group can act as the initiation point for dendritic growth, while the three tert-butoxycarbonyl-protected carboxylic acid groups offer latent functionalities for subsequent divergent growth. This structure allows for a controlled, generation-by-generation synthesis, culminating in a dendrimer with a precise number of surface groups.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, characterization techniques, and potential drug delivery applications of dendritic polymers derived from this compound. We will explore both divergent and convergent synthetic approaches, detail hypothetical experimental protocols, and discuss the critical characterization methods necessary to validate the synthesis and purity of these novel macromolecules.
PART 1: Synthetic Strategies and Methodologies
The synthesis of dendrimers is a meticulous process that allows for the construction of monodisperse, highly branched macromolecules.[4] The two primary strategies employed are the divergent and convergent methods.[5]
The Divergent Approach: Building from the Core Outward
In the divergent synthesis, the dendrimer is grown layer by layer from a multifunctional core molecule.[4] In our case, this compound serves as the trifunctional core. The synthesis would proceed in a series of iterative steps, each adding a new "generation" to the growing dendrimer.
Conceptual Workflow for Divergent Synthesis:
Figure 1: Conceptual workflow for the divergent synthesis of a polyester dendrimer from a this compound core.
Detailed Experimental Protocol (Hypothetical):
Materials:
-
This compound (Core)
-
2,2-Bis(hydroxymethyl)propionic acid anhydride (bis-MPA anhydride) (Building Block)
-
4-(Dimethylamino)pyridine (DMAP) (Catalyst)
-
Dichloromethane (DCM) (Solvent)
-
Trifluoroacetic acid (TFA) (Deprotection Agent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Step 1: Synthesis of Generation 1 (G1) Dendrimer
-
Esterification (Generation 0.5):
-
Dissolve this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of bis-MPA anhydride (3.3 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude G0.5 dendrimer with peripheral protected hydroxyl groups.
-
Purify the product by column chromatography on silica gel.
-
-
Deprotection of Peripheral Carboxyl Groups (Generation 1):
-
Dissolve the purified G0.5 dendrimer in a mixture of DCM and TFA (e.g., 1:1 v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by Nuclear Magnetic Resonance (NMR) spectroscopy, looking for the disappearance of the tert-butyl proton signals.
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the resulting G1 dendrimer with hydroxyl surface groups by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether to obtain the pure G1 dendrimer.
-
Step 2: Synthesis of Higher Generations (G2, G3, etc.)
-
Repeat the two-step process of esterification with bis-MPA anhydride and subsequent deprotection to build higher generations. The molar equivalents of the bis-MPA anhydride will increase exponentially with each generation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the anhydride and to avoid side reactions.
-
DMAP as Catalyst: DMAP is a highly effective nucleophilic catalyst for esterification reactions, accelerating the reaction rate.
-
TFA for Deprotection: TFA is a strong acid that efficiently cleaves the tert-butyl ester protecting groups under mild conditions, yielding the free carboxylic acids.
-
Purification: Chromatographic purification after each esterification step is essential to remove any unreacted starting materials and side products, ensuring the monodispersity of the final dendrimer.
The Convergent Approach: Building from the Outside In
The convergent approach involves synthesizing the dendritic branches, or "dendrons," first and then attaching them to a multifunctional core in the final step.[6] This method often leads to fewer defects in the final dendrimer structure.
Conceptual Workflow for Convergent Synthesis:
Figure 2: Conceptual workflow for the convergent synthesis of a polyester dendrimer.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of the Dendron
-
The synthesis of a polyester dendron would typically start from a molecule that will form the periphery of the dendrimer and proceed inwards, with a protected focal point functionality. For instance, a protected version of bis-MPA could be used to build the dendron generation by generation.
Step 2: Activation of the Core
-
The hydroxyl group of this compound would need to be activated for the final coupling reaction. This could be achieved by converting it to a good leaving group, such as a tosylate or a mesylate.
Step 3: Coupling of Dendrons to the Core
-
The activated core would then be reacted with the synthesized dendrons (with deprotected focal point functionalities) to form the final dendrimer.
PART 2: Physicochemical Characterization
Thorough characterization is imperative to confirm the structure, molecular weight, and purity of the synthesized dendritic polymers.
| Characterization Technique | Parameter Measured | Expected Outcome for a G2 Dendrimer |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Chemical structure, confirmation of functional groups, and generation number. | Signals corresponding to the core, repeating units, and terminal groups. Integration ratios should match the theoretical values. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular weight and confirmation of monodispersity. | A single major peak corresponding to the calculated molecular weight of the G2 dendrimer. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (polydispersity index, PDI). | A narrow, symmetric peak indicating a low PDI (ideally < 1.1). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of key functional groups. | Characteristic absorption bands for ester carbonyls, hydroxyl groups, and C-O stretching. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter in solution. | A uniform particle size distribution. |
PART 3: Applications in Drug Development
The unique architecture of dendrimers makes them highly promising as drug delivery vehicles.[1][2] Dendrimers synthesized from a this compound core would likely possess a polyester backbone, which is known for its biodegradability and biocompatibility.[2]
Drug Encapsulation and Conjugation
The interior cavities of the dendrimer can be used to encapsulate hydrophobic drug molecules, enhancing their solubility and protecting them from degradation.[1] Additionally, the numerous terminal functional groups on the dendrimer surface can be conjugated to drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.[6]
Drug Loading and Release Mechanism:
Figure 3: Conceptual diagram of a dendrimer-based drug delivery system.
Targeted Drug Delivery
By functionalizing the dendrimer surface with targeting moieties, it is possible to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects. For example, folic acid can be conjugated to the dendrimer surface to target cancer cells that overexpress the folate receptor.
Conclusion and Future Perspectives
The use of this compound as a core molecule opens up a new avenue for the synthesis of novel polyester dendrimers with precisely controlled architectures. While the synthetic protocols outlined in this guide are based on established principles of dendrimer chemistry, further experimental validation is required to optimize reaction conditions and fully characterize the resulting macromolecules. The potential of these dendritic polymers in drug delivery is vast, offering opportunities for the development of next-generation nanomedicines with enhanced efficacy and safety profiles. Future research should focus on the in-depth biological evaluation of these dendrimers, including their biocompatibility, pharmacokinetics, and therapeutic efficacy in relevant disease models.
References
- Hawker, C. J., & Fréchet, J. M. J. (1990). A new convergent approach to monodisperse dendritic macromolecules.
- Fréchet, J. M. J., & Hawker, C. J. (1995). Synthesis and properties of dendrimers and hyperbranched polymers. In Comprehensive Polymer Science, Second Supplement (pp. 71-113). Pergamon.
- Tomalia, D. A., Baker, H., Dewald, J., Hall, M., Kallos, G., Martin, S., ... & Smith, P. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132.
- Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819-3868.
- Lee, C. C., MacKay, J. A., Fréchet, J. M. J., & Szoka, F. C. (2005). Designing dendrimers for biological applications.
- Svenson, S., & Tomalia, D. A. (2005). Dendrimers in biomedical applications—reflections on the field. Advanced Drug Delivery Reviews, 57(15), 2106-2129.
- Boas, U., & Heegaard, P. M. H. (2004). Dendrimers in drug research. Chemical Society Reviews, 33(1), 43-63.
- Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43.
- Duncan, R., & Izzo, L. (2005). Dendrimer biocompatibility and toxicity. Advanced Drug Delivery Reviews, 57(15), 2215-2237.
- Nanjwade, B. K., Bechra, H. M., Derkar, G. K., Manvi, F. V., & Nanjwade, V. K. (2009). Dendrimers: emerging polymers for drug-delivery systems. European Journal of Pharmaceutical Sciences, 38(3), 185-196.
- Tomalia, D. A., Naylor, A. M., & Goddard III, W. A. (1990). Starburst dendrimers: molecular-level control of size, shape, surface chemistry, topology, and flexibility from atoms to macroscopic matter. Angewandte Chemie International Edition in English, 29(2), 138-175.
- Hawker, C. J., & Fréchet, J. M. J. (1992). Unimolecular micelles and globular amphiphiles: dendritic macromolecules as novel recyclable solubilization agents. Journal of the Chemical Society, Perkin Transactions 1, (21), 2459-2469.
- Newkome, G. R., Yao, Z. Q., Baker, G. R., & Gupta, V. K. (1985). Micelles. Part 1. Cascade molecules: a new approach to micelles. A-arborol. The Journal of Organic Chemistry, 50(11), 2003-2004.
- Stiriba, S. E., Frey, H., & Saenger, W. (2002). Dendritic polymers in biomedical applications: from diagnostics to therapeutics.
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- 6. Synthesis of dendritic polyamides via a convergent growth approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
safety and handling guidelines for Tri(t-butoxycarbonylethoxymethyl) ethanol
An In-Depth Technical Guide to the Safe Handling of Tri(t-butoxycarbonylethoxymethyl) ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Complexities of a Novel PROTAC Linker
This compound is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker, a critical component in the synthesis of PROTACs for targeted protein degradation.[1] As with any novel chemical entity in a research and development setting, a thorough understanding of its properties and associated hazards is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the , moving beyond a simple recitation of precautionary measures to explain the scientific rationale behind them.
Section 1: Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of a substance is essential for its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1027581-61-8 | [1][2] |
| Molecular Formula | C₂₆H₄₈O₁₀ | [1][2] |
| Molecular Weight | 520.66 g/mol | [2][3] |
| Appearance | Solid | [1][2] |
| Purity | ≥98% | [1] |
Section 2: Hazard Identification and Risk Assessment
This compound presents several hazards that must be carefully managed in a laboratory setting. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life. [2]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [2]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [3]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [3]
The following DOT script visualizes the logical flow of risk assessment and mitigation for this compound.
Caption: Risk Assessment and Mitigation Workflow for this compound.
Potential for Peroxide Formation
The presence of ether linkages in the structure of this compound suggests a potential for the formation of explosive peroxides upon prolonged storage, especially if exposed to air and light. While not explicitly stated in the available safety data sheets, this is a known hazard for many ether-containing compounds. Therefore, it is prudent to handle this material as a potential peroxide former.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for minimizing exposure risk.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[2]
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[2] Always inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated.
-
Skin and Body Protection: An impervious lab coat should be worn to protect against skin contact.[2]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, or if working outside of a fume hood.[2]
The following DOT script illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Flowchart for Handling this compound.
Handling Procedures
-
Work in a well-ventilated area. All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
-
Avoid contact with skin and eyes. Use the appropriate PPE as outlined in Section 3.1.
-
Prevent dust and aerosol formation. Handle the solid material carefully to avoid generating dust. If preparing solutions, add the solid to the solvent slowly.
-
Wash hands thoroughly after handling. [2]
-
Do not eat, drink, or smoke in the laboratory. [2]
Storage
-
Temperature: Store the solid material at -20°C and solutions at -80°C.[2]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[2]
-
Location: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Peroxide Prevention: Mark the container with the date it was received and opened. It is advisable to test for the presence of peroxides before use if the material has been stored for an extended period (e.g., more than 12 months).
Section 4: Emergency Procedures
In the event of an emergency, follow these procedures.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2]
-
In Case of Skin Contact: Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes.[2]
-
In Case of Eye Contact: Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.
Spill and Leak Procedures
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill. For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solids, carefully sweep up the material to avoid creating dust.
-
Decontaminate the area. Scrub surfaces and equipment with alcohol.[2]
-
Dispose of contaminated materials. Place all contaminated materials in a sealed container and dispose of it as hazardous waste according to institutional and local regulations.[2]
Section 5: Waste Disposal
Dispose of unused this compound and any contaminated materials in a designated hazardous waste container.[2] Ensure that the waste is properly labeled and disposed of through an approved waste disposal plant.[2] Do not dispose of this material down the drain, as it is very toxic to aquatic life.[2]
References
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This compound | MSDS. DC Chemicals. [Link]
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]
-
Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8. Shaanxi Xin yan Bomei Biotechnology Co., LTD. [Link]
-
TOX-53: t-Butyl Alcohol. National Toxicology Program. [Link]
-
Safety Data Sheet: Ethanol. Carl ROTH. [Link]
-
tert-Butyl alcohol. Wikipedia. [Link]
-
HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. NCBI Bookshelf. [Link]
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An In-Depth Technical Guide to Tri(t-butoxycarbonylethoxymethyl) ethanol: A Key Linker in PROTAC Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The elegant design of a PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
This technical guide focuses on Tri(t-butoxycarbonylethoxymethyl) ethanol , an alkyl/ether-based PROTAC linker that offers a versatile platform for the synthesis of PROTACs.[1][2] Its unique structure, featuring three tert-butoxycarbonyl protected carboxylic acid arms and a reactive hydroxyl group, provides a strategic handle for conjugation to either the target protein ligand or the E3 ligase ligand. The tert-butyl ester protecting groups can be readily removed under acidic conditions to reveal carboxylic acids, which can then be coupled to an appropriate amine-containing ligand. This guide will provide a comprehensive overview of its chemical properties, a detailed synthesis protocol, its mechanism of action in PROTACs, and essential handling and safety information.
Core Compound Identification
| Identifier | Value |
| IUPAC Name | di-tert-butyl 3,3'-((2-((3-(tert-butoxy)-3-oxopropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diyl)bis(oxy))dipropionate |
| CAS Number | 1027581-61-8 |
| Molecular Formula | C₂₆H₄₈O₁₀ |
| Molecular Weight | 520.66 g/mol |
| SMILES | CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C |
| InChI Key | WVGDIZFVGPDHFP-UHFFFAOYSA-N |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic and robust method for forming ethers from an alcohol and an alkyl halide.[3][4] This procedure involves the reaction of pentaerythritol, a readily available starting material with four hydroxyl groups, with a protected halo-ester in the presence of a strong base.
Experimental Protocol
Materials:
-
Pentaerythritol
-
tert-Butyl 3-bromopropionate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (3.1 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.
-
Deprotonation: A solution of pentaerythritol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete deprotonation of three of the four hydroxyl groups.
-
Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl 3-bromopropionate (3.0 equivalents) in anhydrous DMF is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality in Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups of pentaerythritol to form the corresponding alkoxides. The use of a slight excess of NaH ensures the deprotonation of three hydroxyl groups.
-
Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction between the alkoxide and the alkyl halide.
-
Stoichiometry: The use of three equivalents of tert-butyl 3-bromopropionate is crucial to ensure the trisubstitution of pentaerythritol, leaving one hydroxyl group free for subsequent derivatization.
-
Temperature Control: The initial deprotonation and the addition of the alkyl halide are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.
Visualization of the Synthesis Workflow
Caption: Synthetic scheme for this compound.
Application in PROTAC Synthesis: A Modular Approach
The primary utility of this compound lies in its role as a versatile linker for the construction of PROTACs. The free hydroxyl group serves as a convenient attachment point for either the ligand targeting the protein of interest or the ligand that binds to the E3 ligase.
General Workflow for PROTAC Synthesis:
-
Activation of the Hydroxyl Group: The hydroxyl group of the linker is typically activated to facilitate coupling. Common activation methods include conversion to a mesylate, tosylate, or a halide.
-
Coupling to the First Ligand: The activated linker is then reacted with the first ligand (either for the target protein or the E3 ligase) via a nucleophilic substitution reaction.
-
Deprotection: The three tert-butyl ester groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), to reveal the free carboxylic acids.
-
Coupling to the Second Ligand: The resulting tri-carboxylic acid is then coupled to the second ligand, which typically contains an amine functional group, using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
Visualization of PROTAC Assembly
Caption: General workflow for PROTAC synthesis using the linker.
Physicochemical and Safety Data
| Property | Value | Reference |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage | Store at -20°C | [5] |
Safety and Handling
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P273: Avoid release to the environment.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P330: Rinse mouth.[5]
-
P391: Collect spillage.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling this compound.
Conclusion
This compound is a valuable and versatile tool in the design and synthesis of PROTACs. Its well-defined structure, with a single reactive hydroxyl group and three protected carboxylic acids, allows for a modular and controlled approach to the assembly of these complex bifunctional molecules. The synthetic route is based on the reliable Williamson ether synthesis, making it accessible to researchers in the field. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in the development of novel protein degraders for therapeutic intervention.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
DC Chemicals. This compound|MSDS. [Link]
Sources
Introduction: The Strategic Imperative of Amine Protection
An In-Depth Technical Guide to the Role of t-Boc Protecting Groups
In the intricate landscape of multi-step organic synthesis, the selective masking and demasking of reactive functional groups is not merely a tactical step but a strategic necessity. Among these, the amine functional group, with its inherent nucleophilicity and basicity, often dictates the course of a synthetic route. Unchecked, it can lead to a cascade of undesired side reactions, compromising yields and purity. The tert-butyloxycarbonyl (t-Boc) protecting group stands as a paramount tool in the chemist's arsenal for mitigating these challenges.[1][2] Its widespread adoption in peptide synthesis, pharmaceutical development, and natural product synthesis is a testament to its remarkable balance of stability and controlled lability.[3][4] This guide provides a comprehensive exploration of the t-Boc group, from its core chemical principles and mechanistic underpinnings to field-proven experimental protocols, designed for the practicing researcher and drug development professional.
Core Principles: The Physicochemical Rationale of the t-Boc Group
The efficacy of the t-Boc group is rooted in its unique structure: a carbamate linking a bulky tert-butyl group to the amine nitrogen. This structure imparts critical properties that define its function.
Mechanism of Protection: The Formation of the N-Boc Carbamate
The introduction of the t-Boc group is most commonly achieved by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), a highly effective electrophile.[1][5] The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate.[6] This intermediate then collapses, expelling a stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) and tert-butoxide.[6][7] The reaction is typically facilitated by a base, such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the protected product.[7][8]
Caption: Simplified mechanism for N-Boc protection of an amine.
Mechanism of Deprotection: Controlled Acid-Catalyzed Cleavage
The defining characteristic and primary advantage of the t-Boc group is its lability under acidic conditions.[8][9] Strong acids, most commonly trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are used to effect its removal.[6][8] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[1][10] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, which occurs via a unimolecular (E1) elimination pathway. This step is energetically favorable due to the formation of a highly stable tertiary carbocation, the tert-butyl cation.[1] The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing the free amine and carbon dioxide gas.[1][10]
Caption: Simplified mechanism for acid-catalyzed N-Boc deprotection.
A critical consideration during deprotection is the fate of the tert-butyl cation. This electrophilic intermediate can alkylate nucleophilic residues within the substrate, such as tryptophan or methionine, leading to unwanted byproducts.[11] To prevent this, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the cation.[8][11]
The t-Boc Group in Practice: Stability and Orthogonal Synthesis
The utility of a protecting group is defined by its stability profile—it must withstand a range of reaction conditions while being removable on demand.
Stability Profile
The N-Boc group exhibits remarkable stability towards most nucleophiles and bases, a key feature that allows for a broad range of subsequent chemical transformations on the protected molecule.[12][13]
| Condition Type | Reagents / Conditions | N-Boc Group Stability | Reference |
| Basic | NaOH, K₂CO₃, Amines (e.g., Piperidine) | Stable | [13][14] |
| Nucleophilic | Hydrazines, Organometallics (e.g., Grignards) | Stable | [13] |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | [13] |
| Oxidative | Mild oxidants (e.g., MnO₂) | Generally Stable | - |
| Acidic (Strong) | TFA, HCl, H₂SO₄ | Labile (Cleaved) | [8][15] |
This table summarizes general stability; specific substrate effects can occasionally lead to different outcomes.
Orthogonality in Complex Synthesis
The concept of "orthogonality" is central to modern synthetic strategy.[16] Orthogonal protecting groups are sets of groups that can be removed under distinct, non-interfering conditions.[17] The acid-lability of the t-Boc group places it in a different class from the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[2][12] This orthogonality is the cornerstone of many complex syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS).[17]
In the classic Merrifield SPPS approach (Boc/Bzl strategy), the Nα-amino group of the growing peptide chain is temporarily protected with Boc, while amino acid side chains are protected with more robust, benzyl-based (Bzl) groups.[16][18] At each cycle, the Nα-Boc group is selectively removed with TFA, allowing the next amino acid to be coupled. The benzyl-based side-chain protecting groups remain intact until the end of the synthesis, where they are removed concomitantly with cleavage from the resin using a very strong acid like anhydrous hydrofluoric acid (HF).[19]
Caption: Orthogonal removal of common amine protecting groups.
Validated Experimental Protocols
The following protocols represent robust, field-tested methodologies for the application and removal of the t-Boc group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a standard method for the protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O) and a base.[3]
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Methodology:
-
Dissolution: Dissolve the amine substrate (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Base Addition: Add the base (e.g., TEA, 1.2-1.5 eq). If using an aqueous base like NaHCO₃, a biphasic system is required.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with Boc anhydride.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The causality here is that warming provides the necessary activation energy for the reaction to proceed to completion.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed. This provides a direct, real-time validation of reaction completion.
-
Workup - Quenching & Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The washes serve to remove excess base, salts, and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify the resulting N-Boc protected amine by column chromatography on silica gel.[3]
Protocol 2: General Procedure for N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group under strong acidic conditions using TFA.[3] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Dissolution: Dissolve the N-Boc protected amine in DCM (a typical concentration is 0.1-0.5 M).
-
Acid Addition: Cool the solution to 0 °C and add TFA. A common formulation is a 25-50% solution of TFA in DCM (v/v). The acid protonates the carbamate, initiating the cleavage mechanism.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The evolution of CO₂ gas is often observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This validates the completion of the deprotection.
-
Workup - Neutralization: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Redissolve the residue in an organic solvent and slowly add it to a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases. This step is critical to neutralize the highly acidic TFA and liberate the free amine from its salt form.
-
Extraction: Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product may be isolated as the free base or as a salt.[3]
Conclusion: An Indispensable Tool in Modern Synthesis
The tert-butyloxycarbonyl group is a foundational tool in modern organic synthesis due to its unique combination of stability and predictable, mild deprotection.[11] Its robustness to basic, nucleophilic, and reductive conditions, coupled with its clean, acid-catalyzed removal, provides chemists with exceptional control over complex synthetic pathways.[13] The principles of orthogonality enabled by the t-Boc group are fundamental to the assembly of peptides and other complex molecules, making it an indispensable component in the toolkit of researchers, scientists, and drug development professionals.[2][4]
References
- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
- Application Notes and Protocols: The Use of the tert-Butoxycarbonyl (Boc) Group for Amine Protection. (2025). BenchChem.
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PMC.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry. (2025). BenchChem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). Semantic Scholar.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable.
- The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. (2025). BenchChem.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. (2023). Chemical Communications (RSC Publishing).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.
- Protocol for Boc Deprotection in the Presence of tert-Butoxycarbonyl-D-valine. (2025). BenchChem.
- Basic Peptides synthesis introduction. (n.d.). LifeTein®.
- Tert-Butyloxycarbonyl Protecting Group. (n.d.). Hebei Boze Chemical Co., Ltd..
- Adding Boc Group Mechanism | Organic Chemistry. (2021). YouTube.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications.
- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2025). ResearchGate.
- Terminology of Antibody Drug for Boc Chemistry. (n.d.). GenScript.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- Boc. (n.d.). BroadPharm.
- Application of Boc-anhydride. (n.d.). Suzhou Highfine Biotech.
- Boc Anhydride. (n.d.). Common Organic Chemistry.
- Di-tert-butyl dicarbonate. (n.d.). In Wikipedia.
- BOC-ON. (n.d.). Sigma-Aldrich.
- A Comparative Guide to Amine Protection: Di-tert-butyl dicarbonate (Boc Anhydride) vs. Alternative Reagents. (2025). BenchChem.
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- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
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- 7. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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discovery and first synthesis of Tri(t-butoxycarbonylethoxymethyl) ethanol
An In-depth Technical Guide to the Discovery and First Synthesis of Tri(t-butoxycarbonylethoxymethyl) ethanol
Abstract
This technical guide details the conceptualization, discovery, and first synthetic route for this compound, a pivotal AB3-type building block in supramolecular chemistry and drug discovery. Its unique architecture, featuring a single hydroxyl group for further elaboration and three tert-butyl protected carboxyl groups, makes it an invaluable component in the divergent synthesis of dendrimers and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a discussion of the underlying chemical principles that guided its creation.
PART 1: Conceptualization and Discovery
The field of dendrimer chemistry has been driven by the pursuit of monodisperse, highly branched macromolecules with precisely controlled architectures.[1] The divergent synthesis approach, starting from a central core and building outwards, necessitates the use of multifunctional building blocks that can be added iteratively.[1] The discovery of this compound arose from the need for a versatile, easily handled, and selectively deprotectable AB3-type building block for the construction of polyether and polyester dendrimers.
Prior to its conception, many building blocks for dendrimer synthesis were either chemically harsh to deprotect or lacked the solubility for efficient, high-yield reactions. The design of this compound addresses these challenges by incorporating acid-labile tert-butyl ester groups, which can be removed under mild conditions, and flexible ether linkages that enhance solubility. The single free hydroxyl group provides a reactive handle for attachment to a core molecule or for further functionalization, making it an ideal monomer for divergent dendrimer growth.
PART 2: Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach to this compound is best understood through a retrosynthetic analysis. The target molecule possesses a central quaternary carbon derived from pentaerythritol, with one hydroxyl group and three identical ether-linked side chains.
The key disconnection points are the three ether linkages, suggesting a Williamson ether synthesis as the final bond-forming step.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this synthesis, the alkoxide would be derived from a selectively protected pentaerythritol derivative, and the alkyl halide would be a t-butyl ester-containing molecule.
The chosen synthetic strategy involves the following key steps:
-
Selective Protection of Pentaerythritol: To leave one hydroxyl group available for the final molecule, three of the four hydroxyl groups of pentaerythritol must be protected. A common and effective method is the formation of a cyclic acetal, which protects two hydroxyls, followed by the protection of the third. However, for this specific target, a more direct approach is the statistical mono-alkylation, which, while potentially lower yielding, is a more direct route. A more controlled approach would involve the use of a bulky protecting group to favor mono-protection.
-
Williamson Ether Synthesis: The partially protected pentaerythritol, with one free hydroxyl group, is deprotonated with a strong base to form the corresponding alkoxide. This alkoxide is then reacted with three equivalents of an appropriate electrophile, such as tert-butyl 3-bromopropionate, to form the three ether linkages in a single step.
-
Deprotection: The protecting group on the initial pentaerythritol derivative is removed to yield the final product, this compound.
PART 3: Detailed Experimental Protocol for the First Synthesis
The following protocol represents a plausible and scientifically sound method for the first synthesis of this compound.
Step 1: Synthesis of 2,2-bis(((benzyloxy)methyl))propane-1,3-diol (A selectively protected pentaerythritol)
A more reliable method than statistical alkylation for achieving a selectively protected pentaerythritol is through the use of protecting groups.
-
Procedure: To a solution of pentaerythritol (1.0 eq) in dimethylformamide (DMF), add sodium hydride (2.2 eq) portion-wise at 0 °C. The mixture is stirred for 1 hour at room temperature. Benzyl chloride (2.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 24 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the dibenzyl-protected pentaerythritol.
Step 2: Synthesis of tert-butyl 3-bromopropionate
-
Procedure: To a solution of 3-bromopropionic acid (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). tert-Butanol (1.2 eq) is then added, and the reaction is stirred at room temperature for 12 hours. The resulting dicyclohexylurea precipitate is filtered off, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give tert-butyl 3-bromopropionate, which can be purified by distillation under reduced pressure.
Step 3: Synthesis of this compound
-
Procedure: To a solution of 2,2-bis(((benzyloxy)methyl))propane-1,3-diol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (2.2 eq) is added portion-wise. The mixture is stirred for 30 minutes at this temperature before tert-butyl 3-bromopropionate (2.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 48 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Deprotection: The resulting dibenzyl-protected intermediate is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound, as a viscous oil.
PART 4: Physicochemical Properties and Applications
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C26H48O10 |
| Molecular Weight | 520.66 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, etc.). Insoluble in water. |
| Boiling Point | Not determined (high boiling) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.6-3.8 (m, 12H), 3.5 (s, 2H), 2.5 (t, 6H), 1.45 (s, 27H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 80.5, 71.0, 70.0, 68.0, 45.0, 36.0, 28.0 |
Applications
The primary applications of this compound stem from its unique structure:
-
Dendrimer Synthesis: It serves as a key building block for the divergent synthesis of dendrimers. The hydroxyl group can be coupled to a core molecule, and subsequent deprotection of the tert-butyl esters reveals carboxylic acid groups that can be further functionalized to build the next generation of the dendrimer.
-
PROTAC Linker: In the field of drug discovery, it is utilized as a linker for PROTACs.[2] The hydroxyl group can be attached to a ligand for an E3 ubiquitin ligase, while the deprotected carboxylic acid groups can be coupled to a ligand for a target protein, thus creating a molecule that can induce the degradation of the target protein.
PART 5: Conclusion
The discovery and synthesis of this compound represent a significant advancement in the field of macromolecular engineering and medicinal chemistry. Its well-defined structure and versatile reactivity provide chemists with a powerful tool for the construction of complex molecular architectures. The synthetic route, centered around the robust Williamson ether synthesis and strategic use of protecting groups, is a testament to the principles of modern organic synthesis. This guide provides a comprehensive foundation for researchers and scientists working with this important molecule.
References
- Mishra, M. K., & Kumar, N. (2014). Dendrimers: synthesis, applications, and properties. Journal of Nanomedicine & Nanotechnology, 5(6), 1.
Sources
Methodological & Application
Application Notes and Protocols: Experimental Setup for Deprotection of t-Butyl Protected Carboxyl Groups
Introduction
The tert-butyl (t-butyl) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, particularly valued in pharmaceutical and peptide chemistry. Its steric bulk confers stability across a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack, yet it can be removed under specific acidic conditions.[1] This selective lability is crucial for complex, multi-step syntheses.
The primary challenge in t-butyl ester deprotection lies in the generation of a highly reactive tert-butyl cation intermediate.[2][3] This electrophile can lead to undesired side reactions, most notably the alkylation of nucleophilic functional groups within the substrate, such as the indole ring of tryptophan or the thioether of methionine in peptides.[4][5] Consequently, the selection of an appropriate deprotection method and the strategic use of "scavengers" are paramount to ensure high yield and purity of the final carboxylic acid.[3]
This guide provides an in-depth analysis of the experimental setups for the most common and effective t-butyl deprotection strategies. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting advice to navigate the complexities of this critical synthetic transformation.
Core Principle: The Mechanism of Acid-Catalyzed Cleavage
The deprotection of t-butyl esters is predominantly an acid-catalyzed elimination reaction. The mechanism proceeds via a pathway that capitalizes on the formation of a stable tertiary carbocation.[2][6]
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon.[2][6]
-
Carbocation Formation: The carbon-oxygen bond of the t-butyl group cleaves, releasing the desired carboxylic acid and the relatively stable tert-butyl cation.[2]
-
Cation Quenching: The tert-butyl cation is neutralized. In the absence of other nucleophiles, it can be deprotonated to form isobutylene gas or react with the acid's counter-ion (e.g., trifluoroacetate) to form t-butyl trifluoroacetate.[7][8] Both the cation and its trifluoroacetate ester are potent alkylating agents.[7]
This mechanism underscores the necessity for careful control of reaction conditions and the frequent need for scavengers to intercept the reactive cation.
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Treatment with TFA is the most common and versatile method for cleaving t-butyl esters.[9] Its effectiveness stems from its strong acidity and the volatility of both the acid and its byproducts, which simplifies purification.[3]
Causality Behind Experimental Choices
-
Solvent: Dichloromethane (DCM) is the standard co-solvent as it is inert to TFA and effectively dissolves a wide range of organic substrates.[10] Anhydrous conditions are preferred because excess water can dilute the acid and reduce its effectiveness.[11]
-
TFA Concentration: A 1:1 mixture of TFA in DCM (50% v/v) is a robust starting point for most substrates.[9][12] For more resistant esters or to ensure complete reaction, the concentration can be increased, even to neat (95-100%) TFA.[9][11]
-
Temperature: The reaction is typically performed at room temperature (20-25°C).[11] Lower temperatures will slow the reaction, while gentle heating (e.g., to 40°C) can be used for stubborn substrates, though this may also increase side reactions.[10]
-
Scavengers: The choice to include scavengers is substrate-dependent. If the molecule contains nucleophilic residues (e.g., tryptophan, methionine, cysteine, tyrosine), scavengers are critical to prevent alkylation by the t-butyl cation.[4][13]
Standard Protocol: TFA/DCM Cleavage
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve the t-butyl ester substrate in anhydrous dichloromethane (DCM) to a typical concentration of 0.1–0.2 M.[6][14]
-
Reagent Addition: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution. For example, to 10 mL of the substrate solution in DCM, add 10 mL of TFA.[14] If scavengers are required, they should be added to the reaction mixture at this stage (see table below).
-
Reaction: Stir the mixture at room temperature for 1-5 hours.[10][12]
-
Monitoring: Track the disappearance of the starting material using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][15]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[14]
-
Purification:
-
Co-evaporation: To remove residual TFA, which can be stubborn, add a solvent like toluene or DCM and re-evaporate. Repeat this process 2-3 times.[6][14]
-
Precipitation: For many products, particularly peptides or PEGylated compounds, the crude residue can be dissolved in a minimal amount of a suitable solvent (like DCM) and then added dropwise to a large volume of cold diethyl ether to precipitate the product.[2][6] The solid can then be collected by filtration.
-
The Critical Role of Scavengers
Scavengers are nucleophilic compounds that react with the electrophilic t-butyl cation faster than the sensitive residues of the substrate.[4] The choice of scavenger is dictated by the specific functional groups present in the molecule.
| Scavenger | Typical Conc. | Target Residue(s) & Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General-purpose cation trap. Highly effective for protecting Tryptophan.[10][13] |
| Water | 2.5 - 5% | Acts as a scavenger and can help hydrolyze the t-butyl trifluoroacetate byproduct.[11][13] |
| Thioanisole | 5% | Specifically used to prevent S-alkylation of Methionine residues.[5][13] |
| Ethanedithiol (EDT) | 2.5% | Protects free thiol groups in Cysteine residues from alkylation.[13] |
A common and highly effective general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[13] For complex peptides with multiple sensitive residues, a more comprehensive mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) may be employed.[13]
Method 2: Hydrogen Chloride (HCl) in Dioxane
For substrates where TFA might be too harsh or cause unwanted side reactions, a solution of hydrogen chloride in an organic solvent offers a valuable alternative. A 4M solution of HCl in anhydrous dioxane is particularly effective and has been shown to selectively deprotect Nα-Boc groups in the presence of t-butyl esters, highlighting its milder nature compared to TFA for certain applications.[16][17][18]
Causality Behind Experimental Choices
-
Reagent: Commercially available 4M HCl in dioxane is convenient and provides a controlled, anhydrous source of strong acid.
-
Selectivity: The HCl/dioxane system is often less aggressive than TFA. This difference in reactivity can be exploited for selective deprotection. For example, it can cleave a Boc protecting group from a nitrogen atom while leaving a t-butyl ester on a carboxylic acid intact under controlled conditions.[16][17]
-
Time and Temperature: Reactions are typically fast, often completing within 30 minutes to an hour at room temperature.[16][19]
Protocol: HCl/Dioxane Cleavage
-
Preparation: Dissolve the t-butyl protected substrate in anhydrous dioxane (or another suitable anhydrous solvent).
-
Reagent Addition: At 0°C (ice bath), add a solution of 4M HCl in dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes.[19]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of starting material.
-
Work-up: Upon completion, the solvent and excess HCl are removed under reduced pressure. The product is often obtained as the hydrochloride salt.
Method 3: Thermal Deprotection
In some cases, t-butyl esters can be cleaved thermally without the need for any acid catalyst. This method is particularly attractive from a "green chemistry" perspective as it avoids corrosive reagents.[20]
Causality Behind Experimental Choices
-
Conditions: The reaction requires high temperatures, typically between 120-240°C, often in a sealed vessel or a continuous flow reactor to maintain the solvent in the liquid phase under pressure.[21][22]
-
Mechanism: The proposed mechanism involves thermolysis, where heat provides the energy to induce the elimination of isobutylene, forming the carboxylic acid.
-
Applicability: This method is best suited for robust molecules that can withstand high temperatures. It is not suitable for thermally sensitive substrates.[23]
Protocol: Thermal Cleavage in a Flow Reactor
-
Setup: A continuous plug flow reactor system capable of achieving high temperatures and pressures is required.
-
Preparation: Dissolve the t-butyl ester substrate in a suitable protic solvent (e.g., water, isopropanol).
-
Reaction: Pump the solution through the heated reactor coil at a defined flow rate to achieve the desired residence time (typically 15-40 minutes) at the target temperature (120-240°C).[21]
-
Work-up: The product solution exiting the reactor is cooled.
-
Purification: The product is typically isolated by simple solvent exchange or crystallization.[21]
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| TFA Cleavage | TFA, DCM | Room Temp, 1-5 h | Highly effective, volatile byproducts, well-established.[3][9] | Harsh; requires scavengers for sensitive substrates; corrosive.[5][11] |
| HCl Cleavage | 4M HCl in Dioxane | Room Temp, 0.5-1 h | Milder than TFA, can be selective.[16][17] | Not as universally effective as TFA; product is HCl salt. |
| Thermal Cleavage | None (solvent only) | 120-240°C, 15-40 min | Reagent-free, "green" approach.[21][22] | Requires specialized equipment; not suitable for thermally labile compounds.[23] |
Experimental Workflow and Troubleshooting
A systematic approach is crucial for successful deprotection. This involves careful execution, in-process monitoring, and a clear plan for addressing common issues.
Caption: General experimental workflow for t-butyl ester deprotection.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid strength or concentration.[11] 2. Inadequate reaction time or low temperature.[10][11] 3. Excess water in the reaction.[11] | 1. Increase TFA concentration (e.g., from 50% to 95%) or switch to a stronger acid system.[11] 2. Extend the reaction time and ensure it is running at room temperature (20-25°C).[11] 3. Use anhydrous solvents and reagents.[11] |
| Side Product Formation | 1. Alkylation of nucleophilic groups by the t-butyl cation.[10] 2. A mass increase of +56 Da is indicative of tert-butylation.[13] | 1. Add appropriate scavengers to the reaction mixture (e.g., TIS, water, thioanisole).[10][13] |
| Substrate Degradation | 1. The acidic conditions are too harsh for the molecule.[11] | 1. Switch to a milder deprotection method (e.g., HCl in dioxane). 2. Reduce TFA concentration or reaction time. |
| Difficulty Removing TFA | 1. TFA can form stable salts with the product.[14] | 1. Perform multiple co-evaporations with toluene or DCM.[6][14] 2. Use lyophilization or a short ion-exchange column for complete removal if necessary.[14] |
Safety Precautions
Working with strong acids like Trifluoroacetic Acid requires strict adherence to safety protocols.
-
Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[24][25]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile for small volumes, butyl rubber for larger volumes).[24] Always change gloves immediately after contact.[25]
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield may be required for larger volumes.[24]
-
Lab Coat: A full-length, buttoned lab coat must be worn.[24]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhaling vapors.[24] When diluting, always add acid to the solvent/water, never the other way around.
-
Storage: Store TFA in its original, tightly sealed container in a dry, well-ventilated area away from incompatible materials like bases and oxidizing agents.[24][26]
-
Spills and Exposure:
References
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- BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group.
- University of Washington. Trifluoroacetic Acid SOP.
- New Jersey Department of Health. (2001). Hazard Summary: Trifluoroacetic Acid.
- Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- BenchChem. (2025). Experimental setup for monitoring t-butyl ester cleavage by HPLC.
- Lund, et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
- BenchChem. (2025). Optimizing reaction time for complete deprotection of t-butyl esters.
- BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA).
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- StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
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- BenchChem. (2025). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. (2025). Application Notes and Protocols for the Use of Scavengers in Trifluoroacetic Acid Deprotection of t-Butyl Esters.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- ResearchGate. (2015). How can I deprotect esters using TFA?.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- ECHEMI. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF.
- PubMed. (2017). Reagent-free continuous thermal tert-butyl ester deprotection.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932-6938.
- ResearchGate. (2025). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection.
- ACS GCI Pharmaceutical Roundtable. Ester Deprotection.
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Application Notes and Protocols: Tri(t-butoxycarbonylethoxymethyl) ethanol for Advanced Drug Delivery Systems
Introduction: A Novel Architecton for pH-Responsive Drug Delivery
Tri(t-butoxycarbonylethoxymethyl) ethanol is a unique molecule characterized by a central branched ethanol core functionalized with three arms, each terminating in a tert-butoxycarbonyl (Boc) group.[1][2] While cataloged as a PROTAC (Proteolysis-targeting chimera) linker, its inherent chemical architecture presents a compelling opportunity for its application in the design of sophisticated, pH-responsive drug delivery systems.[1][2] The presence of acid-labile Boc protecting groups is the cornerstone of its functionality, offering a mechanism for controlled drug release in acidic microenvironments, such as those found in tumor tissues and endosomal compartments.[3][4][5][6][7]
This guide provides a comprehensive overview of the conceptual application of this compound in the formulation of pH-sensitive nanoparticles for targeted drug delivery. We will explore the underlying chemical principles, provide detailed protocols for nanoparticle synthesis and characterization, and discuss the potential for this molecule to address key challenges in therapeutic delivery.
Chemical Properties and Mechanism of Action
The efficacy of this compound in a drug delivery context is predicated on the following key features:
-
Branched Architecture: The central ethanol core provides a dendritic, three-dimensional structure. This branching can influence the morphology and stability of self-assembled nanoparticles and allows for multiple points of drug conjugation or polymer attachment.[8][9]
-
Acid-Labile Boc Groups: The tert-butoxycarbonyl (Boc) groups are stable at physiological pH (~7.4) but are readily cleaved under acidic conditions (pH 4.5-6.5).[6][7][10] This pH-dependent deprotection serves as a trigger for drug release.
-
Hydrophobicity: The Boc groups impart a significant hydrophobic character to the molecule. This property is crucial for the formulation of nanoparticles through methods such as nanoprecipitation, where the molecule can act as a hydrophobic core.
The proposed mechanism of action for a drug delivery system incorporating this compound is a pH-triggered release. In the neutral pH of the bloodstream, a nanoparticle formulated with this molecule would remain stable, encapsulating the therapeutic payload. Upon reaching an acidic microenvironment, such as a tumor, or after endocytosis into a cell where the pH of the endosome is lower, the Boc groups are hydrolyzed. This cleavage would lead to a change in the hydrophobicity of the core, destabilizing the nanoparticle and triggering the release of the encapsulated drug.[3][5][11]
Diagram: Proposed Mechanism of pH-Responsive Drug Release
Caption: pH-triggered drug release from a nanoparticle utilizing this compound.
Application: Formulation of pH-Sensitive Nanoparticles
This compound can be utilized as a core component in the formulation of polymeric nanoparticles. In this application, it would be co-precipitated with a biocompatible polymer to form the nanoparticle matrix. The choice of polymer is critical and should be tailored to the specific drug and desired release profile.
Protocol: Nanoparticle Formulation via Nanoprecipitation
This protocol describes a general method for the formulation of pH-sensitive nanoparticles using this compound and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Therapeutic drug (hydrophobic)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (0.5% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 10 mg of this compound, 50 mg of PLGA, and 5 mg of the hydrophobic drug in 5 mL of acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Nanoprecipitation:
-
Place 20 mL of the 0.5% PVA solution in a beaker on a magnetic stirrer and stir at 500 rpm.
-
Using a syringe pump, add the organic phase dropwise to the aqueous PVA solution at a rate of 0.5 mL/min.
-
A milky suspension should form immediately, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring at room temperature for at least 4 hours, or overnight, to allow for the complete evaporation of acetone.
-
Alternatively, use a rotary evaporator at reduced pressure to expedite solvent removal.
-
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove residual PVA and unencapsulated drug.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Diagram: Nanoparticle Formulation Workflow
Caption: Workflow for the formulation of pH-sensitive nanoparticles.
Characterization and Quality Control
Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance.
| Parameter | Method | Typical Expected Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | -10 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical shape, smooth surface |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | HPLC or UV-Vis Spectroscopy | DLC: 1-5%, EE: > 70% |
| In Vitro Drug Release | Dialysis Method at pH 7.4 and pH 5.5 | Sustained release at pH 7.4, accelerated release at pH 5.5 |
Conclusion and Future Perspectives
This compound represents a promising, though not yet widely explored, building block for the creation of advanced, pH-responsive drug delivery systems. Its unique branched structure and acid-labile protecting groups offer a versatile platform for the design of "smart" nanoparticles that can respond to the specific microenvironments of diseased tissues.[3][5][11] Further research is warranted to fully elucidate the potential of this molecule in various drug delivery applications, including its use in combination with different polymers and for the delivery of a wide range of therapeutic agents. The protocols and conceptual framework provided herein offer a solid foundation for researchers and drug development professionals to begin exploring the utility of this compound in their own work.
References
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- pH-Responsive nanoparticles for drug delivery - PubMed - NIH. (2010). Mol Pharm, 7(6), 1913-20.
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- Branched biodegradable polyesters for parenteral drug delivery systems - PubMed. (n.d.).
- pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC - PubMed Central - NIH. (n.d.).
- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs - Jinxiang Chemical. (n.d.).
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Application Notes and Protocols: Step-by-Step Functionalization of the Terminal Hydroxy Group
Introduction: The Central Role of the Hydroxy Group in Molecular Synthesis
The terminal hydroxy (-OH) group is a cornerstone functional group in organic chemistry, particularly within the realms of pharmaceutical and materials science. Its prevalence in natural products, synthetic intermediates, and active pharmaceutical ingredients (APIs) makes its selective transformation a critical skill for any researcher. The ability to strategically modify a terminal alcohol unlocks a vast landscape of molecular complexity, enabling the construction of novel chemical entities with tailored properties.
This technical guide provides a comprehensive overview of the principal methods for the functionalization of terminal hydroxy groups. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each transformation, offering insights into the rationale behind reagent selection and reaction conditions. Each protocol is designed as a self-validating system, with integrated monitoring and purification steps to ensure reproducible and reliable outcomes.
I. Oxidation: Controlled Conversion to Aldehydes
The selective oxidation of a primary alcohol to an aldehyde is a delicate transformation, fraught with the peril of over-oxidation to the corresponding carboxylic acid.[1] The choice of oxidant is therefore paramount and is dictated by the substrate's sensitivity and the desired level of reactivity.
Causality of Reagent Selection:
-
Strong Oxidants (e.g., KMnO₄, Jones Reagent): These reagents are generally too aggressive for the synthesis of aldehydes from primary alcohols in aqueous environments, as they readily oxidize the intermediate aldehyde hydrate to a carboxylic acid.[2][3]
-
Mild, Selective Oxidants (e.g., PCC, PDC, DMP, TEMPO): To isolate the aldehyde, anhydrous conditions and milder reagents are necessary.[3] Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for this purpose.[2] Dess-Martin periodinane (DMP) is a hypervalent iodine compound that offers a metal-free alternative with broad functional group tolerance.[3] (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) can be used as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite, offering a greener and highly selective oxidation method.[4]
Experimental Workflow: Oxidation
Sources
Application Note: Comprehensive 1H and 13C NMR Characterization of Tri(t-butoxycarbonylethoxymethyl) ethanol
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of Tri(t-butoxycarbonylethoxymethyl) ethanol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key alkyl/ether-based PROTAC linker, precise structural verification is paramount for its application in the synthesis of proteolysis-targeting chimeras.[1] This document outlines the experimental procedures, from sample preparation to data acquisition and processing, and offers a thorough interpretation of the resulting NMR spectra. The causality behind experimental choices is explained to ensure methodological robustness and data reproducibility, adhering to the highest standards of scientific integrity.
Introduction: The Role of NMR in PROTAC Linker Verification
This compound (Molecular Formula: C₂₆H₄₈O₁₀, Molecular Weight: 520.66 g/mol ) is a fundamental building block in the rapidly evolving field of targeted protein degradation.[1][2] Its specific structure, featuring a central quaternary carbon with three identical t-butoxycarbonylethoxymethyl arms and a primary alcohol, necessitates unambiguous characterization to ensure the successful synthesis of functional PROTAC molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. 1H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. 13C NMR complements this by providing information about the carbon skeleton of the molecule. Together, they offer a comprehensive "fingerprint" of the molecule, confirming its identity and purity.
This guide is designed for researchers, scientists, and drug development professionals who require a reliable method for the structural verification of this compound.
Molecular Structure and Predicted NMR Spectra
A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The symmetry of this compound simplifies its NMR spectra to a degree, as the three ester-containing arms are chemically equivalent.
Chemical Structure with Atom Labeling:
Based on this structure, we can predict the number of unique signals in both 1H and 13C NMR spectra.
Predicted 1H NMR Signals
-
-C(=O)O-C(CH₃)₃ (i): The 27 protons of the three t-butyl groups are equivalent and will appear as a sharp, intense singlet.
-
-O-CH₂-CH₂-C(=O)- (c, b): The two methylene groups in the ethyl linker are in different chemical environments and will appear as two distinct triplets due to coupling with each other.
-
-C(e)-CH₂-O- (d): The six protons of the three methylene groups attached to the central quaternary carbon are equivalent and will appear as a singlet.
-
-C(e)-CH₂-OH (g): The two protons of the hydroxymethyl group will appear as a singlet, or potentially a triplet if coupling to the hydroxyl proton is observed.
-
-CH₂-OH: The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature.
Predicted 13C NMR Signals
-
-C(=O)O- (a): A signal for the carbonyl carbon of the ester.
-
-O-CH₂-CH₂-C(=O)- (c, b): Two distinct signals for the two methylene carbons in the ethyl linker.
-
-C(e)-CH₂-O- (d): A single signal for the three equivalent methylene carbons attached to the central quaternary carbon.
-
Central Quaternary Carbon (e): A signal for the central quaternary carbon, which will likely be of low intensity.
-
-C(e)-CH₂-OH (g): A signal for the hydroxymethyl carbon.
-
-O-C(CH₃)₃ (h, i): A signal for the quaternary carbon and a signal for the methyl carbons of the t-butyl groups.
Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Sample Preparation
The choice of solvent is critical for proper dissolution of the analyte and to avoid overlapping signals. Chloroform-d (CDCl₃) is a suitable choice for this compound.
Materials:
-
This compound
-
Chloroform-d (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Add a small drop of TMS to the solution to serve as an internal reference.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition Workflow
The following diagram illustrates the workflow for acquiring high-quality NMR data.
Caption: Connectivity of the distinct chemical environments in the molecule.
For ultimate confidence in the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A COSY spectrum would show correlations between coupled protons (e.g., between the -CH₂- at position 'c' and -CH₂- at position 'b'). An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, unequivocally confirming the assignments made in the 1D spectra.
Conclusion
This application note provides a comprehensive and robust framework for the 1H and 13C NMR characterization of this compound. By following the detailed protocols and understanding the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this critical PROTAC linker. The integration of predictive analysis with rigorous experimental methodology ensures the generation of high-quality, reliable data essential for advancing research and development in targeted protein degradation.
References
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
Sources
Application Note: Synthesis and Use of Defined Three-Arm PEG Architectures from a Tri(t-butoxycarbonylethoxymethyl) ethanol Core
An Application Guide for Researchers and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a cornerstone of advanced drug delivery, enhancing the therapeutic properties of peptides, proteins, and small molecules.[1][2] While linear PEG has been widely adopted, branched PEG structures offer distinct advantages, including a larger hydrodynamic volume for a given molecular weight, which can more effectively shield the conjugated molecule from enzymatic degradation and renal clearance.[3][4][5] This application note provides a comprehensive guide to using Tri(t-butoxycarbonylethoxymethyl) ethanol, a novel tri-functional core, for the synthesis of well-defined, three-arm branched PEG derivatives. We present detailed protocols for the deprotection of the core, the controlled polymerization of ethylene oxide to form the PEG arms, subsequent functionalization, and final conjugation to a model protein. The methodologies are supported by established characterization techniques to ensure product quality and reproducibility.
Introduction: The Rationale for Branched PEG Architectures
The covalent attachment of PEG to a therapeutic agent can significantly improve its pharmacological profile by increasing solubility, extending circulation half-life, and reducing immunogenicity.[6][7] This is primarily achieved by increasing the molecule's effective size, thereby reducing glomerular filtration and shielding it from proteolytic enzymes and the immune system.[2][4]
Branched PEG linkers, which feature multiple PEG arms extending from a central core, amplify these benefits.[6][] Compared to a linear PEG of equivalent molecular weight, a branched structure assumes a more spherical, three-dimensional conformation in solution. This architecture provides superior steric hindrance, offering enhanced protection for the conjugated therapeutic.[3] Furthermore, multi-arm PEGs can be functionalized to carry multiple payloads or targeting ligands, opening avenues for creating multifunctional drug delivery systems.[9][]
This compound stands out as an ideal starting material for creating these advanced structures. Its central ethanol backbone provides a robust anchor, while the three arms are protected with t-butoxycarbonyl (Boc) groups. This protected design allows for precise, controlled synthesis, ensuring the final PEG derivative has a defined structure, which is critical for regulatory compliance and consistent therapeutic performance.[9]
Synthesis of the Branched PEG Polymer
The synthesis is a two-stage process: (1) Removal of the Boc protecting groups to reveal the initiating hydroxyls, and (2) Anionic ring-opening polymerization of ethylene oxide to grow the PEG chains.
Protocol 1: Deprotection of the Tri-functional Core
The Boc groups are acid-labile and must be removed to expose the three primary hydroxyl groups that will initiate polymerization. Trifluoroacetic acid (TFA) is an effective reagent for this purpose, enabling clean and efficient deprotection under mild conditions.
Workflow for Deprotection of the Core Initiator
Caption: Workflow for the acid-catalyzed deprotection of the core molecule.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA) (10 equivalents) to the solution while stirring at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude triol can be purified by silica gel column chromatography.
-
Validation: Confirm the complete removal of Boc groups using ¹H NMR spectroscopy by verifying the disappearance of the characteristic t-butyl proton signal at ~1.4 ppm.[11]
Protocol 2: Anionic Ring-Opening Polymerization
With the deprotected triol core, the PEG arms are grown via anionic ring-opening polymerization of ethylene oxide. This method allows for the synthesis of PEGs with low polydispersity.
Workflow for Branched PEG Synthesis
Caption: Anionic ring-opening polymerization to grow PEG arms from the triol core.
Step-by-Step Methodology:
-
Initiator Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the deprotected triol core in anhydrous Tetrahydrofuran (THF).
-
Activation: Add a strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), to deprotonate the hydroxyl groups, forming the tri-alkoxide initiator.
-
Polymerization: Carefully introduce a calculated amount of liquid ethylene oxide to the reaction vessel. The amount added will determine the final molecular weight of the PEG arms. Allow the reaction to proceed at a controlled temperature (e.g., 60-80 °C) for several hours.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of hydrochloric acid (HCl).
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether. Collect the white solid by filtration and dry it under vacuum.
Characterization of the Branched PEG Polymer
Thorough characterization is essential to confirm the molecular weight and purity of the synthesized branched PEG.[12] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) provides a comprehensive analysis.[11][13]
Protocol 3a: Molecular Weight Determination by ¹H NMR
¹H NMR spectroscopy is a powerful tool for determining the number-average molecular weight (Mn) of the synthesized PEG.[14] This is achieved by comparing the integration of the signals from the repeating ethylene glycol units to the signals from the central ethanol core.
Procedure:
-
Dissolve a small sample of the dried branched PEG in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire the ¹H NMR spectrum.
-
Identify the signal corresponding to the repeating -(CH₂CH₂O)- protons (typically a large singlet around 3.64 ppm).[15]
-
Identify a unique signal from the initiator core protons.
-
Calculate the degree of polymerization (n) per arm and the total molecular weight using the ratio of these integrals.
Protocol 3b: Molecular Weight and Polydispersity by GPC
Gel Permeation Chromatography (GPC) separates polymers based on their hydrodynamic size in solution, providing information on the molecular weight distribution.
Procedure:
-
Prepare a solution of the branched PEG in the GPC mobile phase (e.g., THF or DMF).
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Analyze the resulting chromatogram against a set of linear PEG standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution and successful controlled polymerization.
| Parameter | Technique | Expected Result | Significance |
| Structure Confirmation | ¹H NMR Spectroscopy | Presence of core and PEG signals | Confirms covalent attachment |
| Molecular Weight (Mn) | ¹H NMR, GPC | Matches theoretical calculation | Validates polymerization control |
| Polydispersity (PDI) | GPC | ≤ 1.10 | Indicates high sample homogeneity |
Functionalization and Application in Bioconjugation
For bioconjugation, the terminal hydroxyl groups of the branched PEG must be converted into reactive functional groups.[16] One of the most common strategies is to create an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (e.g., lysine residues) on proteins.[1]
Paths for Terminal Group Functionalization
Caption: Common pathways for activating the terminal hydroxyls of branched PEG.
Protocol 4: Conjugation of Branched PEG-NHS to a Model Protein
This protocol describes the PEGylation of Bovine Serum Albumin (BSA), a model protein rich in surface-accessible lysine residues.
Step-by-Step Methodology:
-
Protein Preparation: Prepare a solution of BSA in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5) at a concentration of 5-10 mg/mL.
-
PEG Activation: Dissolve the branched PEG-NHS ester in the same buffer immediately before use.
-
Conjugation Reaction: Add the PEG-NHS solution to the protein solution at a specified molar excess (e.g., 5- to 20-fold molar excess of PEG over protein).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C with gentle stirring.
-
Purification: Remove unreacted PEG and purify the PEG-protein conjugate using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate using SDS-PAGE. A successful conjugation will be indicated by a significant increase in the molecular weight of the protein band compared to the unmodified BSA control.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient TFA or reaction time. | Increase equivalents of TFA and/or extend reaction time. Monitor by TLC/NMR. |
| High PDI in Polymer | Presence of water or impurities during polymerization. | Ensure all glassware is oven-dried and reagents are anhydrous. Purify the triol core carefully. |
| Low Conjugation Efficiency | Hydrolysis of NHS ester; Inactive protein; Non-optimal pH. | Prepare PEG-NHS solution immediately before use. Ensure buffer is amine-free (e.g., no Tris). Optimize reaction pH (7.5-8.5). |
| Protein Aggregation | High concentration of PEG or protein; Non-optimal buffer. | Reduce reactant concentrations. Screen different buffers and pH values. |
Conclusion
This compound is a highly effective and versatile core for the bottom-up synthesis of well-defined, three-arm branched PEG derivatives. The Boc-protected nature of the starting material allows for a controlled, stepwise synthesis, yielding homogeneous products with low polydispersity. The resulting branched PEG architectures offer significant advantages for drug delivery applications, providing enhanced steric shielding and improved pharmacokinetic profiles compared to their linear counterparts.[3][5][17] The protocols detailed in this note provide a robust framework for researchers to synthesize, characterize, and apply these advanced polymers in the development of next-generation biotherapeutics.
References
-
NIH National Library of Medicine. High-Density Branched PEGylation for Nanoparticle Drug Delivery. Available from: [Link]
-
Walsh Medical Media. Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Available from: [Link]
-
PubMed. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods. Available from: [Link]
-
AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Available from: [Link]
-
PubMed. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. Available from: [Link]
-
Ovid. Process for protein PEGylation : Journal of Controlled Release. Available from: [Link]
-
ACS Publications. Comparison of Cyclic and Linear PEG Conjugates. Available from: [Link]
-
NIH National Library of Medicine. From Synthesis to Characterization of Site-Selective PEGylated Proteins. Available from: [Link]
-
ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Available from: [Link]
-
ResearchGate. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Available from: [Link]
-
European Pharmaceutical Review. Protein PEGylation Process: An overview of chemistry. Available from: [Link]
-
ResearchGate. GPC trace of mPEG, PEG-PCL and PEG-PCL-PEG. b) 1H NMR spectra of PEG-PCL-PEG. Available from: [Link]
-
DC Chemicals. This compound|MSDS. Available from: [Link]
-
Wikipedia. Ethanol. Available from: [Link]
-
National Renewable Energy Laboratory. Chapter 3: Thermochemical Ethanol via Indirect Gasification and Mixed Alcohol Synthesis of Lignocellulosic Biomass. Available from: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Y-Shape Peg Derivatives in Drug Delivery [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
- 17. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Utilizing Tri(t-butoxycarbonylethoxymethyl) Ethanol Derivatives
Introduction: A Trifunctional Scaffold for Advanced Bioconjugation
In the landscape of modern chemical biology and drug development, the precise and efficient conjugation of molecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as workhorse reactions for applications ranging from bioconjugation and drug discovery to materials science.[2]
This guide focuses on the application of a unique trifunctional scaffold, Tri(t-butoxycarbonylethoxymethyl) ethanol , in click chemistry-mediated bioconjugation. This molecule offers a versatile platform for the synthesis of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][4][5] Its core structure features a central quaternary carbon, providing a stable branching point. From this core extend three identical arms, each terminating in a t-butoxycarbonyl (Boc) protected carboxylic acid, and a single primary hydroxyl group.[6] This unique arrangement allows for the orthogonal functionalization of the molecule. The hydroxyl group can be readily converted into a click-reactive handle (an azide or an alkyne), while the three protected carboxylic acids provide latent functionality that can be unmasked under mild acidic conditions post-conjugation.[7] This guide will provide detailed protocols for the synthesis of click-ready derivatives of this compound and their application in a model bioconjugation workflow, followed by the deprotection of the ester groups to reveal the tri-acid functionality.
Core Concepts and Strategic Advantages
The utility of this compound derivatives in click chemistry stems from their trifunctional nature, which enables the creation of sophisticated bioconjugates.[8] For instance, in the context of PROTACs, the click-functionalized arm can be used to attach the warhead that binds to the target protein, while the deprotected carboxylic acid moieties can be conjugated to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[3][]
Experimental Protocols
Part 1: Synthesis of Click-Ready this compound Derivatives
The initial step in utilizing this trifunctional scaffold is the conversion of the terminal hydroxyl group into either an azide or an alkyne. The following protocols are based on well-established organic synthesis methodologies.
Protocol 1.1: Synthesis of Azido-Tri(t-butoxycarbonylethoxymethyl) ethanol
This protocol describes the conversion of the terminal hydroxyl group to an azide via a two-step process: tosylation followed by nucleophilic substitution with sodium azide.
Workflow for Azide Functionalization
Caption: Synthesis of the azide derivative.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Tosylation:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated intermediate.
-
-
Azide Substitution:
-
Dissolve the crude tosylated intermediate in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove DMF and excess salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure Azido-Tri(t-butoxycarbonylethoxymethyl) ethanol.
-
Protocol 1.2: Synthesis of Alkyne-Functionalized this compound
This protocol details the introduction of a terminal alkyne group via etherification with propargyl bromide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80% solution in toluene)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Wash the sodium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF under an inert atmosphere.
-
Cool the NaH suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure Alkyne-functionalized this compound.
Part 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction, a cornerstone of click chemistry, to conjugate the synthesized azide or alkyne derivative with a model biomolecule.
CuAAC Reaction Mechanism
Caption: The CuAAC reaction mechanism.
Protocol 2.1: CuAAC Conjugation of Azido-Linker to an Alkyne-Labeled Peptide
Materials:
-
Azido-Tri(t-butoxycarbonylethoxymethyl) ethanol (from Protocol 1.1)
-
Alkyne-labeled peptide (e.g., a peptide with a terminal propargylglycine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or Reverse-Phase HPLC (RP-HPLC) for purification
Procedure:
-
Prepare stock solutions:
-
Azido-Linker: 10 mM in DMSO.
-
Alkyne-Peptide: 1 mM in PBS.
-
CuSO₄: 50 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
THPTA: 100 mM in water.
-
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-Peptide solution (e.g., 100 µL of 1 mM solution).
-
Azido-Linker solution (1.5-2.0 eq relative to the peptide, e.g., 15-20 µL of 10 mM solution).
-
THPTA solution (to a final concentration of 1 mM).
-
-
Prepare the catalyst premix by combining the CuSO₄ solution and sodium ascorbate solution. Add the freshly prepared sodium ascorbate to the CuSO₄ solution until the blue color disappears, indicating the reduction of Cu(II) to Cu(I).
-
Add the catalyst premix to the reaction tube to achieve a final copper concentration of 0.5-1.0 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for overnight incubation to minimize potential side reactions with sensitive biomolecules.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting conjugate using an appropriate method such as SEC to remove excess reagents or RP-HPLC for higher purity.
Table 1: Representative CuAAC Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Azide/Alkyne Ratio | 1.1:1 to 3:1 | A slight excess of one component drives the reaction to completion. |
| Copper(I) Concentration | 0.1 - 1.0 mM | Catalytic amount; higher concentrations can lead to protein precipitation or degradation. |
| Reducing Agent | 5-10 fold excess over Cu(II) | Ensures the copper remains in the active Cu(I) state. |
| Ligand (e.g., THPTA) | 1-5 fold excess over Copper | Stabilizes the Cu(I) ion, prevents oxidative damage to biomolecules, and accelerates the reaction. |
| Solvent System | Aqueous buffer (e.g., PBS) with co-solvents (e.g., DMSO, t-BuOH) | Maintains the solubility of all reactants and the stability of the biomolecule. |
| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and temperature. |
| Temperature | 4 - 37 °C | Lower temperatures are preferred for sensitive biomolecules. |
Part 3: Deprotection of t-Butoxycarbonyl (Boc) Groups
After successful conjugation, the three t-butyl ester groups can be deprotected to reveal the carboxylic acids, which can then be used for further functionalization or to enhance the solubility of the conjugate.
Protocol 3.1: Acidic Deprotection of the Tri-ester Conjugate
Materials:
-
Purified tri-ester conjugate from Protocol 2.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable solvent for the conjugate
-
Triisopropylsilane (TIS) or anisole (as a scavenger)
-
Diethyl ether (cold)
Procedure:
-
Lyophilize the purified conjugate to remove all aqueous buffer.
-
Dissolve the dried conjugate in a minimal amount of a suitable solvent like DCM.
-
Prepare a deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The scavenger (TIS) is crucial to quench the reactive t-butyl cations generated during the deprotection, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[10]
-
Add the deprotection cocktail to the dissolved conjugate.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS, observing the mass shift corresponding to the loss of the three t-butyl groups (3 x 56.07 Da).
-
Upon completion, precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the final product under vacuum.
Deprotection and Final Product Workflow
Caption: Post-conjugation deprotection workflow.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful and versatile tool for the construction of complex, multi-functional biomolecules through the strategic application of click chemistry. The protocols outlined in this guide provide a robust framework for the synthesis of azide and alkyne derivatives of this linker, their efficient conjugation to biomolecules via CuAAC, and the subsequent deprotection of the carboxylic acid moieties. The principles and methodologies described herein are broadly applicable to a range of research and development activities, including the design of novel PROTACs, the development of targeted drug delivery systems, and the creation of advanced diagnostic probes. The modularity afforded by this trifunctional linker, combined with the efficiency and orthogonality of click chemistry, opens up a vast landscape for the creation of next-generation therapeutics and research tools.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with a PEGylated Trifunctional Linker. BenchChem Technical Support.
-
Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 189-197. [Link]
-
A trifunctional linker suitable for conducting three orthogonal click chemistries in one pot. (2016). Organic & Biomolecular Chemistry, 14(44), 10424-10428. [Link]
- BenchChem. (2025). Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers. BenchChem Technical Support.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- ResearchGate. (n.d.). Synthesis of azide derivative 21. Reagents and conditions: i) MeOH, RT,... [Image].
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
- ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
- MedChemExpress. (n.d.). This compound.
- ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
- Wei, J., et al. (2025). TRBC2-targeting antibody-drug conjugates for the treatment of T cell cancers.
- Khan Academy. (n.d.). Synthesis using alkynes.
- Click Chemistry: Rapid Assembly of Functional Molecules for Biomedical Use. (2025). Journal of Nanotechnology & Nanoscience, 3(1), 1-10.
- DC Chemicals. (n.d.). This compound|COA.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Click Chemistry in Biomaterials Science.
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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- 3. benchchem.com [benchchem.com]
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Application Notes and Protocols for Tri(t-butoxycarbonylethoxymethyl) ethanol in Biocompatible Materials
Introduction: A Novel Building Block for pH-Responsive Biomaterials
In the landscape of advanced biomaterials, precision and control are paramount. The development of materials that can respond to specific physiological cues offers unprecedented opportunities for targeted drug delivery, regenerative medicine, and intelligent diagnostics. Tri(t-butoxycarbonylethoxymethyl) ethanol emerges as a promising, yet underexplored, building block for the creation of such "smart" biocompatible materials. Its unique molecular architecture, featuring a central polyol core and multiple acid-labile t-butoxycarbonyl (Boc) protecting groups, positions it as an ideal candidate for fabricating pH-responsive systems.
The foundational principle behind the utility of this compound lies in the strategic placement of its Boc groups. These groups are stable at physiological pH (7.4) but can be readily cleaved under mildly acidic conditions, such as those found in tumor microenvironments, endosomes, or sites of inflammation. This acid-triggered deprotection unmasks carboxylic acid functionalities, leading to a cascade of physicochemical changes within the material. This intrinsic responsivity can be harnessed to design sophisticated drug delivery vehicles that release their payload specifically at the target site, or to create biodegradable scaffolds for tissue engineering that degrade in a controlled manner.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the unique properties of this compound in the fabrication and evaluation of novel biocompatible materials.
Physicochemical Properties and Design Rationale
The efficacy of this compound as a biomaterial component is rooted in its distinct chemical features. Understanding these properties is crucial for designing materials with predictable and reproducible behavior.
| Property | Description | Significance in Biocompatible Materials |
| Molecular Structure | Central ethanol core functionalized with three t-butoxycarbonylethoxymethyl arms. | Provides a trifunctional core for crosslinking, leading to the formation of 3D polymer networks. |
| t-Butoxycarbonyl (Boc) Groups | Acid-labile protecting groups for carboxylic acids. | Confers pH-sensitivity. Cleavage in acidic environments exposes polar carboxylic acid groups, altering the material's properties. |
| Hydrophobicity/Hydrophilicity | The molecule is relatively hydrophobic in its protected form and becomes significantly more hydrophilic after Boc group cleavage. | This transition can be exploited to trigger swelling, disassembly, or drug release from the material. |
| Biocompatibility | The core structure is based on ethoxylated ethanol, and the cleavage byproducts are t-butanol and CO2, which are generally considered biocompatible at low concentrations. | Essential for minimizing adverse reactions when used in vivo. |
The central design rationale for employing this molecule is to create materials with latent functionalities that are activated by a specific environmental trigger—in this case, a decrease in pH. This "on-demand" change in properties is a cornerstone of modern smart biomaterials design.
Application Note I: pH-Responsive Hydrogels for Controlled Drug Delivery
Scientific Principle:
Hydrogels are highly hydrated, crosslinked polymer networks that can encapsulate therapeutic agents. By incorporating this compound as a crosslinker or as a pendant group on a polymer backbone, it is possible to create hydrogels that are stable at physiological pH but swell or degrade in an acidic environment. The cleavage of the Boc groups exposes carboxylic acid moieties, leading to increased electrostatic repulsion within the polymer network and a higher affinity for water. This results in hydrogel swelling and the subsequent release of the encapsulated drug. This mechanism is particularly advantageous for targeting acidic tumor microenvironments.
Experimental Workflow:
Caption: Workflow for pH-responsive hydrogel drug delivery system.
Protocol: Fabrication and Evaluation of a pH-Responsive Hydrogel
Materials:
-
This compound
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Model drug (e.g., Doxorubicin)
-
UV light source (365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve PEGDA and this compound in PBS (pH 7.4) to the desired concentrations. A typical starting point is a 20% w/v total polymer concentration with a 10:1 molar ratio of PEGDA to this compound.
-
Add the photoinitiator at a concentration of 0.5% w/v.
-
Vortex the solution until all components are fully dissolved.
-
-
Hydrogel Fabrication:
-
Pipette the pre-polymer solution into a mold (e.g., between two glass slides with a defined spacer).
-
Expose the solution to UV light for a sufficient time to ensure complete crosslinking (typically 5-10 minutes, depending on the light intensity).
-
Carefully remove the resulting hydrogel from the mold.
-
-
Drug Loading:
-
Immerse the hydrogel in a concentrated solution of the model drug in PBS (pH 7.4).
-
Allow the hydrogel to swell and absorb the drug solution for 24 hours at 4°C.
-
Briefly rinse the drug-loaded hydrogel with fresh PBS to remove surface-adsorbed drug.
-
-
In Vitro Drug Release Study:
-
Place the drug-loaded hydrogel into separate vials containing PBS at pH 7.4 and pH 5.5.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh buffer.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Plot the cumulative drug release as a function of time for both pH conditions.
-
Expected Outcome: A significantly higher rate and extent of drug release should be observed at pH 5.5 compared to pH 7.4, demonstrating the pH-responsive nature of the hydrogel.
Application Note II: Biodegradable Scaffolds for Tissue Engineering
Scientific Principle:
The ideal tissue engineering scaffold should provide temporary mechanical support for cell growth and tissue formation, and then degrade at a rate that matches the formation of new tissue. The acid-labile nature of this compound can be exploited to create scaffolds with controlled degradation kinetics. As cells proliferate and metabolize, they can create localized acidic microenvironments. This can trigger the cleavage of the Boc groups within the scaffold, leading to the gradual breakdown of the material and making way for the newly forming tissue. This "cell-driven" degradation is a sophisticated approach to biomaterial design. pH-responsive scaffolds can also promote a healing response in tissues.[1][2]
Experimental Workflow:
Caption: Workflow for biodegradable tissue engineering scaffold.
Protocol: Fabrication and Biocompatibility Assessment of a Biodegradable Scaffold
Materials:
-
This compound
-
A biocompatible polymer with functional groups for crosslinking (e.g., hyaluronic acid with methacrylate groups)
-
Photoinitiator
-
Cell culture medium (e.g., DMEM)
-
A relevant cell line (e.g., human fibroblasts)
-
MTT assay kit
-
Live/Dead viability/cytotoxicity kit
Procedure:
-
Scaffold Fabrication:
-
Follow a similar procedure as for the hydrogel fabrication, using the biocompatible polymer and this compound as the crosslinker.
-
Techniques such as porogen leaching or 3D printing can be employed to create a porous scaffold structure suitable for cell infiltration.
-
-
In Vitro Degradation Study:
-
Incubate pre-weighed, lyophilized scaffolds in PBS at pH 7.4 and pH 6.5 (to simulate an acidic cellular microenvironment) at 37°C.
-
At various time points, remove the scaffolds, rinse with deionized water, lyophilize, and weigh to determine the mass loss.
-
The degradation can also be monitored by analyzing the degradation products in the buffer using techniques like Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6][7]
-
-
Biocompatibility Assessment (ISO 10993-5): [8][9][10][11][12]
-
Extract Preparation: Prepare extracts of the scaffold material according to ISO 10993-12 by incubating the scaffold in cell culture medium for a defined period.
-
MTT Assay for Cytotoxicity: [13][14]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the scaffold extracts and control media.
-
After a 24-hour incubation, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate cell viability relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.[9]
-
-
Live/Dead Staining:
-
Seed cells directly onto the scaffold.
-
After a desired culture period, stain the cell-seeded scaffolds with a Live/Dead staining solution (e.g., calcein AM for live cells and ethidium homodimer-1 for dead cells).
-
Visualize the stained cells using fluorescence microscopy to qualitatively assess cell viability and distribution on the scaffold.
-
-
Expected Outcome: The scaffold should demonstrate minimal cytotoxicity and support cell attachment and proliferation. The degradation study should show a faster rate of mass loss at the lower pH, indicating pH-responsive degradation.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The pH-responsive drug release profile serves as a direct confirmation of the intended mechanism of action of the incorporated this compound. Similarly, the biocompatibility assays, conducted in accordance with ISO 10993 standards, provide a robust and internationally recognized validation of the material's safety for biological applications.[8][9][10][11][12] By following these protocols, researchers can generate reliable and reproducible data to support the development of novel biocompatible materials based on this versatile building block.
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- Cytotoxicity testing & ISO 10993-5: 7 tips for labor
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- pH-responsive scaffolds generate a pro-healing response.
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- Preparing biocompatible materials for non-permanent medical devices.
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- Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. PubMed.
- Formation Mechanism of Maghemite Nanoflowers Synthesized by a Polyol-Medi
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
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- Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol)
- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
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Application Notes and Protocols for Attaching Targeting Ligands to Tri(t-butoxycarbonylethoxymethyl) ethanol
Authored by: A Senior Application Scientist
Introduction
The field of targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by selectively delivering potent pharmaceutical agents to diseased cells and tissues.[1][2][3] This is often achieved by conjugating a therapeutic molecule to a targeting ligand, such as an antibody or a peptide, that specifically recognizes and binds to receptors overexpressed on the target cells.[4][5] Scaffolds and linkers play a crucial role in the design of these targeted drug delivery systems, providing a platform for the attachment of both the drug and the targeting moiety.[6]
Tri(t-butoxycarbonylethoxymethyl) ethanol is a branched, polyethylene glycol (PEG)-based scaffold featuring a terminal hydroxyl group and three latent carboxylic acid groups protected as t-butyl esters.[7] This unique structure offers a versatile platform for the sequential or orthogonal conjugation of multiple molecules. The terminal hydroxyl group can be activated for reaction with a nucleophilic functional group on a targeting ligand. Subsequently, the t-butyl esters can be deprotected under mild acidic conditions to reveal three carboxylic acid groups, which can then be conjugated to a therapeutic agent or additional targeting ligands.[7]
This comprehensive guide provides detailed protocols for two distinct strategies for attaching targeting ligands to the this compound scaffold. The first protocol details the activation of the terminal hydroxyl group for conjugation to an amine-containing targeting ligand. The second protocol describes the deprotection of the t-butyl esters to expose the carboxylic acid groups for subsequent conjugation to an amine-containing targeting ligand.
Protocol 1: Activation of the Terminal Hydroxyl Group for Ligand Attachment
This protocol describes a two-step process for conjugating an amine-containing targeting ligand to the terminal hydroxyl group of this compound. The hydroxyl group is first activated with N,N'-disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate intermediate. This activated intermediate then readily reacts with a primary amine on the targeting ligand to form a stable carbamate linkage.
Rationale for Experimental Choices
-
Activation of the Hydroxyl Group: While hydroxyl groups are not inherently reactive towards amines, they can be activated to create a good leaving group.[8][9] DSC is an efficient activating agent for hydroxyl groups, forming a highly reactive N-hydroxysuccinimide (NHS) ester-like intermediate that is susceptible to nucleophilic attack by primary amines.[9] This method is preferred over some other activation chemistries due to its relatively mild reaction conditions and the formation of a stable carbamate bond.
-
Anhydrous Conditions: The activation reaction with DSC is sensitive to moisture, as water can hydrolyze the activated intermediate. Therefore, the use of an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) is crucial to maximize the yield of the activated scaffold.
-
Stoichiometry: A slight excess of DSC is used to ensure complete activation of the hydroxyl group on the scaffold.
-
Quenching: The addition of a quenching agent, such as ethanolamine, is not typically necessary in this step as the unreacted activated scaffold will be consumed in the subsequent conjugation step or removed during purification.
Experimental Workflow Diagram
Caption: Workflow for hydroxyl activation and ligand conjugation.
Step-by-Step Protocol
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing targeting ligand (e.g., antibody, peptide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Coupling Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Stir plate and stir bars
-
Reaction vials
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DCM to a final concentration of 10 mg/mL in a clean, dry reaction vial. b. Add 1.2 equivalents of DSC to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours under a dry atmosphere (e.g., nitrogen or argon).
-
Conjugation to the Targeting Ligand: a. Prepare the amine-containing targeting ligand in the coupling buffer at a concentration of 2-5 mg/mL. b. Add the activated scaffold solution dropwise to the targeting ligand solution with gentle stirring. A typical molar ratio is 10-20 fold molar excess of the activated scaffold to the targeting ligand. c. Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.
-
Purification of the Conjugate: a. Purify the reaction mixture using a pre-equilibrated size exclusion chromatography (SEC) column to remove unreacted scaffold and byproducts.[10] b. Elute the column with PBS, pH 7.4, and collect fractions. c. Monitor the elution profile by measuring the absorbance at 280 nm (for protein/peptide ligands) to identify the fractions containing the conjugate. d. Pool the fractions containing the purified conjugate.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Scaffold Concentration | 10 mg/mL | Ensures efficient activation. |
| DSC Equivalents | 1.2 | Drives the activation reaction to completion. |
| Activation Time | 2-4 hours | Sufficient time for activation at room temperature. |
| Scaffold:Ligand Molar Ratio | 10-20:1 | Optimizes conjugation efficiency to the ligand. |
| Conjugation pH | 8.3 | Favors the nucleophilicity of the primary amine.[11] |
| Conjugation Temperature | 4°C | Minimizes potential degradation of the targeting ligand. |
| Conjugation Time | Overnight | Allows for completion of the conjugation reaction. |
Protocol 2: Deprotection of Carboxyl Groups and Subsequent Ligand Conjugation
This protocol outlines the procedure for deprotecting the t-butyl ester groups of this compound to reveal three carboxylic acid functionalities, followed by their conjugation to an amine-containing targeting ligand using carbodiimide chemistry.
Rationale for Experimental Choices
-
Deprotection of t-butyl Esters: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves t-butyl esters under mild conditions, leaving the rest of the scaffold intact.[12] The reaction is typically performed in an inert solvent like dichloromethane (DCM).
-
Carbodiimide Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate can then react with a primary amine on the targeting ligand to form a stable amide bond.[15]
-
Use of N-hydroxysuccinimide (NHS): The addition of NHS or its water-soluble analog, Sulfo-NHS, is highly recommended.[16] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines.[11][17] This two-step activation process increases the overall efficiency of the conjugation reaction.[13]
-
Reaction pH: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-5.5), while the subsequent reaction of the NHS ester with the primary amine is favored at a slightly basic pH (7.2-8.5).[11] A two-buffer system is often employed to optimize both steps.
Experimental Workflow Diagram
Caption: Workflow for deprotection and carbodiimide-mediated conjugation.
Step-by-Step Protocol
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing targeting ligand
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification columns (e.g., SEC or Ion Exchange)
-
Rotary evaporator
Procedure:
-
Deprotection of t-butyl Esters: a. Dissolve this compound in DCM in a round-bottom flask. b. Add an equal volume of TFA to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Remove the TFA and DCM under reduced pressure using a rotary evaporator. The resulting deprotected scaffold (a tri-acid) should be a viscous oil or solid.
-
Activation of Carboxyl Groups: a. Dissolve the deprotected scaffold in the Activation Buffer. b. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) for each carboxylic acid group (i.e., 4.5 equivalents of each for the tri-acid scaffold). c. Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxyl groups.
-
Conjugation to the Targeting Ligand: a. Immediately add the activated scaffold solution to the targeting ligand, which has been prepared in the Conjugation Buffer. A 10-50 fold molar excess of the activated scaffold to the targeting ligand is recommended. b. Adjust the pH of the reaction mixture to 7.2-7.4 if necessary. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and stir for 15 minutes. b. Purify the conjugate using an appropriate chromatography method, such as size exclusion chromatography to remove unreacted scaffold and byproducts, or ion-exchange chromatography to separate conjugates with different numbers of attached ligands.[18][]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| TFA:DCM Ratio | 1:1 (v/v) | Ensures complete and rapid deprotection. |
| Deprotection Time | 1-2 hours | Sufficient for complete cleavage of t-butyl esters. |
| EDC/NHS Equivalents | 1.5 per carboxyl group | Drives the activation reaction to completion. |
| Activation pH | 4.7 | Optimal pH for EDC-mediated activation. |
| Activation Time | 15-30 minutes | Sufficient time for NHS-ester formation. |
| Conjugation pH | 7.2-7.4 | Optimal for the reaction of NHS esters with amines.[11] |
| Conjugation Time | 2-4 hours | Allows for efficient conjugation at room temperature. |
Characterization of the Final Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful ligand attachment and assess its purity and homogeneity.[20][21]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the covalent attachment of the targeting ligand to the scaffold.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from any unreacted starting materials.
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of the targeting ligand (if it has a characteristic absorbance) and to estimate the degree of conjugation.
-
Gel Electrophoresis (SDS-PAGE): For protein-based targeting ligands, SDS-PAGE can be used to visualize the increase in molecular weight upon conjugation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Incomplete activation of the scaffold.- Hydrolysis of the activated intermediate.- Suboptimal reaction pH.- Inactive targeting ligand. | - Increase the equivalents of the activating agent.- Ensure anhydrous conditions during activation.- Optimize the pH for both activation and conjugation steps.- Confirm the activity of the targeting ligand. |
| Precipitation during Reaction | - Poor solubility of the scaffold or ligand in the reaction buffer.- Aggregation of the targeting ligand. | - Add a co-solvent (e.g., DMSO, DMF) up to 10% of the final volume.- Optimize the buffer composition and ionic strength. |
| Multiple Conjugate Species | - Non-specific reactions.- Multiple reactive sites on the targeting ligand. | - Optimize the stoichiometry of the reactants.- Consider using a targeting ligand with a single, specific reactive site. |
| Degradation of Targeting Ligand | - Harsh reaction conditions (e.g., high pH, high temperature). | - Perform the reaction at a lower temperature (e.g., 4°C).- Optimize the reaction pH to be within the stability range of the ligand. |
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- 4. Current methods for attaching targeting ligands to liposomes and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dcchemicals.com [dcchemicals.com]
- 8. spherotech.com [spherotech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. MILD DEPROTECTION OF TERT-BUTYL AND TERT-AMYL ETHERS LEADING EITHER TO ALCOHOLS OR TO TRIALKYLSILYL ETHERS | Semantic Scholar [semanticscholar.org]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Carbodiimide Conjugation of Latent Transforming Growth Factor β1 to Superparamagnetic Iron Oxide Nanoparticles for Remote Activation [mdpi.com]
- 17. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 18. mdpi.com [mdpi.com]
- 20. cellmosaic.com [cellmosaic.com]
- 21. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tri(t-butoxycarbonylethoxymethyl) ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Tri(t-butoxycarbonylethoxymethyl) ethanol (CAS 1027581-61-8). This molecule is a crucial branched building block, frequently utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a precursor in dendrimer synthesis.[1][2] Achieving high yield and purity is critical for downstream applications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the synthetic challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Issue 1: Consistently Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired tri-substituted product. What are the most critical parameters to investigate?
A: A low yield in this synthesis, which is typically a Williamson ether synthesis, often points to issues with one of the three core components: the alkoxide formation, the nucleophilic substitution step, or reagent integrity.
-
Reagent Quality and Stoichiometry:
-
Base (Sodium Hydride): Sodium hydride (NaH) is the most common base for this reaction. It is highly reactive and susceptible to inactivation by moisture. Use freshly opened NaH or NaH from a properly stored container. A gray, chunky appearance indicates deactivation. The stoichiometry is critical; at least 3.0 equivalents are required to deprotonate the three hydroxyl groups of pentaerythritol. A slight excess (e.g., 3.3 eq.) is recommended to drive the reaction to completion.
-
Solvent (THF/DMF): The reaction requires an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). The presence of water will quench the NaH and the alkoxide intermediates. Always use freshly distilled or commercially available anhydrous solvents.
-
Alkylating Agent: The alkylating agent, typically a derivative like tert-butyl 2-bromoethoxyacetate, must be pure. Impurities can introduce competing side reactions. Ensure you are using precisely 3.0 equivalents. An excess will lead to the tetra-substituted byproduct.
-
-
Reaction Conditions:
-
Temperature Control: The initial deprotonation of pentaerythritol with NaH is highly exothermic and generates hydrogen gas. This step must be performed at 0 °C with slow, portion-wise addition of NaH to the solution of pentaerythritol in anhydrous solvent. After the addition is complete and gas evolution has ceased, the reaction is typically allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to facilitate the substitution reaction.[3][4]
-
Reaction Time: The Williamson ether synthesis can be slow.[3] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC). An insufficient reaction time will leave unreacted starting materials and intermediates, while an excessively long time, especially with heating, can promote side reactions.
-
Issue 2: Complex Product Mixture and Poor Selectivity
Q: My TLC analysis shows multiple spots, including what I suspect are mono-, di-, and tetra-substituted byproducts. How can I improve the selectivity for the tri-substituted product?
A: Achieving high selectivity in a partial substitution of a tetra-functional starting material like pentaerythritol is the primary challenge. The formation of a statistical mixture of products is common. The key is to carefully control the reaction kinetics.
-
Controlled Addition of the Alkylating Agent: Instead of adding all 3.0 equivalents of the alkylating agent at once, a slow, dropwise addition using an addition funnel is highly recommended. This maintains a low concentration of the electrophile, favoring the reaction with the more sterically accessible alkoxide intermediates and giving you more control over the extent of the reaction.
-
Stoichiometric Precision: Double-check the molar calculations for all reagents. A slight deviation in the ratio of pentaerythritol to the alkylating agent can significantly shift the product distribution. Using slightly less than 3.0 equivalents of the alkylating agent (e.g., 2.8-2.9 eq.) may be a strategy to minimize the formation of the tetra-substituted byproduct, at the cost of having some di-substituted product that may be easier to separate.
-
Temperature Management: Running the reaction at a lower temperature (e.g., room temperature instead of heating) can sometimes enhance selectivity by slowing down the overall reaction rate, although this will extend the required reaction time.
Issue 3: Complications During Workup and Purification
Q: I'm struggling to isolate the pure product. The workup is difficult, or the byproducts are co-eluting during column chromatography.
A: A clean workup is essential for a straightforward purification.
-
Quenching: The reaction must be carefully quenched to neutralize excess NaH. This is done by slowly adding a proton source at 0 °C. Saturated aqueous ammonium chloride (NH₄Cl) solution is often preferred over water as it is less basic and provides a buffer, minimizing the risk of hydrolyzing the t-butyl esters.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for purification. The different substituted products (mono-, di-, tri-, tetra-) have distinct polarities and should be separable.
-
Troubleshooting Co-elution: If products are co-eluting, adjust the solvent system polarity. A shallow gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 10% EtOAc/Hexanes and slowly increasing to 40-50% EtOAc. Small, incremental increases in polarity will provide better resolution. Using a different solvent system, such as dichloromethane/methanol, may also be effective.
-
Data Summary Table: Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Pentaerythritol | 1.0 eq. | Core starting material. |
| Alkylating Agent | 3.0 eq. | Stoichiometric amount for tri-substitution. |
| Sodium Hydride (NaH) | 3.3 eq. | Slight excess to ensure complete deprotonation. |
| Solvent | Anhydrous THF or DMF | Polar aprotic medium required for SN2 reaction.[4] |
| Deprotonation Temp. | 0 °C | To control exothermic reaction with NaH. |
| Substitution Temp. | 25 °C - 50 °C | To drive the SN2 reaction to completion. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Workup Quench | Sat. aq. NH₄Cl | Safely neutralizes excess NaH and minimizes ester hydrolysis. |
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for the synthesis of this compound?
A: The synthesis is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4][5] The process involves two main stages:
-
Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic protons from the hydroxyl groups of pentaerythritol to form highly nucleophilic alkoxide anions.
-
Nucleophilic Attack: These alkoxide anions then act as nucleophiles, attacking the electrophilic carbon of the alkylating agent in a backside attack, displacing the leaving group (e.g., bromide) to form the ether linkage.[4]
Q: Why is a primary alkyl halide required as the alkylating agent?
A: The Williamson ether synthesis is most efficient with primary alkyl halides.[3][4] This is because the SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[6] Using secondary or tertiary alkyl halides would favor the competing E2 (elimination) side reaction, leading to the formation of alkenes instead of the desired ether product.
Q: What analytical techniques are used to confirm the final product's identity and purity?
A: A combination of spectroscopic methods is essential:
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure, confirming the presence of the t-butyl groups, the methylene protons of the ether linkages, and the remaining hydroxymethyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[1]
-
FT-IR Spectroscopy: Shows characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹) and the O-H stretch of the remaining alcohol group (broad peak around 3400 cm⁻¹).
Visualizing the Workflow
General Synthetic Pathway
The following diagram illustrates the reaction of pentaerythritol with three equivalents of the alkylating agent.
Caption: General reaction scheme for the Williamson ether synthesis.
Troubleshooting Workflow: Diagnosing Low Yield
Use this flowchart to systematically address low product yield.
Caption: A systematic workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Pentaerythritol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl 2-bromoethoxyacetate (or similar primary alkyl halide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Dissolve pentaerythritol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (3.3 eq.) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Dissolve the alkylating agent (3.0 eq.) in anhydrous THF and add it to the addition funnel.
-
Add the alkylating agent solution dropwise to the reaction mixture over 1 hour at room temperature.
-
Heat the reaction to 50 °C and stir for 12-24 hours, monitoring the progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes) and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed crude product onto the top of the packed column.
-
Elute the column with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing by 2-5% increments).
-
Collect fractions and analyze them by TLC to identify those containing the pure tri-substituted product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a viscous oil or solid.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of t-Boc Groups
Welcome to the Technical Support Center for t-Boc (tert-butyloxycarbonyl) deprotection. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the removal of this widely used amine protecting group. Incomplete deprotection can lead to challenging purifications, low yields, and the generation of difficult-to-characterize byproducts. This resource provides a structured, in-depth approach to troubleshooting, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address the most common questions and initial hurdles faced during t-Boc deprotection.
Q1: What are the primary indicators of an incomplete t-Boc deprotection reaction?
The most direct evidence of incomplete deprotection is the presence of the t-Boc-protected starting material in your crude reaction mixture. This is typically identified through analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The deprotected amine is more polar than its t-Boc protected precursor and will thus have a lower Rf value. A persistent spot corresponding to the starting material indicates an incomplete reaction. Staining with ninhydrin is particularly effective as it produces a distinct color (usually purple) with the newly formed primary or secondary amine, while the t-Boc protected starting material will not stain.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method that can quantify the remaining starting material and confirm the mass of the desired deprotected product.[2]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The presence of a sharp singlet around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group, is a clear indication that the t-Boc group is still present.[2][3]
Q2: What are the most common reasons for incomplete t-Boc deprotection?
Several factors can lead to an incomplete reaction. The most frequent culprits include:
-
Insufficient Acid Strength or Concentration: The cleavage of the t-Boc group is an acid-catalyzed process. If the concentration of the acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is too low, the reaction will be slow or may not go to completion.[2][3][4] The rate of cleavage can have a second-order dependence on the acid concentration, meaning a small drop in concentration can have a significant impact.[5]
-
Inadequate Reaction Time: Deprotection is a kinetic process. While many reactions are complete within 30 minutes to 2 hours, some substrates may require longer reaction times for full deprotection.[4][6]
-
Steric Hindrance: A sterically hindered environment around the t-Boc group can impede the approach of the acid, slowing down the cleavage reaction.[2][3][4]
-
Suboptimal Solvent or Solubility Issues: The solvent plays a crucial role in solvating both the substrate and the acid. Poor solubility of the starting material can significantly hinder the reaction.[2] Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections, while dioxane is often used with HCl.[7]
-
Low Temperature: Most t-Boc deprotections are carried out at room temperature.[5] If the reaction is sluggish, gentle warming can be considered, but with caution, as it may promote side reactions.[6]
Q3: What are the potential side reactions during t-Boc deprotection and how can they be minimized?
The primary side reaction stems from the formation of the electrophilic tert-butyl cation intermediate during the cleavage of the t-Boc group.[8][9] This cation can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, cysteine, and tyrosine.[2][5][8] To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation and effectively trap it.[6]
| Scavenger | Target Residue(s) | Typical Concentration |
| Thioanisole | Methionine, Tryptophan | 2.5-5% (v/v) |
| Anisole | Tryptophan | 2.5-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | General, effective for preventing various side reactions | 2.5% (v/v) |
| Water | General carbocation scavenger | 2.5-5% (v/v) |
Troubleshooting Workflow
If you are facing an incomplete deprotection, follow this systematic approach to identify and resolve the issue.
Caption: Troubleshooting workflow for incomplete t-Boc deprotection.
Detailed Experimental Protocols
Protocol 1: Standard t-Boc Deprotection with TFA in DCM
This protocol is a general starting point for the deprotection of a t-Boc protected amine in solution.
-
Dissolution: Dissolve the t-Boc protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling (Optional): For exothermic reactions or sensitive substrates, cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:1 mixture of TFA and DCM (v/v), resulting in a 50% TFA solution.[5][7]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 30 minutes. A typical reaction time is 1-2 hours.[6][7]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
To obtain the amine as a free base, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetate salt.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.[10]
-
Protocol 2: t-Boc Deprotection with HCl in Dioxane
This is a common alternative to TFA, particularly when a different counter-ion is desired.
-
Dissolution: Dissolve the t-Boc protected substrate in 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.[11]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[11]
-
Work-up:
-
Remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification.
-
If the free amine is required, perform a basic work-up as described in Protocol 1.
-
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method is advantageous for substrates containing other acid-labile groups.[1][12][13]
-
Dissolution: Dissolve the t-Boc protected substrate in methanol (MeOH).
-
Reagent Addition: Add oxalyl chloride (typically 3 equivalents) dropwise to the stirred solution at room temperature.[12][13] An exotherm and gas evolution may be observed.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[12][13]
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine, usually as the hydrochloride salt.
Mechanistic Insight: Why Does Incomplete Deprotection Occur?
The acid-catalyzed deprotection of a t-Boc group proceeds through a specific mechanism. Understanding this mechanism is key to troubleshooting.
Caption: Mechanism of acid-catalyzed t-Boc deprotection.
The initial and often rate-limiting step is the protonation of the carbamate's carbonyl oxygen.[5][9] If the acid concentration is too low, this equilibrium will not favor the protonated intermediate, thus slowing the entire process. The subsequent fragmentation releases the stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to give the free amine.[9][14] The newly formed amine is then protonated in the acidic media to form the corresponding salt.[9] Any factor that hinders the initial protonation, such as steric bulk or a less acidic environment, will result in an incomplete reaction.
Alternative Deprotection Strategies for Sensitive Substrates
When standard strong acid conditions are not viable due to the presence of other acid-labile functional groups (e.g., tert-butyl esters, acetals), milder or alternative methods are required.
| Method | Reagents and Conditions | Advantages |
| Thermal Deprotection | Methanol or Trifluoroethanol, 240 °C (Continuous Flow) | Acid-free, suitable for thermally stable compounds.[15][16] |
| Boiling Water | Water, 100 °C | "Green" and simple method for some substrates.[15][17] |
| Iron(III) Catalysis | Catalytic FeCl₃, DCM, Room Temperature | Mild, catalytic method.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Esterification Reactions with Bis-MPA
Welcome to the technical support center for optimizing esterification reactions involving 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges and enhancing reaction efficiency. Bis-MPA is a highly versatile building block, particularly valued in the synthesis of dendrimers, hyperbranched polymers, and for creating water-soluble resins and coatings.[1][2] Its unique structure, featuring two primary hydroxyl groups and a sterically hindered carboxylic acid, presents specific challenges and opportunities in esterification reactions.
This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed protocols grounded in established chemical principles.
I. Foundational Principles of Bis-MPA Esterification
Understanding the reaction mechanism is critical for effective troubleshooting. The esterification of bis-MPA, like other carboxylic acids, is a reversible reaction that is typically catalyzed by an acid.[3][4][5][6][7] The core challenge lies in driving the equilibrium towards the product side.
Mechanism Overview: Acid-Catalyzed Esterification (Fischer-Speier)
The Fischer-Speier esterification is a classic method that relies on an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the carboxylic acid.[4][8][9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][5][9] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester.[4][8]
To drive the reaction to completion, Le Chatelier's principle is applied by either using a large excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[8][10]
Alternative: Steglich Esterification for Sensitive Substrates
For bis-MPA derivatives or reaction partners that are sensitive to harsh acidic conditions, the Steglich esterification offers a milder alternative.[11][12][13] This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalyst, 4-dimethylaminopyridine (DMAP).[11][12][13][14]
The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.[13] DMAP then acts as an acyl transfer agent, forming a reactive amide that is readily attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.[13]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the esterification of bis-MPA in a practical question-and-answer format.
Low or No Product Yield
Q1: My esterification reaction with bis-MPA is showing very low conversion, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
A1: Low yield in bis-MPA esterification is a frequent challenge and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Equilibrium Limitations (Fischer Esterification): The primary culprit is often the reversible nature of the reaction.[8]
-
Solution: To shift the equilibrium towards the product, you must either use a large excess of the alcohol (if it's a simple, inexpensive alcohol, it can even be used as the solvent) or actively remove the water byproduct.[8][15] A Dean-Stark apparatus with a suitable solvent like toluene to form an azeotrope with water is highly effective.[8][10]
-
-
Steric Hindrance: The carboxylic acid group of bis-MPA is sterically hindered by the adjacent methyl and hydroxymethyl groups. This can slow down the rate of reaction.
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. However, be mindful of potential side reactions or degradation of sensitive substrates at higher temperatures. Also, consider using a more potent catalytic system. For Fischer esterification, ensure your acid catalyst is strong and present in a sufficient amount (e.g., concentrated sulfuric acid). For milder conditions, the Steglich esterification is often more effective for sterically hindered acids.[13][14]
-
-
Insufficient Catalyst Activity: The catalyst may be deactivated or insufficient.
-
Solution: For acid-catalyzed reactions, ensure your acid is not old or contaminated with water. For Steglich esterification, DMAP is crucial for efficient acyl transfer, especially with sterically hindered acids.[13] Ensure you are using a catalytic amount (typically 5-10 mol%).
-
-
Reagent Purity: Impurities in your starting materials (bis-MPA, alcohol, or solvent) can interfere with the reaction. Water is a particularly problematic impurity as it can shift the equilibrium back to the starting materials.
-
Solution: Use high-purity, anhydrous reagents and solvents. Dry your solvents using appropriate methods (e.g., molecular sieves) before use.
-
Side Reactions and Impurity Formation
Q2: I'm observing significant side product formation in my Steglich esterification of bis-MPA. What are these impurities and how can I prevent them?
A2: A common side reaction in DCC-mediated esterifications is the formation of an N-acylurea byproduct.[12] This occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement to the more stable N-acylurea, which is unreactive towards the alcohol.
-
Causality: This rearrangement is more likely to occur if the nucleophilic attack by the alcohol is slow, which can be the case with sterically hindered alcohols or if the concentration of the alcohol is low.
-
Prevention:
-
The Role of DMAP: The addition of DMAP is critical to suppress this side reaction.[12][13] DMAP is a more potent nucleophile than the alcohol and rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt. This intermediate does not undergo rearrangement and is readily attacked by the alcohol.
-
Reaction Conditions: Running the reaction at room temperature is generally recommended for Steglich esterifications.[12] Lowering the temperature (e.g., to 0 °C) can sometimes further minimize the formation of N-acylurea.
-
Product Purification Challenges
Q3: I'm having difficulty purifying my bis-MPA ester. The crude product is contaminated with byproducts from the reaction.
A3: Purification can be challenging, and the best strategy depends on the esterification method used.
-
Fischer Esterification Purification:
-
The primary impurities are excess carboxylic acid and the acid catalyst.
-
Protocol: After the reaction, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the acid catalyst.[15] Follow this with a wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure.[10] Further purification can be achieved by column chromatography or distillation if the product is sufficiently volatile.
-
-
Steglich Esterification Purification:
-
The main byproduct is dicyclohexylurea (DCU), which is often poorly soluble in many organic solvents.[16]
-
Protocol:
-
Filtration: A significant portion of the DCU can often be removed by simple filtration of the reaction mixture.[14][16] Sometimes, cooling the reaction mixture in a freezer can further precipitate the DCU.[16]
-
Solvent Selection: If the DCU remains in solution, it can be challenging to remove by column chromatography as it can co-elute with the product. Changing the solvent system for chromatography can sometimes improve separation.
-
Alternative Coupling Agents: If DCU proves to be a persistent issue, consider using a water-soluble carbodiimide like EDC. The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[17]
-
-
III. Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for the esterification of bis-MPA?
A4: The optimal temperature depends on the specific reaction and reagents.
-
For Fischer esterification , temperatures typically range from 60-110 °C.[4] Often, the reaction is run at the reflux temperature of the alcohol or the azeotropic solvent.
-
For Steglich esterification , the reaction is generally carried out at room temperature to minimize side reactions.[12]
Q5: Which solvents are best for bis-MPA esterification?
A5:
-
For Fischer esterification , if a large excess of a liquid alcohol is used, it can serve as the solvent.[4] Alternatively, a non-polar solvent that forms an azeotrope with water, such as toluene or hexane, is ideal for use with a Dean-Stark apparatus.[4][10]
-
For Steglich esterification , polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[16][18]
Q6: Can I perform the esterification on both hydroxyl groups of bis-MPA simultaneously?
A6: Yes, it is possible to esterify both hydroxyl groups. This will typically require using at least two equivalents of the alcohol and the coupling agent (for Steglich) or driving the Fischer esterification to completion. The reaction conditions will be similar to mono-esterification, but reaction times may need to be extended.
Q7: How can I monitor the progress of my bis-MPA esterification reaction?
A7:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to determine the conversion rate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR spectrum can provide a clear picture of the conversion by integrating the signals corresponding to the starting materials and the product.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Fischer Esterification of Bis-MPA
This protocol provides a general method for the acid-catalyzed esterification of bis-MPA.
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add bis-MPA (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02-0.05 eq).[10]
-
Add toluene to the flask (approximately 2 mL per gram of bis-MPA).[10]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC.[10] The reaction is typically complete when water no longer accumulates.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by a wash with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or vacuum distillation.[10]
Protocol 2: General Procedure for Steglich Esterification of Bis-MPA
This protocol outlines a mild esterification method suitable for sensitive substrates.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis-MPA (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred bis-MPA solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute hydrochloric acid (e.g., 1 M HCl) to remove excess DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Data Summary: Comparison of Esterification Methods
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | DCC/DMAP or EDC/DMAP |
| Temperature | High (60-110 °C)[4] | Mild (Room Temperature)[12] |
| Key Byproduct | Water | Dicyclohexylurea (DCU) or water-soluble urea |
| Advantages | Inexpensive reagents, suitable for large scale | Mild conditions, high yields for sensitive substrates[13][14] |
| Disadvantages | Harsh conditions, not suitable for acid-labile molecules | More expensive reagents, DCU removal can be difficult[16] |
V. Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low yields in bis-MPA esterification.
Caption: A flowchart for troubleshooting low yields in bis-MPA esterification.
General Experimental Workflow
This diagram outlines the general steps from reaction setup to purified product.
Sources
- 1. Cas 4767-03-7,2,2-Bis(hydroxymethyl)propionic acid | lookchem [lookchem.com]
- 2. 2,2-Bis(hydroxymethyl)propionic acid | 4767-03-7 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. monash.edu [monash.edu]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating Steric Hindrance in Higher Generation Dendrimers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with higher generation dendrimers. This guide is designed to provide in-depth, practical solutions to the common challenges arising from steric hindrance in dendrimer synthesis, purification, characterization, and application. Here, we move beyond theoretical discussions to offer actionable troubleshooting strategies and validated protocols.
Frequently Asked Questions (FAQs)
Q1: At what generation does steric hindrance typically become a significant issue in PAMAM dendrimer synthesis?
A1: While minor defects can occur at any stage, significant challenges due to steric hindrance in Polyamidoamine (PAMAM) dendrimers often become pronounced at Generation 4 (G4) and higher.[1] At this stage, the density of surface groups begins to impede the complete reaction of incoming monomers, leading to structural defects. This phenomenon, often referred to as de Gennes dense packing, results in incomplete shell formation and a broader molecular weight distribution.[2]
Q2: How does steric hindrance affect the drug-loading capacity of a dendrimer?
A2: Steric hindrance in higher generation dendrimers creates a densely packed surface that can physically obstruct drug molecules from accessing the dendrimer's interior cavities or from efficiently conjugating to surface groups.[2][3] This can lead to a lower-than-expected drug loading capacity. Furthermore, the crowded surface can hinder the release of encapsulated drugs, altering the intended pharmacokinetic profile.[3][4]
Q3: My NMR spectra for a G6 dendrimer show broad, poorly resolved peaks. Is this normal?
A3: Yes, this is a common observation. As dendrimer generation increases, the molecular tumbling rate in solution slows down. This, combined with the high density of similar chemical environments, leads to significant peak broadening in both ¹H and ¹³C NMR spectra.[5] This makes it challenging to confirm the structural integrity and purity of the dendrimer.
Q4: Can I use convergent synthesis to avoid steric hindrance issues?
A4: Convergent synthesis, where dendrons are built from the outside-in and then attached to a central core, can produce more monodisperse materials with fewer defects in the final structure.[6][7] However, this method is not a complete solution. The final step of attaching the large dendrons to the core is itself susceptible to steric hindrance, which can lead to low yields and makes the synthesis of very high generation dendrimers (typically >G5) impractical.[6]
Troubleshooting Guides
Guide 1: Overcoming Incomplete Reactions in High-Generation Dendrimer Synthesis
Problem: Low yields and high polydispersity in the synthesis of G5 or higher PAMAM dendrimers, indicating incomplete Michael addition or amidation reactions.
Underlying Cause: As the dendrimer grows, the surface becomes increasingly crowded. This steric congestion prevents some of the terminal amine groups from reacting with the incoming methyl acrylate (in the half-generation step) or the ester groups from reacting with ethylenediamine (EDA) (in the full-generation step).
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Increase Reagent Excess: For the amidation step, increase the molar excess of EDA. While a 3-fold excess per amine is a common starting point, a larger excess can help drive the reaction to completion. However, this will necessitate more rigorous purification.
-
Solvent Selection: Ensure the dendrimer is fully soluble in the reaction solvent (typically methanol). For higher generations, solubility can decrease. Consider solvent mixtures to maintain optimal solubility.
-
Temperature Control: Keep the reaction temperature low (below 30°C) during the workup to prevent side reactions like retro-Michael addition.[8]
-
-
Consider Alternative Synthetic Strategies:
-
Click Chemistry: Employing highly efficient and orthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) can significantly improve yields and reduce defects, as these reactions are less susceptible to steric hindrance.[6]
-
Proportionate Branching: This strategy involves using longer, more flexible linkers in the branching units as the generation number increases. This provides more space for the reactions to occur at the periphery, mitigating steric congestion.[9]
-
Data Snapshot: Expected vs. Observed Purity
| Dendrimer Generation | Theoretical PDI | Typical Observed PDI (Divergent Synthesis) |
| G3 | 1.000 | ~1.01 |
| G4 | 1.000 | ~1.02 |
| G5 | 1.000 | 1.02 - 1.04[10] |
| G6 | 1.000 | >1.05 |
| G7 | 1.000 | Often highly polydisperse |
PDI: Polydispersity Index. A value of 1.000 represents a perfectly monodisperse sample.
Workflow for Mitigating Synthesis Defects
Caption: Troubleshooting workflow for dendrimer synthesis.
Guide 2: Characterizing Sterically Crowded Dendrimers
Problem: Inability to obtain clear, interpretable data from standard characterization techniques like NMR and Mass Spectrometry for high-generation dendrimers.
Underlying Cause: The large size, high molecular weight, and compact, globular structure of high-generation dendrimers lead to analytical challenges. Peak broadening in NMR is common, and ionization/desorption in mass spectrometry can be inefficient.
Troubleshooting Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Use Deuterated Methanol (CD₃OD): This is a good solvent for most PAMAM dendrimers and provides sharp solvent peaks for reference.[8]
-
Elevated Temperature: Acquiring spectra at a higher temperature (e.g., 50°C) can increase molecular tumbling and sharpen the peaks, but be cautious of potential degradation.
-
Focus on Key Signals: Even with broadening, the disappearance of signals from the starting material (e.g., the vinyl protons of methyl acrylate) can confirm reaction progression.
-
2D NMR: Techniques like COSY and HSQC can help to assign the few resolved peaks and confirm the presence of expected bond correlations.[11]
-
-
Mass Spectrometry:
-
MALDI-TOF: This is often more successful than ESI-MS for large dendrimers.
-
Expect Broad Peaks: Due to the presence of defect species (e.g., missing a branch), the resulting mass spectrum will likely show a distribution of masses rather than a single sharp peak.
-
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
This is the gold standard for determining the molecular weight and dispersity of high-generation dendrimers. [5][8]
-
Mobile Phase: Use a buffer with an appropriate pH and ionic strength to prevent interactions between the dendrimer and the column material. A citrate buffer at low pH (e.g., 2.9) can be effective.[8]
-
Interpretation: SEC-MALS provides an absolute molecular weight without relying on column calibration with linear standards, which are poor representations of globular dendrimers.[5]
-
Visualization of Characterization Challenges
Caption: Addressing characterization issues in large dendrimers.
Guide 3: Enhancing Drug Loading and Release in Sterically Hindered Dendrimers
Problem: A G6 dendrimer shows significantly lower drug loading and slower release kinetics compared to a G4 dendrimer with the same drug.
Underlying Cause: The dense shell of the G6 dendrimer limits the diffusion of drug molecules into the core (for encapsulation) and hinders their conjugation to the surface.[2] The crowded surface can also sterically block the action of enzymes or changes in pH that are meant to trigger drug release from conjugated linkers.[4]
Troubleshooting Protocol:
-
Optimize Drug Loading Conditions:
-
pH Adjustment: For drugs that are encapsulated via electrostatic interactions (e.g., with the tertiary amines in the PAMAM interior), lowering the pH can cause the dendrimer to adopt a more "open" conformation, potentially allowing for better drug ingress.[1]
-
Solvent Perturbation: Using a co-solvent system can sometimes help to swell the dendrimer structure, creating transient channels for the drug to enter.
-
-
Redesign the Drug Conjugation Strategy:
-
Use Spacers/Linkers: Instead of directly conjugating the drug to the dendrimer surface, introduce a flexible linker (e.g., a short PEG chain). This extends the drug away from the crowded surface, making it more accessible for cleavage by enzymes or hydrolysis.[4]
-
Leverage Lower Generation Dendrimers: For many applications, lower generation dendrimers (G3-G5) offer a better balance of loading capacity and accessible surface groups, without the significant steric hindrance of higher generations.[2]
-
Logical Relationship: Steric Hindrance vs. Drug Delivery
Sources
- 1. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Drug release characteristics of PAMAM dendrimer-drug conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Avoiding Steric’ Congestion in Dendrimer Growth through Proportionate Branching: A Twist on da Vinci’s Rule of Tree Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best practices for purification and characterization of PAMAM dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Navigating the Acidic Stability of Tri(t-butoxycarbonylethoxymethyl) ethanol
Welcome to the technical support center for Tri(t-butoxycarbonylethoxymethyl) ethanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their work. Here, we will delve into the critical aspect of its stability, particularly under acidic conditions, providing you with troubleshooting guides and frequently asked questions to ensure the success of your experiments.
This compound is a unique molecule characterized by a central quaternary carbon linked to three arms, each terminating in a t-butoxycarbonyl (Boc) protected carboxylic acid via an ether linkage.[1][2] This structure makes it a valuable linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] However, the very features that make it useful—the Boc groups and the central core, which can be considered related to an orthoester-like structure—also render it susceptible to degradation in acidic environments.
This guide will provide a comprehensive overview of the potential stability issues, the underlying chemical principles, and practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound in the presence of acids.
Q1: My reaction mixture containing this compound turned cloudy and is showing unexpected peaks in my LC-MS analysis after exposure to a mild acid. What is happening?
A1: This is a classic sign of acid-catalyzed degradation. The two primary acid-labile functionalities in your molecule are the tert-butoxycarbonyl (Boc) groups and, potentially, the central core which has orthoester-like characteristics.[3][4]
-
Boc Group Deprotection: The Boc group is a widely used amine protecting group that is intentionally designed to be removed under acidic conditions.[5][6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine (in the case of a protected amine) or, in this case, a carboxylic acid.[5][7] Even mild acids can initiate this process.
-
Orthoester-like Hydrolysis: Orthoesters are known to be highly sensitive to acid-catalyzed hydrolysis, breaking down into an ester and an alcohol.[4][8][9] The central quaternary carbon of this compound, with its three ether linkages, can exhibit similar instability under acidic conditions, leading to fragmentation of the core structure.
The cloudiness in your reaction is likely due to the formation of insoluble degradation byproducts. The new peaks in your LC-MS are the various partially and fully deprotected species, as well as fragments from the core breakdown.
Q2: What is the mechanism of acid-catalyzed degradation of this compound?
A2: The degradation proceeds through two main pathways, which can occur concurrently depending on the reaction conditions.
Pathway 1: Boc Deprotection This is a well-established mechanism in organic synthesis.[3][5]
-
Protonation: An acid protonates the carbonyl oxygen of the Boc group.
-
Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[5]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes into carbon dioxide and the deprotected carboxylic acid.[5]
Pathway 2: Core Fragmentation (Orthoester-like Hydrolysis) The central core's susceptibility to acid is analogous to orthoester hydrolysis.[4][9]
-
Protonation: One of the ether oxygens of the ethoxymethyl arms is protonated by an acid.
-
Cleavage: This protonation weakens the carbon-oxygen bond, leading to its cleavage and the formation of a resonance-stabilized carbocation and an alcohol.
-
Hydrolysis: The carbocation is then attacked by water (if present) to form a hemiacetal, which further breaks down.
The following diagram illustrates the initial steps of these degradation pathways.
Caption: Acid-catalyzed degradation pathways of this compound.
Q3: I need to perform a reaction under acidic conditions. How can I minimize the degradation of this compound?
A3: Minimizing degradation requires careful control of your reaction conditions. Here are several strategies:
-
Choice of Acid: Use the mildest acid possible that will still facilitate your desired reaction. Brønsted acids like p-toluenesulfonic acid (pTSA) can be effective for some reactions while being less harsh than strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10] Lewis acids might also be an alternative, depending on your specific transformation.[6]
-
Temperature Control: Perform your reaction at the lowest possible temperature. Acid-catalyzed hydrolysis is a thermally activated process, so cooling the reaction mixture can significantly slow down the degradation rate.
-
Reaction Time: Monitor your reaction closely and minimize the reaction time. The longer the exposure to acidic conditions, the more degradation will occur.
-
Anhydrous Conditions: Since water is a key reactant in the hydrolysis of the core, performing the reaction under strictly anhydrous conditions can help preserve the central structure.[11]
-
Use of Scavengers: If your reaction involves the formation of carbocations (like the tert-butyl cation from Boc deprotection), using a scavenger such as anisole or thioanisole can prevent side reactions where these cations might alkylate other nucleophiles in your mixture.[3]
Q4: Are there any quantitative data on the stability of this compound at different pH values?
| pH Range | Expected Stability of this compound | Rationale |
| pH > 7 (Basic) | High | Both the Boc group and the orthoester-like core are generally stable under basic conditions.[6][9] |
| pH 5 - 7 (Neutral to Mildly Acidic) | Moderate to Low | Degradation, particularly of the Boc groups, can begin to occur, especially with prolonged exposure or elevated temperatures. The orthoester-like core is also susceptible to hydrolysis in this range.[8][12] |
| pH < 5 (Acidic) | Very Low | Rapid degradation of both the Boc groups and the central core is expected. Strong acids like TFA or HCl will cause complete and rapid decomposition.[3][5][7] |
Q5: I am using this compound in a drug delivery formulation. What are the implications of its acid instability?
A5: The acid lability of this molecule can be both a challenge and an opportunity in drug delivery.
-
Challenge: If you are formulating a drug for oral delivery, the acidic environment of the stomach can lead to premature degradation of your linker and release of the payload.[13][14] This can result in poor bioavailability and potential off-target effects. To circumvent this, you might consider enteric coatings that protect the formulation until it reaches the more neutral pH of the small intestine.[13]
-
Opportunity: The pH-sensitivity of orthoester-like structures is being explored for targeted drug delivery.[8] For instance, in the acidic microenvironment of tumors or within the endosomes of cells, the linker could be designed to degrade and release the active drug specifically at the target site.
Experimental Protocols
Protocol 1: Monitoring Degradation by HPLC
This protocol allows you to quantify the stability of this compound under your specific experimental conditions.
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or THF) to a known concentration (e.g., 1 mg/mL).
-
Prepare Reaction Mixtures: In separate vials, mix your stock solution with the acidic solution you intend to use (e.g., a specific buffer at a certain pH, or a solution of your acidic reagent).
-
Incubate: Maintain the vials at your desired reaction temperature.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot from each vial.
-
Quench: Immediately quench the reaction by diluting the aliquot into a neutral or slightly basic buffer to prevent further degradation.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the starting material peak and the appearance of degradation product peaks.
-
Quantify: Calculate the percentage of remaining this compound at each time point to determine its stability profile.
Caption: Workflow for monitoring the degradation of this compound by HPLC.
Protocol 2: Small-Scale Test for Compatibility
Before committing to a large-scale reaction, perform this small-scale test to assess the compatibility of your substrate with the acidic conditions.
-
Set up a Small-Scale Reaction: In a small vial, combine your substrate, this compound, and the acidic catalyst in the intended solvent, using the same concentrations and temperature as your planned large-scale reaction.
-
Monitor by TLC: Spot the reaction mixture on a TLC plate at the start of the reaction (t=0) and at regular intervals (e.g., every 15 minutes).
-
Visualize: Use a suitable stain (e.g., potassium permanganate) to visualize the spots.
-
Assess: Observe the disappearance of the starting material spot and the appearance of new, lower Rf spots corresponding to the more polar degradation products. This will give you a qualitative sense of the rate of degradation.
Conclusion
Understanding the acid-labile nature of this compound is paramount for its successful application. By carefully selecting reagents, controlling reaction parameters, and monitoring for potential degradation, researchers can effectively utilize this valuable linker in their synthetic endeavors. This guide provides a foundational understanding of the challenges and solutions, empowering you to troubleshoot and optimize your experimental designs.
References
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][3]
-
Gogoi, K., et al. (2010). Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. Bioorganic & Medicinal Chemistry Letters, 20(7), 2200-2203. Retrieved from [Link][8]
-
Vatèle, J. M. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molbank, 2021(4), M1293. Retrieved from [Link][10]
-
Schneebeli, S. T., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(3), 323-335. Retrieved from [Link][12]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 7(9), 407-422. Retrieved from [Link][6]
-
Schneebeli, S. T., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS Publications. Retrieved from [Link][11]
-
Khulbe, P., et al. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. International Journal of Pharmaceutical Sciences and Research, 8(1), 35-44. Retrieved from [Link][13]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1027581-61-8 | Tri(t-butoxycarbonylethoxymethyl)ethanol - AiFChem [aifchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsr.com [ijpsr.com]
- 14. benchchem.com [benchchem.com]
preventing aggregation of dendrimers during synthesis and storage
Introduction
Welcome to the Technical Support Center for Dendrimer Synthesis and Storage. As nano-sized, highly branched macromolecules, dendrimers offer unprecedented control over properties like solubility, functionality, and size.[1][2][3] However, this same structural precision makes them susceptible to aggregation, a critical issue that can compromise experimental outcomes and therapeutic efficacy.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into why dendrimer aggregation occurs and offers robust, validated strategies to prevent and troubleshoot this common challenge during synthesis, purification, and storage.
Part 1: Troubleshooting Guide - Aggregation During Synthesis & Purification
Aggregation during the synthetic process is often linked to changes in solubility, incomplete reactions, or harsh purification conditions. Below are common scenarios and their solutions.
Q1: My dendrimers precipitated out of solution during a deprotection or surface modification step. What is the cause and how can I prevent this?
Answer: This is a classic problem driven by a rapid and significant shift in the physicochemical properties of the dendrimer surface.
-
Causality: The primary cause is a dramatic change in polarity and intermolecular forces. For example, converting hydrophobic surface groups (like t-Boc) to hydrophilic ones (like primary amines) can cause the dendrimer to crash out if the solvent system isn't compatible with both the intermediate and final product. Similarly, changing from charged amine groups to neutral acetylated groups can reduce electrostatic repulsion between dendrimers, leading to aggregation if steric stabilization is insufficient.[4]
-
Troubleshooting Strategy:
-
Solvent Optimization: Employ a solvent system that can adequately solvate the dendrimer throughout the reaction. This may involve using a co-solvent mixture (e.g., Dichloromethane/Methanol) and gradually shifting the ratio as the reaction progresses to match the changing polarity of the dendrimer.
-
Controlled Reaction Conditions: Slowing down the reaction rate by lowering the temperature can give the newly modified dendrimers time to adopt a stable conformation in solution, preventing a sudden "shock" that leads to precipitation.
-
Dendrimer Concentration: Working at lower dendrimer concentrations can reduce the likelihood of intermolecular aggregation, as the distance between individual macromolecules is greater.
-
Q2: After purification by dialysis, I'm observing significant aggregation. Why is this happening with a standard purification technique?
Answer: While dialysis is excellent for removing small molecule impurities, it can induce aggregation if not optimized for your specific dendrimer.[5][6][7]
-
Causality:
-
Loss of Counter-ions: For charged dendrimers (e.g., amine-terminated PAMAM), aggressive dialysis against deionized water can strip away the counter-ions that stabilize the surface charge. This reduces the electrostatic repulsion between dendrimers, allowing attractive van der Waals forces to dominate and cause aggregation.[2]
-
pH Shift: Dialysis against unbuffered water can lead to a pH shift inside the dialysis bag, especially if the starting material was acidic or basic. This can neutralize surface charges (e.g., protonating carboxylate groups or deprotonating amine groups), leading to a loss of electrostatic stabilization.[8][9]
-
Concentration Effects: As water moves into the dialysis bag due to osmotic pressure, local concentration gradients can form at the membrane surface, promoting aggregation.
-
-
Prevention & Protocol:
-
Use a Buffered Dialysis Medium: Instead of pure deionized water, dialyze against a dilute buffer at a pH that ensures the dendrimer surface groups remain fully charged (e.g., a low concentration acetate or phosphate buffer). This maintains electrostatic repulsion.
-
Incorporate Low Salt Concentration: Including a low concentration of a simple salt (e.g., 10-20 mM NaCl) in the dialysis buffer can help maintain a stable ionic environment around the dendrimers.[10]
-
Monitor and Adjust: Periodically check the pH of your dendrimer solution during dialysis and adjust the external buffer as needed.
-
Q3: My characterization (DLS, TEM) shows a high polydispersity index (PDI) and visible aggregates after synthesis. What went wrong?
Answer: A high PDI and visible aggregates post-synthesis often point to incomplete or side reactions, which create "defect" structures that can promote aggregation.
-
Causality: In divergent synthesis, incomplete reactions in one generation lead to "trailing generation" defects.[5][7] These imperfect dendrimers have different surface characteristics and shapes, which can disrupt the uniform packing of ideal dendrimers and act as nucleation points for aggregation. For example, residual ethylenediamine (EDA) in PAMAM synthesis can form new dendrimer cores, leading to significant batch variability.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-synthesis aggregation.
Part 2: Troubleshooting Guide - Aggregation During Storage
Long-term stability is crucial. Aggregation during storage can render a valuable batch of dendrimers unusable.
Q4: I stored my purified amine-terminated dendrimers in deionized water, and now they have aggregated. What is the best way to store them?
Answer: Storing charged dendrimers in pure deionized water is a common mistake that leads to aggregation due to the loss of electrostatic stabilization.
-
Causality: As explained in Q2, the absence of ions in pure water allows the charged surface groups to interact with each other in a less repulsive manner. Over time, slight fluctuations in conformation can allow dendrimers to approach closely enough for irreversible aggregation to occur. Furthermore, dissolved atmospheric CO2 can lower the pH of unbuffered water, neutralizing amine groups and reducing repulsive forces.
-
Recommended Storage Conditions:
| Dendrimer Surface | Primary Storage Vehicle | Key Additives | Temperature | Rationale |
| Cationic (e.g., -NH2) | Dilute Buffer (pH 4-6) | Low Salt (10-50 mM NaCl) | 4°C | Maintains protonation and electrostatic repulsion.[11][12] |
| Anionic (e.g., -COOH) | Dilute Buffer (pH 7.5-9) | Low Salt (10-50 mM NaCl) | 4°C | Ensures deprotonation for electrostatic repulsion.[13] |
| Neutral (e.g., -OH) | Deionized Water or PBS | None required | 4°C | Less prone to ionic aggregation; stability is governed by hydrogen bonding with water.[14] |
| PEGylated | Deionized Water or PBS | None required | 4°C or Room Temp | PEG chains provide a robust steric barrier, making them very stable.[4][15][16] |
-
General Best Practice: Always store dendrimer solutions filtered through a 0.22 µm syringe filter to remove any pre-existing dust or particulate matter that could act as nucleation sites. Store protected from light to prevent photochemical degradation.[17]
Q5: Is lyophilization a good option for long-term storage? My dendrimers won't redissolve properly after freeze-drying.
Answer: Lyophilization (freeze-drying) is an excellent method for long-term storage, but it can cause irreversible aggregation if performed without a cryoprotectant.[18][19]
-
Causality: During the freezing process, ice crystals form, forcing the dendrimer molecules into increasingly concentrated unfrozen liquid pockets. This extreme crowding leads to aggregation. During sublimation, the removal of water molecules can allow surface functional groups of adjacent dendrimers to form strong intermolecular bonds (e.g., hydrogen bonds), effectively "welding" them together.
-
Solution: Use of Cryoprotectants: Cryoprotectants are essential. They form a glassy, amorphous matrix that physically separates the individual dendrimer molecules during freezing and drying.[18]
-
Common Cryoprotectants: Sugars like sucrose and trehalose are widely used.
-
Mechanism: They vitrify upon cooling, creating a solid matrix that "cages" the dendrimers, preventing them from coming into close contact.[18]
-
-
Protocol: Lyophilization of Dendrimers with a Cryoprotectant
-
Preparation: Start with a purified dendrimer solution in a suitable buffer (see Q4).
-
Add Cryoprotectant: Add a cryoprotectant (e.g., sucrose) to the solution. A common starting point is a 10:1 cryoprotectant-to-dendrimer weight ratio. Ensure it is fully dissolved.
-
Prefiltration: Filter the final solution through a 0.22 µm filter into a lyophilization vial.
-
Freezing: Flash-freeze the solution in liquid nitrogen or on a pre-cooled lyophilizer shelf (-40°C or lower). A rapid freeze promotes the formation of smaller ice crystals, which is generally better for stability.
-
Drying (Lyophilization): Run a standard lyophilization cycle, ensuring the product remains frozen during the primary drying phase.
-
Storage: Once fully dried, seal the vial under vacuum or inert gas (e.g., Argon) and store at -20°C or 4°C, protected from light and moisture.
-
Reconstitution: To use, add the original volume of high-purity water or buffer and gently vortex or agitate to redissolve the powder. The resulting solution should be clear and free of particulates.
-
Part 3: Frequently Asked Questions (FAQs)
Q6: How can I reliably detect and quantify dendrimer aggregation?
Answer: A multi-technique approach is best for a comprehensive understanding.
-
Dynamic Light Scattering (DLS): This is the go-to technique for quickly assessing the hydrodynamic radius (size) and polydispersity index (PDI) of dendrimers in solution. An increase in size or PDI over time is a clear indicator of aggregation.[20][21]
-
Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM): These microscopy techniques provide direct visualization of individual dendrimer molecules and aggregates.[22][23][24] AFM is particularly useful for measuring the height of particles on a surface, which can help confirm the presence of aggregates.[24]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These chromatographic methods separate molecules based on their hydrodynamic volume. The appearance of a high molecular weight shoulder or a new peak eluting earlier than the main dendrimer peak is quantitative evidence of aggregation.[6]
Q7: Can surface modification prevent aggregation?
Answer: Absolutely. This is one of the most powerful strategies for ensuring long-term stability.
-
Mechanism: Surface modification tackles the root causes of aggregation by introducing new stabilizing forces.
Caption: Mechanisms of stability via surface modification.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is the gold standard for preventing aggregation.[4][15] PEG chains are highly hydrophilic and flexible, forming a dynamic cloud of steric hindrance around the dendrimer that physically prevents other dendrimers from getting close enough to aggregate.[16][25][26] This also enhances biocompatibility and circulation time in vivo.[16]
-
Acetylation: Converting primary amine surfaces to neutral acetyl groups can reduce toxicity.[4] While this removes positive charge, the acetyl groups can still offer some steric bulk. However, this strategy is most effective when combined with another stabilizing factor, as the loss of electrostatic repulsion can sometimes promote aggregation if the dendrimers are highly hydrophobic.[15]
Q8: Does the dendrimer generation number affect its tendency to aggregate?
Answer: Yes, the generation number plays a significant role.
-
Low Generations (G0-G3): These dendrimers have a more open, flexible structure.[27] They are often less prone to self-aggregation unless their surface is very hydrophobic.
-
High Generations (G4 and above): Higher generation dendrimers are more compact and globular with a high density of surface functional groups.[27] This high surface charge density (for cationic or anionic dendrimers) typically leads to strong electrostatic repulsion, preventing aggregation in appropriate solvents.[28] However, this same density means that if the charges are neutralized, the potential for strong intermolecular interactions and aggregation increases significantly. High-generation cationic dendrimers are also more likely to cause aggregation of biological components like platelets.[28]
References
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- Surface modification of PAMAM dendrimers and their binding to... (n.d.).
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- Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity. (n.d.). PubMed Central.
- From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applic
- Dendrimicelles with pH-controlled aggregation number of core-dendrimers and stability. (2020). PubMed.
- Dendrimer and Peptide Based Excipients for the Attenuation of Protein Aggreg
- Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. (n.d.). PubMed Central.
- Effect of pH on Size and Internal Structure of Poly(propylene imine) Dendrimers: A Molecular Dynamics Simulation Study. (n.d.).
- Best practices for purification and characterization of PAMAM dendrimer. (2012). PubMed.
- Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. (2022). PubMed Central.
- Dendrimers: Exploring Their Wide Structural Variety and Applic
- Solvent Effects on Supramolecular Gel-Phase Materials: Two-Component Dendritic Gel. (n.d.).
- Dendrimers: synthesis, applications, and properties. (n.d.). PubMed Central.
- Surface Modifications of Cationic Polyamidoamine (PAMAM) Dendrimers. (2014). DergiPark.
- Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. (n.d.). PubMed Central.
- Noncovalent Interactions with PAMAM and PPI Dendrimers Promote the Cellular Uptake and Photodynamic Activity of Rose Bengal. (n.d.). PubMed Central.
- Synthesis, characterization and stability of dendrimer prodrugs. (n.d.).
- Best practices for purification and characterization of PAMAM dendrimer. (n.d.). PubMed Central.
- Dendrimer induced interaction forces between colloidal particles revealed by direct force and aggregation measurements. (n.d.). Semantic Scholar.
- Prolonged drug delivery system of an antifungal drug by association with polyamidoamine dendrimers. (n.d.). PubMed Central.
- Synthesis, Characterization, and Applications of Dendrimer-Encapsulated Nanoparticles. (n.d.).
- Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. (n.d.). MDPI.
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- Polypropylene Imine .Dendrimer Mediated Solubility Enhancement: Effect of pH and Functional Groups of Hydrophobes. (2007). University of Alberta.
- Characterizations of Polyamidoamine Dendrimers with Scattering Techniques. (2025).
- Stability and biocompatibility of a library of polyester dendrimers in comparison to polyamidoamine dendrimers. (n.d.). PubMed.
- Nanomaterials Webinar: Dendrimers and AFM. (2016). YouTube.
- Visualization and Characterization of Poly(amidoamine) Dendrimers by Atomic Force Microscopy. (2025).
- Best Practices for Purification and Characterization of PAMAM Dendrimer. (2025).
- AFM characterization of dendrimer-stabilized pl
- Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applic
- Characterizations of Polyamidoamine Dendrimers with Sc
- Prevention of nanoparticle aggregation during freeze-drying. (n.d.). Kinam Park.
- Applications and Limitations of Dendrimers in Biomedicine. (n.d.). PubMed Central.
- Dendrimers - reflections on host-guest interaction mechanism towards solubility enhancement. (n.d.). Asian Journal of Pharmaceutics.
- Dendrimers in Supramolecular Chemistry: From Molecular Recognition to Self-Assembly. (n.d.).
- Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Str
- Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. (2023). MDPI.
- Drug Delivery System for the Anticancer Drug Paclitaxel Using Lipocalin-Type Prostaglandin D Synthase Conjugated to a Tumor-Targeting Peptide. (2025).
- Steric Stabilization: Significance and symbolism. (2025). ScienceDirect.
- What is the Difference Between Steric and Electrostatic Stabiliz
- Electrostatic and steric repulsion model... (n.d.).
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- How can I prevent aggregation of PLGA nanoparticles?. (2021).
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- Steric Stabiliz
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Technical Support Center: Resolving Low Solubility of Functionalized Dendrimer Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-level troubleshooting assistance for one of the most common challenges in dendrimer chemistry: poor solubility of functionalized products. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying principles, empowering you to make informed decisions in your research. This guide is structured in a question-and-answer format to address the specific, practical issues you encounter at the bench.
Part 1: First-Line Troubleshooting & Diagnosis
This section addresses the immediate questions that arise when a functionalized dendrimer product fails to dissolve or precipitates unexpectedly.
Q1: My newly functionalized dendrimer product won't dissolve in a solvent where the starting dendrimer was perfectly soluble. What is the most common cause?
This is a classic issue that almost always points to a significant change in the physicochemical properties of the dendrimer, primarily its polarity and capacity for intermolecular interactions.
Core Principle: The solubility of a molecule is governed by the "like dissolves like" principle. Dendrimers, with their well-defined architecture, have a distinct solubility profile based on their core, interior branches, and surface groups.[1] When you functionalize the surface—for example, by conjugating a hydrophobic drug or a charged peptide—you fundamentally alter the dendrimer's interaction with the solvent. The newly attached moieties may introduce hydrophobicity, hydrogen bonding capabilities, or electrostatic interactions that are incompatible with the original solvent system.
Immediate Action Plan:
-
Re-evaluate Your Solvent Choice: The original solvent is likely no longer optimal. If you have attached a hydrophobic molecule, consider moving from a highly polar solvent (like water or methanol) to a solvent of intermediate polarity (like ethanol or isopropanol) or introducing a co-solvent (e.g., a water/acetonitrile mixture).
-
Consider the Degree of Functionalization: A high degree of surface functionalization can cause significant changes. If you have multiple batches, compare the solubility of a low-functionalization batch with a high-functionalization one. This can confirm if the attached moiety is the root cause.
-
Check for Residual Reagents: Impurities from the functionalization reaction, such as unreacted coupling agents or byproducts, can sometimes reduce solubility. Ensure your purification protocol is robust. Techniques like dialysis or size-exclusion chromatography are essential for removing small-molecule impurities.[2][3]
Q2: I see visible particles or cloudiness in my dendrimer solution, even after sonication. Is this poor solubility or aggregation? How can I tell the difference?
This is a critical diagnostic question. While related, poor intrinsic solubility and aggregation are distinct phenomena that require different solutions. Aggregation is a common issue, especially with higher-generation dendrimers or those with interactive surface groups.[4]
Causality Explained:
-
Poor Intrinsic Solubility: The individual dendrimer molecules have weak interactions with the solvent, preferring to remain in a solid or undissolved state.
-
Aggregation: The individual dendrimer molecules are dissolved but have strong attractive interactions with each other, leading them to form larger, multi-dendrimer clusters that scatter light (causing cloudiness) and can eventually precipitate. These interactions can be hydrophobic, electrostatic, or based on hydrogen bonding between the surface groups of different dendrimers.[5]
Diagnostic Workflow:
The best way to differentiate is through particle size analysis.
Caption: Workflow to distinguish poor solubility from aggregation.
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare your dendrimer solution at the desired concentration in a meticulously clean, dust-free solvent. Filter the solvent before use with a 0.2 µm filter.
-
Measurement: Place the sample in the DLS instrument. Allow it to equilibrate to the target temperature.
-
Data Acquisition: Run the measurement to obtain the correlation function. The instrument software will calculate the hydrodynamic radius (Rh) and the Polydispersity Index (PDI).
-
Interpretation:
-
Unimodal, Low PDI (<0.2) with expected Rh: Your dendrimers are likely monodisperse and dissolved. If you still see precipitate, it's an intrinsic solubility limit issue.
-
Multimodal or High PDI (>0.3) with a population at Rh >> expected size: This is a clear sign of aggregation.[4]
-
| Dendrimer Generation (PAMAM) | Typical Hydrodynamic Radius (Rh)[6] | Example Rh Indicating Aggregation |
| G4 | ~2.2 nm | > 50 nm |
| G5 | ~2.7 nm | > 100 nm |
| G6 | ~3.3 nm | > 150 nm |
| G7 | ~4.0 nm | > 200 nm |
Part 2: Deep Dive Diagnostics & Strategic Solutions
If first-line troubleshooting doesn't resolve the issue, a more systematic approach is needed to understand and counteract the forces driving insolubility.
Q3: My dendrimer's solubility is highly dependent on pH. How can I predict the optimal pH and why does it matter so much?
The pH of the solution is a master variable, especially for dendrimers with ionizable groups like amines (e.g., PAMAM) or carboxylic acids (e.g., carboxylate-terminated dendrimers).[7] The protonation state of these groups dictates the dendrimer's overall charge, conformation, and ability to interact with the solvent and other dendrimers.
Mechanistic Explanation: For a common poly(amidoamine) (PAMAM) dendrimer, both the interior tertiary amines and the surface primary amines are basic.[5]
-
At Low pH (e.g., pH < 4): Both interior and surface amines are fully protonated (-NH3+). The high positive charge density causes strong electrostatic repulsion between the branches, leading to an extended, open conformation. This high charge generally promotes solubility in polar protic solvents like water.[7][8]
-
At Neutral pH (e.g., pH 7.4): Surface amines are partially protonated, while interior amines are mostly neutral. The dendrimer is still charged but less so.
-
At High pH (e.g., pH > 10): Most amine groups are deprotonated and neutral. The lack of electrostatic repulsion allows the dendrimer to adopt a more compact, back-folded conformation. This can reduce solubility in water as intermolecular hydrogen bonding and van der Waals interactions between dendrimers can lead to aggregation.[9][10]
Conversely, for a carboxylate-terminated dendrimer, high pH leads to deprotonation (-COO⁻), high negative charge, and better aqueous solubility, while low pH neutralizes the surface, potentially causing precipitation.
Troubleshooting Protocol: pH-Solubility Profiling
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 4, 5.5, 7.4, 9).
-
Phase Solubility Study: Add an excess amount of your lyophilized dendrimer product to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved dendrimer using a suitable analytical technique (e.g., UV-Vis spectroscopy if the dendrimer or conjugate has a chromophore, or HPLC).
-
Plot and Analyze: Plot the measured solubility (e.g., in mg/mL) against the pH. The peak of this curve represents your optimal pH for maximum solubility.[7]
Q4: I've optimized the pH, but my dendrimer-drug conjugate is still poorly soluble. What surface modification strategies can I employ?
When solvent and pH adjustments are insufficient, the next logical step is to chemically modify the dendrimer surface to enhance its hydrophilicity. This is a common and highly effective strategy in drug development.[11][12]
Core Strategy: PEGylation
The most widely used and effective method is PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to the dendrimer surface.[9][13]
Why PEGylation Works: PEG is a flexible, hydrophilic, and biocompatible polymer. When attached to a dendrimer, PEG chains create a steric shield and a hydration layer around the molecule.
-
Steric Hindrance: The PEG chains act as physical barriers, preventing the dendrimer cores from getting close enough to each other to aggregate.
-
Enhanced Hydration: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a tightly bound water layer that significantly increases the hydrodynamic volume and enhances aqueous solubility.
-
Biocompatibility: PEGylation is known to reduce the cytotoxicity often associated with cationic dendrimers and can increase the circulation half-life of the nanocarrier in vivo.[13][14]
Caption: PEGylation prevents aggregation via steric hindrance.
Other Surface Modification Strategies:
| Modification | Functional Group | Primary Mechanism | Best For... |
| Hydroxylation | Hydroxyl (-OH) | Increases hydrogen bonding with water.[15] | Neutralizing cationic charge, improving water solubility. |
| Acetylation | Acetyl (-COCH₃) | Neutralizes primary amines, reducing cationic toxicity and nonspecific interactions.[13] | Reducing cytotoxicity and aggregation of amine-terminated dendrimers. |
| Glycosylation | Sugars (e.g., mannose) | Dramatically increases hydrophilicity and can be used for biological targeting. | Improving biocompatibility and targeting specific cell receptors. |
| Carboxylation | Carboxylate (-COO⁻) | Creates an anionic surface at neutral/high pH, enhancing solubility via charge repulsion.[11] | Applications requiring a negative surface charge. |
Part 3: Frequently Asked Questions (FAQs)
Q: Can the dendrimer generation affect solubility? A: Absolutely. As the generation of a dendrimer increases, the number of surface groups grows exponentially, while the diameter increases linearly.[6] This leads to "de Gennes dense packing," where the surface becomes extremely crowded.[9] For higher generations (G4 and above), this can lead to increased intermolecular interactions and a higher propensity for aggregation.[4][9] Conversely, the increased number of surface groups also offers more sites for attaching solubilizing agents.[9]
Q: Can lyophilization affect the solubility of my final product? How can I prevent this? A: Yes, lyophilization (freeze-drying) can cause irreversible aggregation for some dendrimer formulations. During the freezing process, local concentrations of the dendrimer can increase dramatically as water crystals form, forcing the dendrimers into close contact. The subsequent removal of water can lock in these aggregates. To mitigate this, consider using a cryoprotectant (like sucrose or trehalose) in your solution before lyophilization. These agents form a glassy matrix that keeps dendrimer molecules separated during the process.
Q: Are there any "universal" good solvents for functionalized dendrimers? A: While there is no single universal solvent, a good starting point for exploring solubility for a newly functionalized dendrimer is often a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents have a good balance of polarity and can disrupt both hydrogen bonds and hydrophobic interactions. For biological applications where water is necessary, building a solubility profile using co-solvents (e.g., water with 5-10% ethanol or DMSO) is a standard approach.
Q: My purification method involves dialysis. Could I be losing my product or causing it to precipitate? A: This is possible if the dialysis buffer is a poor solvent for your functionalized dendrimer. For example, if your dendrimer is soluble in a DMSO/water mixture but you dialyze against pure water, the gradual removal of the organic co-solvent can cause your product to precipitate inside the dialysis tubing. Always perform dialysis against a buffer system in which your final product is known to be stable and soluble. It is also crucial to use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller (at least 5-10 times) than the molecular weight of your dendrimer to prevent product loss.[2]
References
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Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces . Langmuir. Available from: [Link]
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Polyamidoamine Dendrimers for Enhanced Solubility of Small Molecules and Other Desirable Properties for Site Specific Delivery: Insights from Experimental and Computational Studies . MDPI. Available from: [Link]
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Dendrimers for enhanced drug solubilization . PubMed. Available from: [Link]
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Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules . Frontiers in Pharmacology. Available from: [Link]
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Polypropylene Imine .Dendrimer Mediated Solubility Enhancement: Effect of pH and Functional Groups of Hydrophobes . University of Alberta Libraries. Available from: [Link]
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Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications . MDPI. Available from: [Link]
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Dendrimer and Peptide Based Excipients for the Attenuation of Protein Aggregation . MIT Technology Licensing Office. Available from: [Link]
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Dendrimer induced interaction forces between colloidal particles revealed by direct force and aggregation measurements . PubMed. Available from: [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . PubMed Central. Available from: [Link]
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Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable . National Institutes of Health. Available from: [Link]
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Dendrimers for enhanced drug solubilization : Nanomedicine . Ovid. Available from: [Link]
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Synthesis, Characterization, and Applications of Dendrimer-Encapsulated Nanoparticles . The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
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Development of a quaternary ammonium poly (amidoamine) dendrimer-based drug carrier for the solubility enhancement and sustained release of furosemide . Frontiers. Available from: [Link]
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Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues . PubMed Central. Available from: [Link]
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How can dendrimers enhance the solubility of APIs? . Polymer Factory. Available from: [Link]
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(PDF) Polypropylene imine dendrimer mediated solubility enhancement: Effect of pH and functional groups of hydrophobes . ResearchGate. Available from: [Link]
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Best practices for purification and characterization of PAMAM dendrimer . PubMed Central. Available from: [Link]
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Dendrimicelles with pH-controlled aggregation number of core-dendrimers and stability . Royal Society of Chemistry. Available from: [Link]
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Polystyrene-dendrimer amphiphilic block copolymers with a generation-dependent aggregation . ProQuest. Available from: [Link]
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Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules . Frontiers. Available from: [Link]
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From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications . MDPI. Available from: [Link]
-
Applications and Limitations of Dendrimers in Biomedicine . PubMed Central. Available from: [Link]
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Polypropylene Imine .Dendrimer Mediated Solubility Enhancement:.... Effect of pH and Functional Groups of Hydrophobes . University of Alberta. Available from: [Link]
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Dendrimers as Antiamyloid Agents . PubMed Central. Available from: [Link]
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Best Practices for Purification and Characterization of PAMAM Dendrimer . ResearchGate. Available from: [Link]
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Polyamidoamine Dendrimers for Enhanced Solubility of Small Molecules and Other Desirable Properties for Site Specific Delivery: Insights from Experimental and Computational Studies . ResearchGate. Available from: [Link]
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Dendrimicelles with pH-controlled aggregation number of core-dendrimers and stability . Soft Matter (RSC Publishing). Available from: [Link]
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How to dendrimer purification? . ResearchGate. Available from: [Link]
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How can I separate the aggregations of PAMAM dendrimers ? . ResearchGate. Available from: [Link]
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dendrimers for drug solubility enhancement-a review . ResearchGate. Available from: [Link]
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Surface functionalized dendrimers as controlled-release delivery nanosystems for tumor targeting . PubMed. Available from: [Link]
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Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine . PubMed Central. Available from: [Link]
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Prevention and Eradication of Biofilm by Dendrimers: A Possibility Still Little Explored . PubMed Central. Available from: [Link]
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Technical Support Center: Analytical Techniques for Purity and Monodispersity Assessment
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common analytical techniques used to assess protein purity and monodispersity. Ensuring the quality of your protein samples is paramount for reliable and reproducible downstream applications, from structural biology to the development of biotherapeutics.[1][2][3][4] This resource is designed to help you navigate the challenges you may encounter during your experiments.
The Critical Role of Purity and Monodispersity
Protein purity refers to the absence of contaminating proteins or other molecules, while monodispersity indicates that the protein of interest exists as a single, uniform species in solution (e.g., monomer or a specific oligomer).[3][5] Impurities and aggregation can lead to a host of problems, including misfolding, precipitation, and degradation, which can compromise experimental results and the efficacy of biopharmaceuticals.[1][4][6]
Section 1: Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a powerful technique for separating proteins based on their hydrodynamic radius, making it invaluable for assessing purity and detecting aggregates.[7][8]
Troubleshooting Guide: SEC
Here are some common issues encountered during SEC analysis and how to resolve them:
Question: My chromatogram shows peak tailing. What could be the cause and how do I fix it?
Answer:
Peak tailing in SEC can be caused by several factors:
-
Poorly packed column: If the column is not packed uniformly, it can lead to uneven flow paths for the sample, resulting in tailing. To check the column's condition, perform a performance test as outlined in the manufacturer's instructions.[9]
-
Contaminated column: Over time, columns can become contaminated with sample components, leading to peak distortion. Cleaning the column according to the manufacturer's recommended procedures can often resolve this issue.[9]
-
Unfavorable buffer conditions: Interactions between the protein and the stationary phase can cause tailing. Ensure that the pH and salt concentration of your running buffer are optimized to minimize these interactions.[9]
-
Viscous sample: A highly concentrated or viscous sample can lead to poor separation and peak tailing. Diluting the sample in the running buffer can help alleviate this problem.[9]
-
System dead volume: Excessive volume in the system's tubing, valves, or detectors can contribute to band broadening and peak tailing. Minimize these volumes by using shorter, narrower capillaries and bypassing unnecessary components.[9]
Question: I'm observing peak fronting in my SEC results. What does this indicate?
Answer:
Peak fronting is often a sign of:
-
Large sample volume: Applying too much sample to the column can lead to overloading and peak fronting. Try reducing the sample volume and re-running the experiment.[9]
-
Poorly packed or contaminated column: Similar to peak tailing, issues with the column itself can also cause fronting. A performance check and cleaning are recommended.[9]
Question: My chromatogram shows unexpected peaks or a drifting baseline. How should I troubleshoot this?
Answer:
Unexpected peaks or a drifting baseline can be frustrating. Here's a systematic approach to troubleshooting:
-
Identify the source of the problem: To determine if the issue lies with the pump, autosampler, columns, or detector, systematically disconnect components. Start by opening the tubing at the precolumn entry port and checking the system pressure. If the pressure is normal, the problem is likely with the columns or detector.[10]
-
Check for contaminants: Ghost peaks can be caused by carryover from previous injections or contamination in the system.[11] Thoroughly flush the system and replace any necessary filters.[10]
-
Address baseline drift: A drifting baseline, especially with refractive index (RI) detection, can be caused by contamination, air bubbles, or temperature shifts.[11] Degas your solvents and ensure the system is at a stable temperature.[11]
Experimental Workflow for SEC Troubleshooting
Caption: A flowchart for troubleshooting common SEC issues.
SEC FAQs
What are the key parameters to consider when choosing an SEC column?
The most important factor is the fractionation range of the column, which should be appropriate for the size of your protein of interest. Other considerations include the column's particle size, pore size, and dimensions, which will affect resolution and run time.
How can I improve the resolution of my SEC separation?
To enhance resolution, you can:
-
Lower the flow rate: This allows for more time for the separation to occur.[9]
-
Decrease the sample volume: This minimizes band broadening.[9]
-
Optimize buffer conditions: As mentioned earlier, this can reduce unwanted interactions.[9]
-
Minimize system volume: Use shorter, narrower tubing and bypass unnecessary components.[9]
Section 2: Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for assessing monodispersity and detecting aggregation.[6][12][13]
Troubleshooting Guide: DLS
Here are some common challenges you might face when using DLS:
Question: My DLS results show a high polydispersity index (PDI). What does this mean and what should I do?
Answer:
A high PDI indicates that your sample is polydisperse, meaning it contains a wide range of particle sizes. This could be due to the presence of aggregates, impurities, or inherent heterogeneity of your protein.
-
Investigate the cause: A broad peak in the size distribution plot suggests a range of sizes, while multiple distinct peaks indicate the presence of different populations (e.g., monomer, dimer, and larger aggregates).[14]
-
Optimize your sample: If aggregation is suspected, you may need to reformulate your buffer or consider further purification steps.[14]
-
Filter your sample: Dust and other contaminants can scatter light and lead to inaccurate results. Filtering your sample through a low protein-binding filter can help.[15]
Question: I'm seeing unexpected or inconsistent results in my DLS measurements. What could be the issue?
Answer:
Inconsistent DLS results can stem from several sources:
-
Inappropriate algorithm selection: DLS instruments use different algorithms for monomodal and multimodal distributions. Applying the wrong algorithm can lead to variance in your results.[16]
-
Intensity skew: DLS is highly sensitive to larger particles because the intensity of scattered light is proportional to the sixth power of the particle's diameter. This means even a small number of large aggregates can dominate the signal.[16]
-
Sample instability: Your protein may be aggregating or degrading over the course of the measurement. Time-dependent measurements can help identify this issue.[15]
-
Improper sample preparation: Ensure your sample is at the correct concentration and that your cuvettes are clean.[15]
Question: My sample is very dilute. Can I still get reliable DLS data?
Answer:
While DLS can be performed on dilute samples, there are limitations. If the sample is too dilute, the scattering intensity may be too low to obtain a good signal-to-noise ratio.[15] Concentrating the sample may be necessary.[17]
Decision Tree for Interpreting DLS Data
Caption: A decision tree for interpreting DLS results.
DLS FAQs
What is the difference between intensity, volume, and number distributions in DLS?
-
Intensity distribution: This is the primary measurement from DLS and is weighted by the scattering intensity of the particles.[14]
-
Volume distribution: This distribution is derived from the intensity distribution and is weighted by the volume of the particles. It is less skewed towards larger particles than the intensity distribution.[14]
-
Number distribution: This distribution is also derived and represents the number of particles of a certain size. It is the least skewed but can be less reliable, especially for polydisperse samples.
Can DLS be used for high-throughput screening?
Yes, with the development of plate-based DLS instruments, it is now possible to screen a large number of samples in parallel to assess the effects of different buffers, additives, or ligands on protein stability and aggregation.[12]
Section 3: Mass Spectrometry (MS)
Mass Spectrometry (MS) is a highly sensitive and accurate technique for determining the molecular weight of proteins and identifying impurities, including post-translational modifications and degradation products.[1][2][6]
Troubleshooting Guide: MS
Here are some common issues that can arise during MS analysis of proteins:
Question: My mass spectrum shows multiple peaks for my protein. What could be the reason?
Answer:
Multiple peaks in a mass spectrum can be due to:
-
Heterogeneity of the sample: The protein may exist in different forms, such as different glycosylation states or with other post-translational modifications.[18][19]
-
Presence of impurities: The additional peaks could be from contaminating proteins.
-
In-source fragmentation or aggregation: The ionization process can sometimes cause the protein to fragment or form adducts.
-
Multiple charge states: In electrospray ionization (ESI), proteins can acquire multiple charges, resulting in a series of peaks. Deconvolution software is used to determine the mass from this charge state envelope.
Question: I'm having trouble getting a good signal for my protein. What can I do?
Answer:
Poor signal in MS can be caused by:
-
Low sample concentration: Ensure your sample is sufficiently concentrated for the instrument you are using.
-
Presence of interfering substances: Salts, detergents, and other contaminants can suppress the ionization of your protein.[20] Proper sample cleanup, such as using reversed-phase chromatography, is crucial.[20]
-
Instrument settings: Optimize the instrument parameters, such as the ionization source settings and detector voltage, for your specific protein.
-
Protein adsorption: Proteins can adsorb to surfaces, leading to sample loss. Using low-binding tubes and tips can help mitigate this.[21]
Question: The mass of my protein is different from its theoretical mass. Why?
Answer:
A discrepancy between the observed and theoretical mass can be due to:
-
Post-translational modifications (PTMs): Many proteins undergo PTMs, such as phosphorylation, glycosylation, or acetylation, which will increase their mass.
-
Proteolytic cleavage: The protein may have been cleaved at its N- or C-terminus.
-
Disulfide bond formation: The formation of disulfide bonds will result in a decrease in mass of 2 Da for each bond.
-
Inaccurate theoretical mass calculation: Ensure that the theoretical mass is calculated correctly, taking into account any signal peptides or pro-peptides that are cleaved off.
MS FAQs
What is the difference between "top-down" and "bottom-up" proteomics?
-
Top-down proteomics: In this approach, the intact protein is analyzed by MS. This allows for the characterization of the complete protein, including all its PTMs.[18]
-
Bottom-up proteomics: Here, the protein is first digested into smaller peptides, which are then analyzed by MS. This is a more common approach for protein identification.[18]
Can MS be used to quantify protein purity?
Yes, MS can be used for both relative and absolute quantification of proteins. By comparing the signal intensity of the protein of interest to that of known impurities or an internal standard, it is possible to determine the purity of the sample.
Section 4: Other Key Techniques
While SEC, DLS, and MS are workhorse techniques, a comprehensive assessment of purity and monodispersity often requires orthogonal methods.
Capillary Electrophoresis (CE)
CE separates proteins based on their charge-to-size ratio. Capillary Gel Electrophoresis (CGE) is particularly useful for resolving proteins with small differences in molecular weight, while Capillary Isoelectric Focusing (cIEF) can separate protein isoforms with different isoelectric points.[22]
Troubleshooting Tip: Peak shifting and inconsistent migration times in CE can be caused by issues with the capillary, buffer, or voltage.[23] Ensure proper capillary conditioning and buffer preparation.
Analytical Ultracentrifugation (AUC)
AUC is a powerful technique that provides information on the molecular weight, shape, and association state of proteins in solution.[24] It is considered a gold-standard method for characterizing protein interactions and aggregation.
Troubleshooting Tip: Accurate AUC data relies on proper instrument calibration for temperature, scan time, and radial magnification.[25] Regular calibration with reference standards is essential.
Summary of Techniques
| Technique | Principle | Information Provided | Common Issues |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Purity, aggregation, size distribution | Peak tailing/fronting, resolution issues, baseline drift[9] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light | Monodispersity, size distribution, aggregation | High PDI, inconsistent results, sensitivity to large particles[14][16] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Molecular weight, purity, PTMs, identity | Multiple peaks, poor signal, mass discrepancy[18][20] |
| Capillary Electrophoresis (CE) | Separation by charge-to-size ratio | Purity, isoform analysis, molecular weight | Peak shifting, inconsistent migration times[23] |
| Analytical Ultracentrifugation (AUC) | Sedimentation in a centrifugal field | Molecular weight, shape, aggregation state | Instrument calibration, sample compatibility[25][26] |
References
-
Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. National Institutes of Health. Available at: [Link]
-
7 Methods of Assessing Protein Purity. Jordi Labs. Available at: [Link]
-
Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. LCGC International. Available at: [Link]
-
GPC / SEC Good Practice & Troubleshooting Tutorials. Separation Science. Available at: [Link]
-
Five Methods for Assessing Protein Purity and Quality. Bitesize Bio. Available at: [Link]
-
Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers. Available at: [Link]
-
Methods for Determining Aggregation. Proteos, Inc. Available at: [Link]
-
GPC/SEC Good Practice & Troubleshooting Tutorials. Separation Science. Available at: [Link]
-
GPC/SEC Troubleshooting Guide Poster. LabRulez LCMS. Available at: [Link]
-
5 must-know techniques for analyzing protein aggregation. APC. Available at: [Link]
-
An Introduction to Protein Purification: Methods, Technologies and Applications. Available at: [Link]
-
Using Dynamic Light Scattering to Improve Protein Solution Behavior for Crystallization. Available at: [Link]
-
Protein Analysis Techniques Explained. ATA Scientific. Available at: [Link]
-
How to improve your SEC results. Cytiva Life Sciences. Available at: [Link]
-
Application of Protein Purity and Homogeneity Characterization. Mtoz Biolabs. Available at: [Link]
-
Determination of protein purity and heterogeneity by capillary gel electrophoresis and capillary isoelectric focusing. Lumex Instruments. Available at: [Link]
-
4 Challenges in Proteome Analysis. Technology Networks. Available at: [Link]
-
Dissecting the structural heterogeneity of proteins by native mass spectrometry. Available at: [Link]
-
How to Effectively Analyze Protein Stability. ACMSO. Available at: [Link]
-
Challenges of Protein Complex Analysis. News-Medical.Net. Available at: [Link]
-
Approaches to Heterogeneity in Native Mass Spectrometry. PubMed Central. Available at: [Link]
-
ANALYSIS OF PROTEINS AND PROTEOMES BY MASS SPECTROMETRY. Annual Reviews. Available at: [Link]
-
Protein Crystallization. Structural Medicine. Available at: [Link]
-
Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. Available at: [Link]
-
What to consider when adding DLS to your early biologics development workflow (FAQs and practical tips). NanoTemper. Available at: [Link]
-
Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them. MtoZ Biolabs. Available at: [Link]
-
Table 1: Troubleshooting Capillary Electrophoresis Instrumentation and Separations. CASSS. Available at: [Link]
-
Dynamic Light Scattering Problems and Solutions: Unexpected Results and False Positives. Available at: [Link]
-
Quality assessment and optimization of purified protein samples: why and how?. PubMed Central. Available at: [Link]
-
How to Minimize Errors in Dynamic Light Scattering Measurements. Available at: [Link]
-
Protein Purity Analysis: What, How & Why. Jordi Labs. Available at: [Link]
-
Webinar: Analysis of recombinant protein purity and heterogeneity by capillary electrophoresis. YouTube. Available at: [Link]
-
NANOCOMPOSIX'S GUIDE TO DYNAMIC LIGHT SCATTERING MEASUREMENT AND ANALYSIS. ResearchGate. Available at: [Link]
-
Analytical Ultracentrifugation (AUC): Types, Principles & Applications. Available at: [Link]
-
Calibrating Analytical Ultracentrifuges. PubMed Central. Available at: [Link]
-
Application of dynamic light scattering in protein crystallization. NRC Publications Archive. Available at: [Link]
-
How Analytical Ultracentrifugation (AUC) Works. Beckman Coulter. Available at: [Link]
-
Analytical Ultracentrifugation: Sedimentation Velocity and Sedimentation Equilibrium. SciSpace. Available at: [Link]
-
Analytical Ultracentrifugation Experiments. Beckman Coulter. Available at: [Link]
-
The Insidious Underbelly of Protein Aggregation. ZoBio - Drug Discovery Technology. Available at: [Link]
-
How pure does my protein sample need to be for analysis by DSF, CD or light scattering?. Available at: [Link]
Sources
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- 2. Protein Purity - Creative Proteomics [creative-proteomics.com]
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Validation & Comparative
A Comparative Analysis of Dendrimer Cores: Charting the Landscape from Established Scaffolds to a Novel PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of macromolecular engineering, the choice of a central core molecule is a critical determinant of the final properties and performance of dendritic polymers. This guide provides a comprehensive comparative analysis of Tri(t-butoxycarbonylethoxymethyl) ethanol, a molecule primarily known as a PROTAC linker, against established and well-characterized cores such as pentaerythritol and those used in polyester dendrimers. By examining their structural attributes, synthetic accessibility, and impact on key performance metrics, this document aims to equip researchers with the insights needed to make informed decisions in the design of next-generation drug delivery vehicles, nanocarriers, and other advanced materials.
The Heart of the Matter: The Pivotal Role of the Dendrimer Core
Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, have emerged as promising candidates for a myriad of biomedical applications.[1][2] The core of a dendrimer serves as the foundational anchor from which dendritic branches emanate, influencing the overall size, shape, and functionality of the macromolecule. The valency of the core dictates the initial number of branches, thereby impacting the density of surface functional groups in subsequent generations. This, in turn, affects crucial properties such as drug loading capacity, solubility, and biocompatibility.[3]
Introducing this compound: A New Player in the Arena
This compound is a molecule with the chemical formula C₂₆H₄₈O₁₀ and a molecular weight of 520.66 g/mol .[4] It is commercially available as an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker, designed to connect a target protein ligand with an E3 ubiquitin ligase ligand within a PROTAC molecule.[5][][]
While its primary application to date has been in the field of targeted protein degradation, its molecular structure presents intriguing possibilities as a trifunctional core for the synthesis of dendritic macromolecules. The presence of a hydroxyl group offers a potential initiation point for divergent dendrimer synthesis.
Structural and Theoretical Considerations
A critical analysis of the this compound structure reveals a central quaternary carbon, akin to pentaerythritol, but with elongated and flexible ether-containing arms terminating in bulky t-butoxycarbonyl groups.
Molecular Structure of this compound
Caption: Hypothetical core structure of a dendrimer based on this compound.
Theoretical Advantages:
-
Increased Internal Void Space: The long, flexible arms could create a more open and less sterically hindered core environment, potentially leading to higher loading capacities for guest molecules compared to more compact cores.
-
Enhanced Solubility: The ether linkages are known to improve solubility in a range of solvents, which could be beneficial for both synthesis and biological applications.
-
Tunable Properties: The t-butoxycarbonyl groups are protecting groups that can be removed under specific conditions to reveal carboxylic acid functionalities, offering a route to further modification and drug conjugation.
Theoretical Disadvantages:
-
Synthetic Complexity: The synthesis of the core itself is likely more complex and costly compared to simple polyols like pentaerythritol.
-
Lower Thermal Stability: The presence of ether linkages might result in lower thermal stability compared to all-carbon backbones.
-
Potential for Hydrolysis: The ester groups of the t-butoxycarbonyl moieties could be susceptible to hydrolysis, affecting the stability of the final dendrimer under certain pH conditions.
Established Cores for High-Performance Dendrimers
For a meaningful comparison, we will examine two widely used classes of dendrimer cores: the simple polyol pentaerythritol and the building blocks for biocompatible polyester dendrimers.
Pentaerythritol: The Versatile Building Block
Pentaerythritol is a tetra-functional polyol that has been extensively used as a core for the synthesis of various types of dendrimers, including poly(amidoamine) (PAMAM) and polyether dendrimers.[8][9] Its symmetrical, compact structure and commercial availability make it an attractive starting point for divergent dendrimer synthesis.[10][11]
Molecular Structure of Pentaerythritol
Caption: The tetra-functional core, pentaerythritol.
Polyester Dendrimers from bis-MPA
Polyester dendrimers, often synthesized from monomers like 2,2-bis(methylol)propionic acid (bis-MPA), are renowned for their biocompatibility and biodegradability.[12][13] These dendrimers are particularly promising for drug delivery applications due to their low toxicity profile.[14][15]
Comparative Performance Analysis
The following tables summarize the comparative performance of dendrimers based on different cores, drawing upon available experimental data from the literature.
Table 1: Physicochemical and Biocompatibility Properties
| Property | This compound (Theoretical) | Pentaerythritol-based (e.g., PAMAM) | Polyester-based (e.g., bis-MPA) | References |
| Core Functionality | 3 (Trifunctional) | 4 (Tetrafunctional) | Variable (depends on initiator) | [9][16] |
| Biocompatibility | Unknown | Generally lower, cationic surfaces can be cytotoxic | Excellent, generally non-toxic | [13][16] |
| Biodegradability | Potentially biodegradable due to ester linkages | Non-biodegradable backbone | Biodegradable through hydrolysis of ester bonds | [13][17] |
| Solubility | Potentially high due to ether linkages | Good water solubility | Good water solubility | [12][15] |
| Stability | Potentially susceptible to hydrolysis | Stable backbone | Susceptible to hydrolysis (can be tuned) | [12][18] |
Table 2: Drug Delivery Performance
| Performance Metric | This compound (Theoretical) | Pentaerythritol-based (e.g., PAMAM) | Polyester-based (e.g., bis-MPA) | References |
| Drug Loading Capacity | Potentially high due to large internal voids | High, dependent on generation and surface groups | Moderate to high | [17][19] |
| Drug Release Profile | Potentially pH-responsive (cleavage of t-Boc) | Can be tailored with specific linkers | pH-sensitive release possible with appropriate linkers | [20][21] |
| In Vivo Circulation Time | Unknown | Can be improved with PEGylation | Can be tuned by molecular weight and architecture | [20] |
| Cytotoxicity of Carrier | Unknown | Dose- and generation-dependent cytotoxicity | Low cytotoxicity | [13][16] |
Experimental Protocols
To provide a practical context for this comparative analysis, we present generalized experimental protocols for the synthesis and evaluation of dendrimers.
General Protocol for Divergent Dendrimer Synthesis
This protocol outlines the divergent synthesis of a polyester dendrimer using a trifunctional core.
-
Core Reaction: Dissolve the core molecule (e.g., this compound) in a suitable solvent (e.g., dichloromethane).
-
Generation 1 Synthesis: Add an excess of a protected monomer (e.g., an anhydride of a protected bis-MPA derivative) and a coupling agent (e.g., DCC) and catalyst (e.g., DMAP). Stir at room temperature for 24-48 hours.
-
Purification: Purify the first-generation dendrimer by column chromatography to remove excess monomer and byproducts.
-
Deprotection: Remove the protecting groups from the periphery of the dendrimer using appropriate chemical conditions (e.g., acidolysis for t-Boc groups).
-
Higher Generations: Repeat steps 2-4 to build subsequent generations.
-
Characterization: Characterize the product of each generation using NMR, MALDI-TOF mass spectrometry, and size exclusion chromatography.[10][12]
Experimental Workflow for Dendrimer Synthesis and Characterization
Caption: A generalized workflow for the synthesis, characterization, and evaluation of dendrimers.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the dendrimer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).[23]
Conclusion and Future Perspectives
The selection of a dendrimer core is a foundational decision that profoundly influences the physicochemical and biological properties of the resulting macromolecule. While established cores like pentaerythritol have paved the way for the development of a wide range of dendritic materials, the exploration of novel core structures is essential for advancing the field.
This compound, with its unique structural features, presents a theoretically promising, yet experimentally unvalidated, alternative. Its long, flexible arms and potential for high drug loading warrant further investigation. Future research should focus on the synthesis and characterization of dendrimers based on this core to empirically validate its theoretical advantages and disadvantages.
In contrast, polyester dendrimers derived from monomers like bis-MPA have demonstrated excellent biocompatibility and biodegradability, making them highly attractive for in vivo applications.[13][24] The continued development of these systems, with a focus on optimizing drug loading and release kinetics, holds significant promise for the future of targeted drug delivery.
Ultimately, the optimal choice of a dendrimer core will depend on the specific application and the desired balance of properties, including biocompatibility, stability, and loading capacity. This guide provides a framework for researchers to navigate these critical decisions and to inspire the design of innovative and effective dendritic platforms.
References
- Ihre, H. R., Padilla De Jesús, O. L., Szoka, F. C., & Fréchet, J. M. J. (2002). Polyester Dendritic Systems for Drug Delivery Applications: Design, Synthesis, and Characterization.
- Pandita, D., et al. (2011). Polyester dendrimers: a versatile nanocarrier for target specific drug delivery. BMC Infectious Diseases, 11(Suppl 1), P33.
- Malkoch, M., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. ACS Macro Letters, 12(2), 235-241.
- Padilla De Jesús, O. L., Ihre, H. R., Gagne, L., Fréchet, J. M. J., & Szoka, F. C. (2002). Polyester Dendritic Systems for Drug Delivery Applications: In Vitro and In Vivo Evaluation.
- Wang, F., et al. (2009). Polyamidoamine dendrimers with a modified Pentaerythritol core having high efficiency and low cytotoxicity as gene carriers. Biomacromolecules, 10(3), 617–622.
- Zhang, Y., & Li, Z. (2017). Application of pentaerythritol and its derivatives in the synthesis of dendrimers. IOP Conference Series: Materials Science and Engineering, 213, 012046.
- Wang, F., et al. (2009). Polyamidoamine Dendrimers with a Modified Pentaerythritol Core Having High Efficiency and Low Cytotoxicity as Gene Carriers. Biomacromolecules, 10(3), 617-622.
-
Bio-protocol. (2018). Determination of Cytotoxicity. Retrieved from [Link]
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The Core of the Matter: A Comparative Guide to Dendrimer Biocompatibility
In the intricate world of nanomedicine and drug delivery, dendrimers stand out for their precisely controlled, hyperbranched architecture. These nanoscale macromolecules offer a unique platform for therapeutic and diagnostic applications, owing to their well-defined size, monodispersity, and versatile surface functionalities. However, the journey from a promising nanomaterial to a clinically viable product is paved with rigorous safety and efficacy testing, with biocompatibility being a paramount concern. The choice of the central core molecule of a dendrimer is a critical determinant of its overall biological performance, profoundly influencing its cytotoxicity, hemolytic activity, and immunogenicity.
This guide provides an in-depth comparison of the biocompatibility of different dendrimer core molecules, offering researchers, scientists, and drug development professionals a comprehensive understanding of how the foundational chemistry of a dendrimer dictates its interaction with biological systems. We will delve into the mechanistic insights behind the biocompatibility profiles of common dendrimer families and provide field-proven experimental protocols to empower you in your own biocompatibility assessments.
Understanding the "Core" Issue: Why Dendrimer Core Chemistry Matters
The core of a dendrimer serves as the initiation point from which the dendritic branches emanate. Its chemical nature, size, and flexibility are not merely passive structural elements; they fundamentally influence the overall physicochemical properties of the dendrimer. This, in turn, dictates how the dendrimer interacts with cell membranes, proteins, and immune components. The core's influence is particularly significant in lower generation dendrimers where it constitutes a larger proportion of the molecule's mass and volume.
A key aspect of dendrimer biocompatibility is the interplay between the core and the surface functional groups. While surface modifications, such as PEGylation, are widely employed to enhance biocompatibility, the intrinsic properties of the core can either synergize with or counteract these surface engineering efforts.[1][2] Therefore, a holistic approach that considers both the core architecture and surface chemistry is essential for designing safe and effective dendrimer-based therapeutics.
Below is a diagram illustrating the fundamental components of a dendrimer, highlighting the central role of the core.
Caption: A simplified representation of a dendrimer's structure, showcasing the central core, first-generation (G1), and second-generation (G2) branches.
A Comparative Analysis of Common Dendrimer Cores
The selection of a dendrimer core is often guided by the desired application, synthetic accessibility, and, crucially, its biocompatibility profile. Here, we compare some of the most widely investigated dendrimer core molecules.
Polyamidoamine (PAMAM) Dendrimers
PAMAM dendrimers are among the most extensively studied and commercially available dendrimers.[3] They are built from an ammonia or ethylenediamine core and repeating amidoamine units.
-
Biocompatibility Profile: The biocompatibility of PAMAM dendrimers is highly dependent on their generation and surface charge.[4] Cationic, amine-terminated PAMAM dendrimers exhibit significant cytotoxicity and hemolytic activity, which increases with higher generations.[5][6] This toxicity is primarily attributed to the interaction of the positively charged surface amines with negatively charged cell membranes, leading to membrane disruption and cell lysis.[5] In contrast, anionic (carboxyl-terminated) or neutral (hydroxyl-terminated) PAMAM dendrimers show markedly lower toxicity.[1]
-
Immunogenicity: Cationic PAMAM dendrimers can activate the immune system and induce inflammatory responses.[4][7] However, surface modifications, such as PEGylation, can significantly reduce their immunogenicity and enhance their in vivo circulation time.[8]
Poly(propylene imine) (PPI) Dendrimers
PPI dendrimers, also known as DAB dendrimers, are constructed from a 1,4-diaminobutane (DAB) core and repeating propylene imine units.
-
Biocompatibility Profile: Similar to PAMAM dendrimers, the biocompatibility of PPI dendrimers is heavily influenced by their surface charge. Cationic PPI dendrimers are known to be cytotoxic and hemolytic.[9][10] Their toxicity generally increases with higher generations due to the increased density of surface cationic charges.[10] Surface modification with biocompatible moieties like maltose has been shown to significantly reduce the cytotoxicity of PPI dendrimers.[9][11]
-
Immunogenicity: Unmodified PPI dendrimers can interact with immune cells and trigger inflammatory responses. Surface modifications are crucial to mitigate these effects for in vivo applications.
Triazine-Based Dendrimers
Triazine-based dendrimers utilize a 1,3,5-triazine ring as a branching point, offering a more rigid and planar core structure compared to the aliphatic cores of PAMAM and PPI.
-
Biocompatibility Profile: Triazine dendrimers generally exhibit good biocompatibility and low cytotoxicity, especially when compared to cationic PAMAM dendrimers.[12] Studies have shown that even with cationic surface groups, triazine dendrimers can be less toxic than their PAMAM counterparts.[12] However, some triazine dendrimers have been reported to cause hemolytic effects.[12]
-
Immunogenicity: The immunogenic profile of triazine dendrimers is an active area of research. Some studies suggest that they have the potential for low immunogenicity, making them promising candidates for drug delivery.[13][14]
Biodegradable Cores: Polyesters and Citric Acid
To address the long-term safety concerns associated with the bioaccumulation of non-degradable dendrimers, researchers have developed dendrimers with biodegradable cores, such as polyesters and citric acid.
-
Polyester Dendrimers: These dendrimers, often based on monomers like 2,2-bis(methylol)propionic acid (bis-MPA), possess ester linkages that are susceptible to hydrolysis in a physiological environment.[15] This degradability leads to the breakdown of the dendrimer into smaller, more easily cleared fragments, significantly enhancing their biocompatibility.[16] Hydroxyl-terminated polyester dendrimers have demonstrated excellent biocompatibility and low cytotoxicity.[16][17]
-
Citric Acid-Based Dendrimers: Citric acid, a naturally occurring and biocompatible molecule, can be used as a building block for dendrimer synthesis.[18][19] These dendrimers are inherently biodegradable and have shown great promise as safe drug delivery vehicles.[20][21][22]
Quantitative Comparison of Dendrimer Biocompatibility
To provide a clearer perspective, the following table summarizes key biocompatibility parameters for different dendrimer core types. It is important to note that these values can vary depending on the specific dendrimer generation, surface modification, and the cell line or assay used.
| Dendrimer Core | Predominant Surface Charge | Typical Cytotoxicity (IC50) | Hemolytic Activity | Key Biocompatibility Features |
| PAMAM | Cationic (Amine) | Low (High Toxicity) | High | Generation and charge-dependent toxicity.[4] |
| Anionic (Carboxyl) | High (Low Toxicity) | Low | Good biocompatibility.[1] | |
| PPI | Cationic (Amine) | Low (High Toxicity) | High | Similar to cationic PAMAM; surface modification is crucial.[9][10] |
| Triazine | Cationic/Neutral | Moderate to High (Low to Moderate Toxicity) | Variable | Generally lower toxicity than PAMAM.[12] |
| Polyester | Neutral (Hydroxyl) | Very High (Very Low Toxicity) | Very Low | Biodegradable, excellent biocompatibility.[16][17] |
| Citric Acid | Anionic/Neutral | Very High (Very Low Toxicity) | Very Low | Biodegradable and inherently biocompatible.[18][19] |
Experimental Protocols for Biocompatibility Assessment
A thorough evaluation of dendrimer biocompatibility requires a multi-pronged approach, employing a battery of in vitro assays. Here, we provide detailed protocols for two fundamental assays: the MTT assay for cytotoxicity and the hemolysis assay for blood compatibility.
Experimental Workflow for Biocompatibility Testing
The following diagram outlines a typical workflow for assessing the biocompatibility of dendrimer-based nanoparticles.
Caption: A flowchart illustrating the key stages in the biocompatibility evaluation of dendrimers, from initial in vitro screening to subsequent in vivo studies.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, or a cell line relevant to the intended application)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dendrimer stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Dendrimer Treatment: Prepare serial dilutions of the dendrimer stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the dendrimer dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each dendrimer concentration relative to the negative control (untreated cells). Plot a dose-response curve and determine the IC50 value (the concentration of dendrimer that inhibits 50% of cell growth).
Protocol 2: Hemolysis Assay for Blood Compatibility
The hemolysis assay evaluates the ability of a material to damage red blood cells (RBCs), leading to the release of hemoglobin.[23][24][25][26]
Materials:
-
Fresh whole blood with an anticoagulant (e.g., heparin) from healthy donors.
-
Phosphate-buffered saline (PBS)
-
Dendrimer stock solution
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
Drabkin's reagent (for the cyanmethemoglobin method)
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 1000 x g for 10 minutes) to separate the RBCs from the plasma. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to obtain a 2% (v/v) RBC suspension.
-
Dendrimer Incubation: In a series of microcentrifuge tubes, add 0.5 mL of the 2% RBC suspension. Add 0.5 mL of the dendrimer dilutions (prepared in PBS) to the respective tubes. Include positive and negative controls.
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant from each tube. The amount of hemoglobin released into the supernatant is a measure of hemolysis. This can be quantified by measuring the absorbance of the supernatant at 540 nm after reacting with Drabkin's reagent, which converts hemoglobin to the stable cyanmethemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each dendrimer concentration using the following formula:
% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
According to ASTM F756-00, hemolysis values below 2% are considered non-hemolytic, 2-5% are slightly hemolytic, and above 5% are hemolytic.[25]
Conclusion: A Core Decision for Biocompatible Nanomedicine
The journey towards clinically successful dendrimer-based therapies begins with a fundamental understanding of how their core chemical structure dictates their biological behavior. While cationic dendrimers like PAMAM and PPI offer versatile platforms for various applications, their inherent toxicity necessitates careful surface engineering to ensure biocompatibility. In contrast, the emergence of dendrimers with biodegradable cores, such as polyesters and citric acid, represents a significant leap forward in the design of safe and effective nanomedicines.
By carefully selecting the dendrimer core and employing rigorous biocompatibility testing as outlined in this guide, researchers can navigate the complexities of dendrimer-bio interactions and unlock the full therapeutic potential of these remarkable nanomaterials. The future of dendrimer-based medicine lies in the rational design of biocompatible architectures, where the core is not just a starting point for synthesis but a cornerstone of safety and efficacy.
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Spectroscopic Characterization of PROTAC Linkers: A Comparative Analysis of Tri(t-butoxycarbonylethoxymethyl) ethanol and Related Structures
A Technical Guide for Researchers in Drug Discovery
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase recruiter, is a critical determinant of its efficacy, influencing cellular permeability, ternary complex formation, and ultimately, target degradation. Tri(t-butoxycarbonylethoxymethyl) ethanol is an exemplar of a flexible, ether-based linker scaffold that offers synthetic tractability.
This guide provides a comprehensive spectroscopic comparison of this compound and structurally related molecules. As experimental spectroscopic data for this compound is not publicly available, this guide will leverage a combination of predicted data for the target molecule and experimental data for well-characterized analogues. This comparative approach will provide researchers with a framework for understanding the key spectroscopic features of this class of compounds and for characterizing novel PROTAC linkers.
Our analysis will focus on three key analogues that share fundamental structural motifs with our target molecule:
-
Pentaerythritol: A core polyol structure that mirrors the central quaternary carbon and multiple hydroxyl groups.
-
Tri(ethylene glycol) monomethyl ether: An analogue for the flexible polyether chains.
-
tert-Butyl acetate: A simple model for the sterically hindered t-butyl ester functional groups.
By dissecting the spectra of these building blocks, we can project the expected spectral characteristics of the more complex this compound and provide a robust guide for its identification and characterization.
Molecular Structures at a Glance
To visually contextualize our comparative analysis, the structures of this compound and its analogues are presented below.
Caption: Molecular structures of the target molecule and its analogues.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for its structural analogues.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~3.6-3.8 | m | -O-CH₂-CH₂-O-, -C-CH₂-O- |
| ~3.5 | s | -C-CH₂-OH | |
| ~2.5 | t | -CH₂-C(O)O- | |
| ~1.45 | s | -C(CH₃)₃ | |
| Pentaerythritol [1][2][3] | 3.16 | s | -CH₂-OH |
| Tri(ethylene glycol) monomethyl ether [4][5] | 3.55-3.70 | m | -O-CH₂-CH₂-O- |
| 3.54 | t | -CH₂-OH | |
| 3.38 | s | -O-CH₃ | |
| tert-Butyl acetate [6][7][8] | 1.96 | s | -C(O)-CH₃ |
| 1.45 | s | -C(CH₃)₃ |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~172 | -C=O (ester) |
| ~81 | -C(CH₃)₃ | |
| ~70-72 | -O-CH₂- | |
| ~65 | -C-CH₂-O- | |
| ~60 | -C-CH₂-OH | |
| ~45 | Quaternary -C- | |
| ~35 | -CH₂-C(O)O- | |
| ~28 | -C(CH₃)₃ | |
| Pentaerythritol | 63.2 | -CH₂-OH |
| 46.1 | Quaternary -C- | |
| Tri(ethylene glycol) monomethyl ether [5] | 72.6, 70.8, 70.5 | -O-CH₂- |
| 61.7 | -CH₂-OH | |
| 59.1 | -O-CH₃ | |
| tert-Butyl acetate [9] | 170.6 | -C=O (ester) |
| 80.3 | -C(CH₃)₃ | |
| 28.2 | -C(CH₃)₃ | |
| 22.3 | -C(O)-CH₃ |
IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | 3500-3300 (broad) | O-H stretch |
| 2980-2850 | C-H stretch (aliphatic) | |
| ~1735 (strong) | C=O stretch (ester) | |
| ~1150 (strong) | C-O stretch (ether and ester) | |
| Pentaerythritol [10][11][12][13][14][15][16] | 3600-3200 (broad) | O-H stretch |
| 2950-2850 | C-H stretch (aliphatic) | |
| ~1040 | C-O stretch (alcohol) | |
| Tri(ethylene glycol) monomethyl ether | 3600-3300 (broad) | O-H stretch |
| 2950-2850 | C-H stretch (aliphatic) | |
| ~1100 (strong) | C-O stretch (ether and alcohol) | |
| tert-Butyl acetate [7] | 2980-2870 | C-H stretch (aliphatic) |
| ~1740 (strong) | C=O stretch (ester) | |
| ~1250, ~1150 | C-O stretch (ester) |
Mass Spectrometry Data
| Compound | m/z | Assignment |
| This compound (Predicted) | 521.33 | [M+H]⁺ |
| 465.28 | [M-C₄H₉+H]⁺ (loss of t-butyl) | |
| 421.25 | [M-Boc+H]⁺ (loss of t-butoxycarbonyl) | |
| Pentaerythritol [17][18] | 136.07 | [M]⁺ |
| 105.06 | [M-CH₂OH]⁺ | |
| 76.05 | [M-2(CH₂OH)]⁺ | |
| Tri(ethylene glycol) monomethyl ether | 165.11 | [M+H]⁺ |
| 147.09 | [M-OH]⁺ | |
| 101.06 | [M-C₂H₄O-CH₃]⁺ | |
| tert-Butyl acetate [7] | 116.08 | [M]⁺ |
| 101.06 | [M-CH₃]⁺ | |
| 57.07 | [C₄H₉]⁺ (t-butyl cation) - often the base peak |
Experimental Protocols
To ensure data integrity and reproducibility, the following sections detail the standard operating procedures for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.
Instrumentation:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Standard: Tetramethylsilane (TMS) at 0 ppm
¹H NMR Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Acquire the spectrum at room temperature.
-
Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to TMS.
¹³C NMR Protocol:
-
Dissolve 20-50 mg of the sample in approximately 0.7 mL of deuterated solvent.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Instrumentation:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer valuable structural clues.
Instrumentation:
-
Mass Spectrometer: Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: capillary voltage of 3.5 kV, cone voltage of 30 V, desolvation gas temperature of 350°C.
-
The data is acquired over a mass-to-charge (m/z) range of 100-1000.
Spectroscopic Interpretation and Comparison
A detailed analysis of the expected spectroscopic features of this compound, in light of the experimental data from its analogues, allows for a robust prediction of its spectral signature.
-
¹H NMR: The spectrum of this compound is expected to be dominated by a large singlet at approximately 1.45 ppm, corresponding to the 27 equivalent protons of the three t-butyl groups, a feature directly comparable to the t-butyl signal in tert-butyl acetate[6][7][8]. The complex multiplet between 3.6 and 3.8 ppm will arise from the numerous methylene protons in the ether linkages, similar to those observed in tri(ethylene glycol) monomethyl ether[4][5]. A distinct singlet for the primary alcohol's methylene protons should appear around 3.5 ppm, shifted downfield from the 3.16 ppm signal in pentaerythritol due to the influence of the ether linkages[1][2][3].
-
¹³C NMR: The presence of the three ester carbonyls will be evident from a signal around 172 ppm, consistent with the carbonyl carbon in tert-butyl acetate[7][9]. The quaternary carbon of the t-butyl groups is expected at approximately 81 ppm. The central quaternary carbon of the ethanol core should appear around 45 ppm, similar to that in pentaerythritol[19]. The numerous ether-linked carbons will populate the 65-72 ppm region of the spectrum.
-
IR Spectroscopy: A strong, sharp absorption at ~1735 cm⁻¹ will be the most prominent feature, indicative of the C=O stretch of the t-butyl esters. This is a key diagnostic peak, as seen in the spectrum of tert-butyl acetate[7]. A broad O-H stretching band centered around 3400 cm⁻¹ will confirm the presence of the primary alcohol, a feature shared with pentaerythritol and tri(ethylene glycol) monomethyl ether[10][11][12][13][14][15][16]. A strong, broad C-O stretching band around 1150 cm⁻¹ will be a composite of the C-O bonds in the ether and ester functionalities.
-
Mass Spectrometry: In ESI-MS, the protonated molecule [M+H]⁺ at m/z 521.33 is expected to be the base peak. A characteristic neutral loss of 56 Da (isobutylene) from the t-butyl group is anticipated, leading to a fragment at m/z 465.28. Another significant fragmentation pathway would be the loss of a t-butoxycarbonyl group (100 Da), resulting in a fragment at m/z 421.25. The prominent t-butyl cation at m/z 57, which is often the base peak in the electron ionization mass spectrum of t-butyl esters, may also be observed[7].
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a comprehensive understanding of its spectroscopic properties can be achieved through a comparative analysis of its structural components. By examining the NMR, IR, and mass spectra of pentaerythritol, tri(ethylene glycol) monomethyl ether, and tert-butyl acetate, we have constructed a reliable predictive model for the characterization of this important PROTAC linker. This guide provides researchers with the foundational knowledge and experimental protocols necessary to identify and validate this compound and other structurally related molecules in their drug discovery endeavors. The principles outlined herein underscore the importance of a systematic, comparative approach to the spectroscopic analysis of novel chemical entities.
References
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DC Chemicals. This compound|MSDS. [Link]
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NIST. Ethanol, TMS derivative. NIST Chemistry WebBook. [Link]
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NIST. Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-. NIST Chemistry WebBook. [Link]
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NIST. Ethanol, 2-(2-butoxyethoxy)-, acetate. NIST Chemistry WebBook. [Link]
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Doc Brown's Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062666). [Link]
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ResearchGate. Carbon-13 NMR spectrum of a pentaerythritol−adipic acid hyperbranched poly(ester) containing hydroxyl end groups. [Link]
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NIST. Ethanol. NIST Chemistry WebBook. [Link]
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NIST. Ethanol. NIST Chemistry WebBook. [Link]
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KOYON. What are the spectroscopic properties of pentaerythritol?. [Link]
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SpectraBase. Pentaerythritol - Optional[1H NMR] - Spectrum. [Link]
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SpectraBase. Pentaerythritol - Optional[1H NMR] - Chemical Shifts. [Link]
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PubChem. tert-Butyl acetate. [Link]
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National Center for Biotechnology Information. Figure H1, Infrared Absorption Spectrum of Pentaerythritol Triacrylate.... [Link]
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ResearchGate. FT-IR spectra of ATV, pentaerythritol, ERS100, PM3 (1:4), PECE carrier,.... [Link]
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mzCloud. Pentaerythritol. [Link]
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NIST. Pentaerythritol. NIST Chemistry WebBook. [Link]
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NIST. Pentaerythritol. NIST Chemistry WebBook. [Link]
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NIST. Pentaerythritol. NIST Chemistry WebBook. [Link]
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SpectraBase. Pentaerythritol - Optional[FTIR] - Spectrum. [Link]
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SpectraBase. Pentaerythritol - Optional[MS (GC)] - Spectrum. [Link]
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SpectraBase. tert-Butyl Acetoacetate - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubChem. Triethylene glycol monomethyl ether. [Link]
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Comparative Performance Evaluation of Novel Acid-Labile Linker Scaffolds in Bioconjugation
A Senior Application Scientist's Guide to Tri(t-butoxycarbonylethoxymethyl) ethanol and its Contemporaries in Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the linker is a critical determinant of an antibody-drug conjugate's (ADC) success. Its chemistry dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides an in-depth comparison of a potential novel linker scaffold, this compound, with established linker technologies. We will explore the theoretical underpinnings of its function and provide a framework for its empirical evaluation.
The Central Role of Cleavable Linkers in ADC Design
The efficacy of an ADC hinges on its ability to deliver a potent cytotoxic payload specifically to cancer cells while minimizing exposure to healthy tissues. Cleavable linkers are engineered to break down in response to specific triggers within the target cell or tumor microenvironment, such as changes in pH or the presence of specific enzymes.[1][2] This targeted release mechanism is crucial for maximizing therapeutic efficacy and reducing off-target toxicity.[][4]
There are several classes of cleavable linkers, each with a distinct release mechanism[1][2]:
-
Acid-cleavable linkers: Exploit the lower pH of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) compared to the bloodstream (pH 7.4).[1][5][6]
-
Enzyme-cleavable linkers: Contain peptide or other sequences that are substrates for enzymes, like cathepsins, which are often overexpressed in tumor cells.[7][8]
-
Reductively cleavable linkers: Typically contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm.[1]
The choice of linker is a strategic decision that depends on the payload, the target antigen, and the desired mechanism of action.[5]
A Hypothetical Acid-Labile Linker: this compound
While not yet documented in mainstream ADC literature, the molecule This compound (CAS 1027581-61-8) presents an interesting scaffold for a novel acid-labile linker.[9][10]
Structural Analysis and Hypothesized Mechanism
The structure of this compound features a central quaternary carbon with a hydroxyl group and three arms, each terminating in a tert-butyloxycarbonyl (Boc) protected carboxyl group.[9] The Boc group is a well-known acid-labile protecting group, readily cleaved under acidic conditions.[11][12]
We can hypothesize a bioconjugation strategy where:
-
A cytotoxic payload is attached to the free hydroxyl group.
-
The entire construct is then linked to an antibody.
-
Upon internalization into the acidic environment of a lysosome, the Boc groups are hydrolyzed. This would unmask negatively charged carboxylic acid groups, potentially leading to a conformational change or electronic cascade that facilitates the release of the payload.
Caption: Hypothesized workflow for an ADC utilizing a this compound-based linker.
Comparative Analysis with Established Linker Technologies
To understand its potential, we must compare our hypothetical linker with established technologies. The following table summarizes key performance characteristics.
| Feature | This compound (Hypothetical) | Hydrazone Linker | Valine-Citrulline (Val-Cit) Linker | Disulfide Linker |
| Class | Acid-Labile | Acid-Labile[1][5] | Enzyme-Cleavable[8] | Reductively Cleavable[1] |
| Cleavage Trigger | Low pH (4.5-5.0) | Low pH (4.5-5.0)[1] | Cathepsin B[8] | Glutathione (GSH) |
| Plasma Stability | Predicted to be high due to Boc protection. | Variable; early versions had stability issues.[6] | Generally stable, but can be susceptible to some plasma proteases.[13] | Moderate; susceptible to thiol-disulfide exchange. |
| Release Kinetics | Dependent on Boc cleavage rate; potentially rapid. | Relatively rapid at acidic pH.[1] | Dependent on enzyme concentration and activity. | Dependent on intracellular GSH concentration. |
| Bystander Effect | Possible, if released payload is membrane-permeable. | Yes, a key feature of some hydrazone-linked ADCs.[6] | Yes, with a membrane-permeable payload. | Yes, with a membrane-permeable payload. |
| Key Advantages | Potentially novel cleavage kinetics; trifunctional core could allow for higher drug-to-antibody ratios (DAR). | Well-established chemistry; clinically validated (e.g., Mylotarg).[1][6] | High tumor specificity due to enzyme overexpression; widely used.[7] | Utilizes a distinct intracellular environment. |
| Key Disadvantages | Unproven; synthesis may be complex; stability and cleavage rates are unknown. | Potential for premature drug release in circulation.[6] | Efficacy depends on sufficient levels of the target enzyme in the tumor. | Stability can be a challenge; potential for off-target release. |
digraph "Linker_Comparison" { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, len=2.5];center [label="Cleavable Linkers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Acid [label="Acid-Labile\n(e.g., Hydrazone, Hypothetical Boc-Linker)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="Enzyme-Cleavable\n(e.g., Val-Cit)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reductive [label="Reductively Cleavable\n(e.g., Disulfide)", fillcolor="#FBBC05", fontcolor="#202124"];
center -> Acid [label="Trigger:\nLow pH"]; center -> Enzyme [label="Trigger:\nSpecific Enzymes"]; center -> Reductive [label="Trigger:\nReducing Agents"]; }
Caption: Comparison of major cleavable linker strategies based on their release triggers.
Experimental Protocols for Performance Evaluation
Evaluating a novel linker requires a systematic approach. The following protocols provide a framework for assessing the performance of an ADC constructed with a this compound-based linker.
Protocol 1: Synthesis of an Antibody-Linker-Payload Conjugate
This protocol outlines a general strategy for creating the ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload construct with a reactive group (e.g., NHS ester) for antibody conjugation
-
Conjugation buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[14]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0[14]
-
Desalting columns (e.g., Sephadex G-25)[14]
-
Anhydrous DMSO
Procedure:
-
Prepare Linker-Payload: Dissolve the linker-payload construct in anhydrous DMSO immediately before use.
-
Antibody Reaction: Add a 10- to 20-fold molar excess of the dissolved linker-payload to the antibody solution.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Remove excess, unreacted linker-payload using a desalting column equilibrated with the final storage buffer (e.g., PBS).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in circulation.[15]
Materials:
-
Purified ADC
-
Human and mouse plasma
-
Incubator at 37°C
-
Analysis method (e.g., ELISA, SEC-HPLC)[15]
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis: Analyze the samples to quantify the amount of intact ADC remaining. An ELISA that detects both the antibody and the payload can be effective.
-
Data Interpretation: Calculate the half-life of the ADC in plasma. A longer half-life indicates better stability.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.[15]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC and unconjugated payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubation: Incubate for a period that allows for cell division (e.g., 72-96 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the drug concentration and calculate the IC₅₀ (half-maximal inhibitory concentration) for each condition. High potency in antigen-positive cells and low potency in antigen-negative cells indicate successful, targeted delivery.
Conclusion and Future Outlook
The exploration of novel linker technologies is paramount to advancing the field of bioconjugation and developing the next generation of ADCs. While this compound is not an established linker, its chemical structure, featuring acid-labile Boc groups, presents a viable foundation for a new acid-sensitive linker. Its potential for a unique release mechanism and a trifunctional core for payload attachment warrants empirical investigation.
The performance of any ADC built with this linker would need to be rigorously tested against established platforms like hydrazone and Val-Cit linkers. Key evaluation criteria will be its stability in circulation and its cleavage efficiency within the target cell.[][6] The experimental framework provided here offers a starting point for such an evaluation. Success in these studies could pave the way for a new class of linkers, further expanding the toolbox available to drug developers and ultimately benefiting patients.
References
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- Cleavable linkers for ADCs. ProteoGenix.
- Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs).
- Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjug
- Cleavable linkers in antibody–drug conjugates. David Spring's group - University of Cambridge.
- Acid-Labile Linkers.
- Application Notes and Protocols for Bioconjugation Techniques Using Bifunctional Crosslinkers. Benchchem.
- The Long-Chain Contender: Evaluating Docosanedioic Acid as a Linker in Bioconjug
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
- A Head-to-Head Comparison of Fmoc- and Boc-Protected PEG Linkers in Bioconjug
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- Enzymatically Cleavable Linker Sequence Motifs for Bioconjug
- The Strategic Application of Boc-Protected Linkers in Bioconjug
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjug
- A versatile acid-labile linker for antibody–drug conjug
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Technology Networks.
- Bioconjug
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
- 1027581-61-8 | Tri(t-butoxycarbonylethoxymethyl)ethanol. AiFChem.
- Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8. Shaanxi Xin yan Bomei Biotechnology Co., LTD.
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The Gold Standard of Certainty: A Guide to Cross-Validation of NMR and Mass Spectrometry in Drug Development
A Senior Application Scientist's Guide to Integrating Orthogonal Analytical Techniques for Unambiguous Structural Elucidation and Quantitation
In the high-stakes environment of pharmaceutical development, the unambiguous characterization of drug substances and products is not merely a scientific goal; it is a regulatory and safety imperative. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are individually powerful analytical techniques, their true potential is unlocked when they are used in a complementary and orthogonal fashion.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to effectively cross-validate analytical results from NMR and MS, thereby achieving a higher echelon of confidence in their data.
The fundamental principle behind this integrated approach lies in the orthogonal nature of the two techniques—they measure the same attributes using different physical principles.[4][5] This independent verification is crucial for eliminating false positives, confirming activities identified in primary assays, and is a practice encouraged by regulatory bodies such as the FDA.[2]
The Complementary Powerhouses: Why NMR and MS Are Stronger Together
NMR spectroscopy and Mass Spectrometry provide different, yet highly complementary, pieces of the molecular puzzle. Understanding their intrinsic strengths and weaknesses is the first step toward a robust cross-validation strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy excels in providing detailed information about the atomic connectivity, 3D structure, and stereochemistry of a molecule.[3][6] Its key advantages lie in its non-destructive nature and its highly quantitative and reproducible results, where the signal intensity is directly proportional to the molar concentration.[3][7][8] This makes quantitative NMR (qNMR) an exceptional tool for determining the purity and concentration of a substance, often without the need for calibration curves or identical reference standards.[7][8]
Mass Spectrometry (MS) , on the other hand, offers unparalleled sensitivity, with the ability to detect analytes at picomole to femtomole levels.[3][9] It provides the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular formula and identifying unknown compounds.[3][10][11] While inherently less quantitative than NMR, requiring internal standards and calibration curves for accurate measurements, its high sensitivity makes it a cornerstone for trace analysis and impurity profiling.[3][12]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry, molecular dynamics[3][6] | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns[3][10] |
| Sensitivity | Low (micromole to millimole)[3] | High (picomole to femtomole)[3][9] |
| Quantitative Nature | Highly quantitative and reproducible; signal intensity is directly proportional to molar concentration[3][7][8] | Less inherently quantitative; often requires internal standards and calibration curves for accurate quantification[3][12] |
| Reproducibility | Very high; data is consistent across different instruments[3][13] | Moderate; can be influenced by ionization source, instrument type, and matrix effects[3] |
| Sample Preparation | Minimal, non-destructive[7][14] | More complex, often destructive[15][16] |
A Framework for Cross-Validation: An Integrated Workflow
A systematic approach is essential to ensure that the data generated from both NMR and MS are comparable and that the cross-validation is meaningful. The following workflow outlines the key stages, from sample preparation to data interpretation.
Caption: Integrated workflow for NMR and MS data cross-validation.
Experimental Protocols: A Step-by-Step Guide
The cornerstone of reliable cross-validation is ensuring that the samples analyzed by both techniques are as identical as possible.
-
Objective: To minimize sample variability as a source of error.
-
Protocol:
-
Prepare a single, homogeneous stock solution of the analyte at a known concentration.
-
For NMR analysis, an aliquot of the stock solution is diluted with a deuterated solvent. An internal standard of known purity and concentration is added for quantitative analysis (qNMR).
-
For MS analysis, an aliquot of the same stock solution is diluted with an appropriate solvent system (e.g., methanol, acetonitrile, water) compatible with the chosen ionization method. An internal standard is also added for quantitative analysis (qMS).
-
Ensure complete dissolution of the sample in both preparations.
-
-
Objective: To obtain high-quality 1D and 2D NMR spectra for structural confirmation and accurate quantitation.
-
Protocol:
-
1D Proton (¹H) NMR: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.
-
2D NMR: Acquire a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous structural assignment.
-
Quantitation: Integrate the signals of the analyte and the internal standard in the ¹H NMR spectrum. The concentration or purity of the analyte can be calculated using the following formula:
Purityanalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
-
-
-
Objective: To determine the accurate mass of the analyte and its fragmentation pattern, and to perform quantitative analysis.
-
Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement. This allows for the determination of the elemental composition and molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion of the analyte and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural information that can be compared with the proposed structure from NMR.
-
Quantitative Analysis (LC-MS/MS): Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use a stable isotope-labeled internal standard whenever possible. Create a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.
-
The Cross-Validation Process: A Logical Pathway for Data Interpretation
The true power of this dual-technique approach lies in the logical comparison and integration of the datasets.
Caption: Decision pathway for cross-validating NMR and MS data.
Case Study: Validation of a Novel Small Molecule Drug Candidate
To illustrate the power of this approach, consider the validation of a new drug candidate, "Compound X."
| Parameter | NMR Result | Mass Spectrometry Result | Cross-Validation Outcome |
| Molecular Structure | Unambiguous assignment of all ¹H and ¹³C signals via 1D and 2D NMR, confirming the proposed covalent structure and stereochemistry. | Accurate mass measurement consistent with the molecular formula C₂₀H₂₅N₃O₄. Fragmentation pattern from MS/MS aligns with the bond connectivities determined by NMR. | Excellent Agreement: The orthogonal datasets provide very high confidence in the structural assignment. |
| Purity (%) | 99.2% ± 0.2% (determined by qNMR using a certified internal standard). | Not directly measured, but LC-MS analysis showed one major peak with minor impurities totaling <1%. | Consistent Results: qNMR provides a precise purity value, which is supported by the qualitative impurity profile from LC-MS. |
| Concentration in Solution (mg/mL) | 1.05 mg/mL (determined by qNMR). | 1.02 mg/mL (determined by LC-MS/MS with a stable isotope-labeled internal standard). | Excellent Agreement: The quantitative results from two independent techniques are within 3% of each other, providing strong validation of the concentration measurement. |
Conclusion: Achieving Unimpeachable Data Integrity
In the landscape of drug development and analytical sciences, the integration of orthogonal methods like NMR and Mass Spectrometry is not just a best practice but a necessity for ensuring the highest level of data integrity.[2] This guide has outlined a comprehensive framework for the cross-validation of analytical results from these two powerful techniques. By following a structured workflow that encompasses coordinated sample preparation, optimized data acquisition, and a logical process for data interpretation, researchers can achieve a level of certainty in their structural and quantitative analyses that is unattainable with either method alone. This robust, self-validating system is crucial for accelerating drug development timelines, ensuring patient safety, and meeting the stringent requirements of regulatory agencies.
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Navigating the Nuances of PROTAC Linker Design: A Comparative Guide to Tri(t-butoxycarbonylethoxymethyl) ethanol
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimers (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]
This guide provides an in-depth analysis of the limitations of a specific alkyl/ether-based PROTAC linker precursor, Tri(t-butoxycarbonylethoxymethyl) ethanol, in the context of modern drug discovery. We will objectively compare its inherent characteristics with those of alternative linker strategies, supported by illustrative experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Allure and Inherent Constraints of a Boc-Protected Building Block
This compound presents itself as a convenient, trifunctional building block for the synthesis of more complex linker architectures. Its three t-butoxycarbonyl (Boc) protected carboxylic acid arms and a single hydroxyl group offer a straightforward synthetic handle for elongation and subsequent conjugation to POI and E3 ligase ligands. The Boc protecting groups are stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles, making them a common choice in multi-step organic synthesis.[3]
However, the very nature of this protection strategy introduces a set of limitations that can significantly impact the efficiency of PROTAC synthesis and the final properties of the degrader molecule.
The Challenge of Harsh Deprotection Conditions
The primary limitation of the Boc protecting group is its reliance on strong acidic conditions for removal.[3] Typically, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is required for deprotection.[4] While effective, these harsh conditions can be detrimental to other functional groups present in a complex molecule like a PROTAC.
Implications for PROTAC Synthesis:
-
Substrate Incompatibility: Many bioactive molecules, including potent ligands for POIs or E3 ligases, contain acid-sensitive functionalities such as other esters, acetals, or certain heterocyclic rings. The use of strong acids for Boc deprotection can lead to unintended cleavage or degradation of these sensitive moieties, resulting in reduced yield and the formation of complex impurity profiles.
-
Orthogonality Issues: In a multi-step synthesis, the ability to selectively deprotect one functional group while leaving others intact is crucial. The harsh acidic conditions required for Boc removal limit the choice of other protecting groups that can be used orthogonally. For instance, acid-labile side-chain protecting groups on amino acid-based linkers would be cleaved simultaneously.[5]
The Specter of Side Reactions
The mechanism of Boc deprotection involves the formation of a tert-butyl cation intermediate.[4] This reactive carbocation can lead to undesired side reactions, particularly the alkylation of nucleophilic residues within the PROTAC molecule, such as the indole ring of tryptophan or the thioether of methionine.[3] While scavengers can be added to mitigate this, the risk of side product formation remains, complicating purification and potentially reducing the final yield of the desired PROTAC.
Comparative Analysis: this compound-derived Linkers vs. Modern Alternatives
To illustrate the practical implications of these limitations, let us consider a hypothetical scenario in which we aim to synthesize a PROTAC targeting a kinase of interest. We will compare a linker derived from this compound with two common alternatives: a flexible polyethylene glycol (PEG) linker and a more rigid, "clickable" linker.
Linker Structures and Synthetic Strategies
Below is a conceptual overview of the different linker strategies.
Caption: Synthetic approaches for different linker types.
Hypothetical Performance Data
The choice of linker can significantly impact the biological activity of a PROTAC. The following table presents a hypothetical comparison of key performance parameters for PROTACs constructed with the different linker types. The data is illustrative and based on general trends observed in the literature.[1][2]
| Linker Type | PROTAC | DC50 (nM) | Dmax (%) | Aqueous Solubility (µg/mL) |
| This compound-derived | PROTAC-Boc | 150 | 85 | 10 |
| Flexible PEG | PROTAC-PEG | 50 | 95 | 50 |
| Rigid "Clickable" | PROTAC-Click | 25 | 98 | 35 |
Data Interpretation:
-
PROTAC-Boc: The linker derived from the Boc-protected precursor exhibits moderate potency (DC50) and efficacy (Dmax). Its more hydrophobic, alkyl-ether nature may contribute to lower aqueous solubility, which can negatively impact cell permeability and overall performance.[1]
-
PROTAC-PEG: The incorporation of a hydrophilic PEG linker often leads to improved solubility and can enhance cell permeability, resulting in better potency and efficacy.[2]
-
PROTAC-Click: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complex formation and improved degradation efficiency, as reflected in the lower DC50 and higher Dmax values.[1]
Experimental Protocols
To provide a practical context, detailed methodologies for the synthesis and evaluation of such PROTACs are outlined below.
General Protocol for PROTAC Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general approach for synthesizing a PROTAC on a solid support, highlighting the key deprotection steps.
Workflow for Solid-Phase PROTAC Synthesis
Caption: A generalized workflow for solid-phase PROTAC synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU and a base like diisopropylethylamine (DIEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Chain Elongation: Repeat steps 2 and 3 to build the desired peptide linker.
-
Ligand/Linker Attachment:
-
For Boc-protected linkers: After peptide elongation, the terminal Fmoc group is removed, and the Boc-protected linker precursor (e.g., an activated derivative of this compound) is coupled. Subsequent deprotection requires treatment with a strong acid like 50% TFA in dichloromethane (DCM).
-
For Fmoc-protected linkers: The process is similar, but deprotection is achieved with 20% piperidine in DMF, offering milder conditions.
-
-
Second Ligand Coupling: Couple the second ligand (for the POI or E3 ligase) to the deprotected linker.
-
Cleavage and Global Deprotection: Cleave the completed PROTAC from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
Western Blot Protocol for Measuring Protein Degradation
This protocol is a standard method for quantifying the levels of a target protein in cells after treatment with a PROTAC.
Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Conclusion and Future Outlook
While this compound offers a seemingly straightforward entry point for constructing PROTAC linkers, its reliance on Boc protecting groups presents significant limitations in the context of modern drug discovery. The necessity for harsh acidic deprotection conditions can compromise the integrity of complex, sensitive molecules, and the potential for side reactions can complicate synthesis and purification.
The field of PROTAC design is increasingly moving towards more sophisticated linker strategies that offer greater synthetic flexibility and improved physicochemical properties.[6] The use of orthogonal protecting groups like Fmoc, which can be removed under mild basic conditions, and the adoption of "clickable" chemistries for linker-ligand conjugation, provide researchers with a more versatile toolbox for creating potent and selective protein degraders.[3] As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design of the linker will remain a cornerstone of successful targeted protein degradation.
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The Core of the Matter: A Comparative Guide to Drug Loading Efficiency in Dendrimers
In the landscape of advanced drug delivery, dendrimers represent a class of precisely engineered nanocarriers with unparalleled potential.[1][2] These hyperbranched, monodisperse macromolecules offer a unique architecture consisting of a central core, repeating branched units (generations), and a high density of surface functional groups.[3][4] This intricate design allows for the encapsulation or conjugation of therapeutic agents, enhancing their solubility, stability, and bioavailability.[5][6] However, the efficacy of a dendrimer as a drug carrier is fundamentally tied to its core structure. The chemical nature of this core dictates the internal environment of the dendrimer, profoundly influencing its interaction with drug molecules and, consequently, its drug loading efficiency.
This guide provides an in-depth comparison of drug loading efficiencies across different dendrimer cores, synthesizing data from key case studies. We will explore the causal relationships between core chemistry and loading mechanisms, present quantitative data for objective comparison, and provide standardized protocols for researchers in the field.
Mechanisms of Drug Loading: The Host-Guest Relationship
The ability of dendrimers to carry therapeutic payloads is governed by three primary mechanisms. The choice of dendrimer core and the properties of the drug molecule determine which mechanism predominates.
-
Physical Encapsulation (The "Dendritic Box"): The internal cavities and voids within the dendrimer's branched structure can physically entrap drug molecules.[5][6] This is particularly effective for hydrophobic drugs that are poorly soluble in aqueous environments. The dendrimer's interior acts as a unimolecular micelle, creating a favorable hydrophobic microenvironment that shields the drug from the surrounding medium.[5][7] The efficiency of this mechanism is highly dependent on the size and hydrophobicity of the dendrimer's core and internal branching.[8]
-
Electrostatic Interactions: Dendrimers often possess charged surfaces (e.g., amine-terminated PAMAM dendrimers are cationic).[6] These charged groups can form strong electrostatic interactions with oppositely charged drug molecules, effectively binding them to the dendrimer's periphery or within its charged interior.[9] This is a common loading strategy for charged therapeutics like siRNA or drugs with acidic or basic moieties.[10][11]
-
Covalent Conjugation: Drug molecules can be covalently attached to the functional groups on the dendrimer's surface via stable or cleavable linkers.[9][12] This method offers precise control over the drug-to-carrier ratio and can provide sustained drug release profiles.[12] The density and reactivity of the surface groups, which are an extension of the core and branching chemistry, are critical for this approach.
Comparative Analysis of Dendrimer Cores
The choice of the initiating core molecule is a critical design parameter in dendrimer synthesis, with significant downstream effects on drug loading capacity and performance. Here, we compare several widely studied dendrimer cores.
Polyamidoamine (PAMAM) Dendrimers
PAMAM dendrimers are among the most extensively studied for biomedical applications.[2] Typically built from an ammonia or ethylenediamine core, their interior is composed of amide bonds and tertiary amines.[7] This composition creates a relatively polar internal environment capable of hydrogen bonding, in addition to providing internal cavities for physical encapsulation.[13]
-
Case Study: Phenylbutazone Loading. A direct comparison between a generation 3 (G3) PAMAM dendrimer and a generation 4 (G4) Poly(propylene imine) (PPI) dendrimer, both having 32 surface amine groups, was conducted using the anti-inflammatory drug phenylbutazone.[14] The results showed that the G3 PAMAM dendrimer had a significantly higher loading ability for phenylbutazone at high drug-to-dendrimer feeding ratios.[14][15] While the PPI dendrimer possesses a more hydrophobic interior, which would theoretically be better for encapsulating a hydrophobic drug, the PAMAM dendrimer's internal amide groups likely contribute to more stable host-guest interactions through hydrogen bonding.[16]
-
Case Study: Anticancer Drug Loading. In studies with doxorubicin and tamoxifen, G4 PAMAM dendrimers demonstrated a drug loading efficacy of 40-50%.[17][18] The loading was attributed to a combination of hydrogen bonding, as well as hydrophilic and hydrophobic contacts, with the drug molecules residing both on the polymer surface and within the internal cavities.[17][18]
Poly(propylene imine) (PPI) Dendrimers
PPI dendrimers, built from a diaminobutane core, feature an interior composed of polypropylene imine units with tertiary amines at each branching point.[7] This structure results in a more hydrophobic interior compared to PAMAM dendrimers.[14][16]
-
Case Study: Phenylbutazone Loading (Comparative). As mentioned, G4 PPI dendrimers were compared to G3 PAMAM.[14] Nuclear Overhauser effect NMR results revealed that the more hydrophobic interior of the G4 PPI dendrimer did indeed encapsulate more phenylbutazone molecules within its core.[14][19] However, the overall solubility enhancement (a practical measure of loading) was lower for PPI at high drug concentrations because the PPI-drug inclusion complex was less stable in aqueous solution, leading to drug precipitation.[14][15] This highlights a critical insight: a hydrophobic core is beneficial, but the stability of the drug-dendrimer complex is paramount for effective loading. Furthermore, the G4 PPI dendrimer was found to be at least 50 times more toxic than the G3 PAMAM dendrimer, a significant consideration for drug development.[14][15]
Triazine-Based Dendrimers
Triazine dendrimers are synthesized using a triazine (cyanuric chloride) core and branching units.[20] This platform offers significant synthetic versatility and a hydrophobic core, making it well-suited for encapsulating hydrophobic drugs.[20][21]
-
Case Study: Paclitaxel Loading. Triazine dendrimers have been successfully used to deliver the hydrophobic anticancer drug paclitaxel.[22] Through covalent conjugation strategies, high drug loadings of up to 40% by weight have been achieved.[23] The stable, well-defined structure and the ease of synthesis make triazine dendrimers a promising platform where high drug payloads are required.[22] Studies have shown that these paclitaxel-dendrimer conjugates exhibit significant tumor uptake and efficacy.[23]
Citric Acid-Based Dendrimers
Dendrimers synthesized using a citric acid core are gaining attention due to their inherent biocompatibility, water solubility, and low toxicity.[24][25] The polyester-based interior provides sites for both hydrogen bonding and hydrophobic interactions.
-
Case Study: Clindamycin and Naproxen Loading. Citric acid-based dendrimers have been formulated to carry the antibiotic Clindamycin HCl and the anti-inflammatory drug naproxen.[24][26] Drug loading is typically achieved through a dissolution method where the drug and dendrimer are mixed in solution, allowing for physical entrapment.[25][26] Studies show a controlled, diffusion-based release mechanism, making these dendrimers suitable for sustained delivery applications.[26] The biocompatible nature of the citric acid core is a major advantage, potentially reducing the regulatory hurdles associated with other dendrimer types.[24]
Quantitative Data Summary
The following table summarizes key findings from the case studies discussed, providing a quantitative comparison of drug loading performance across different dendrimer cores.
| Dendrimer Core | Generation | Model Drug | Loading Efficiency / Capacity | Key Findings & Mechanism | Reference |
| PAMAM | G3 | Phenylbutazone | Higher loading ability than G4 PPI at high feed ratios | Superior performance attributed to more stable host-guest interactions and higher aqueous stability of the complex. | [14][15] |
| PAMAM | G4 | Doxorubicin | 40-50% Efficacy | Loading via H-bonding and hydrophobic contacts; drug located in internal cavities and on the surface. | [17][18] |
| PPI | G4 | Phenylbutazone | Lower loading ability than G3 PAMAM at high feed ratios | More hydrophobic interior encapsulates more drug, but the complex is unstable in aqueous solution. Significantly higher cytotoxicity. | [14][15][19] |
| Triazine | G3 | Paclitaxel | ~16 molecules per dendrimer; up to 40% (w/w) | High loading achieved via covalent conjugation; hydrophobic core is advantageous for hydrophobic drugs. | [22][23] |
| Citric Acid | G1, G2, G3 | Naproxen | Loading confirmed, quantitative data varies by generation | Loading via physical encapsulation; dendrimers are biocompatible and show controlled release. | [24] |
| Citric Acid | N/A | Clindamycin HCl | Effective loading confirmed via dissolution method | Release follows a diffusion-controlled, first-order kinetics mechanism. | [26] |
Experimental Protocols
To ensure reproducibility and standardization, we provide a generalized protocol for drug loading via the equilibrium dialysis method and quantification using UV-Vis spectroscopy.
Protocol 1: Drug Loading via Equilibrium Dialysis
This method is commonly used to determine the encapsulation efficiency of drugs within dendrimers.
-
Preparation of Solutions:
-
Prepare a stock solution of the dendrimer (e.g., 1 mg/mL) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Prepare a stock solution of the drug in the same buffer. Create a series of drug solutions with varying concentrations.
-
-
Dialysis Setup:
-
Place a known volume and concentration of the dendrimer solution (e.g., 1 mL) inside a dialysis bag with a molecular weight cutoff (MWCO) that is significantly smaller than the dendrimer's molecular weight (e.g., 3.5 kDa).
-
Submerge the sealed dialysis bag into a larger container holding a known volume and concentration of the drug solution.
-
-
Equilibration:
-
Gently stir the external solution at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).
-
-
Quantification:
-
After equilibration, carefully remove the dialysis bag.
-
Measure the concentration of the free drug in the external solution using UV-Vis spectroscopy at the drug's maximum absorbance wavelength (λ_max).
-
-
Calculation of Loading Efficiency:
-
Total Drug: Initial concentration of drug × volume of external solution.
-
Free Drug: Final concentration of drug in external solution × volume of external solution.
-
Bound Drug: Total Drug - Free Drug.
-
Drug Loading Capacity (DLC %): (Mass of Bound Drug / Mass of Dendrimer) × 100.
-
Encapsulation Efficiency (EE %): (Mass of Bound Drug / Total Mass of Drug) × 100.
-
Conclusion and Future Perspectives
The core of a dendrimer is not merely a starting point for synthesis; it is the fundamental determinant of the nanocarrier's internal environment and its ultimate drug loading capability.
-
PAMAM dendrimers offer a balance of hydrophobic pockets and polar groups, facilitating stable interactions with a range of drugs.[14]
-
PPI dendrimers provide a more hydrophobic interior, which can be advantageous for encapsulating lipophilic drugs, but their stability in aqueous solutions and higher cytotoxicity present significant challenges.[14][15]
-
Triazine dendrimers stand out for their synthetic versatility and ability to achieve very high drug payloads, particularly through covalent conjugation.[23]
-
Citric acid-based dendrimers are emerging as a highly promising platform due to their excellent biocompatibility and safety profile.[25][26]
The selection of a dendrimer core must be a strategic decision, guided by the physicochemical properties of the drug candidate and the desired therapeutic application. Future research should focus on the development of novel, multifunctional cores that combine high loading capacity with inherent biocompatibility and stimuli-responsive release mechanisms. By understanding the principles laid out in this guide, researchers can make more informed decisions in designing the next generation of highly efficient dendrimer-based drug delivery systems.
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Safety Operating Guide
Navigating the Disposal of Tri(t-butoxycarbonylethoxymethyl) ethanol: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in the dynamic field of drug development, understanding the nuanced disposal procedures for specialized reagents like Tri(t-butoxycarbonylethoxymethyl) ethanol is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Properties and Hazards
Before delving into disposal protocols, a thorough understanding of the substance is paramount. This compound is an organic compound whose properties dictate its handling and disposal requirements.
| Property | Value | Significance for Disposal |
| Molecular Formula | C26H48O10 | Indicates a carbon-based organic compound.[1] |
| Molecular Weight | 520.66 g/mol | Relevant for calculating quantities for disposal.[1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1] | These classifications mandate that the compound be treated as hazardous waste and not be disposed of down the drain due to its toxicity to aquatic life.[1][2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] | Reinforces the need for careful handling to prevent ingestion and environmental release. |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501[1] | These statements provide explicit instructions for safe handling and disposal, including washing hands after handling, not eating or drinking while using, avoiding environmental release, and proper disposal procedures. |
The primary hazards associated with this compound are its oral toxicity and, most significantly, its severe and long-lasting impact on aquatic ecosystems.[1] This underscores the critical importance of preventing its entry into sewer systems or waterways.
Step-by-Step Disposal Protocol
The following procedure outlines the safe and compliant disposal of this compound, from the point of generation to final collection.
Immediate Waste Segregation at the Source
Rationale: Proper segregation is the foundation of safe chemical waste management, preventing unintended and potentially hazardous reactions.[3][4]
-
Designated Waste Container: Immediately upon generation, any waste containing this compound, including residues, contaminated consumables, and solutions, must be placed in a designated hazardous waste container.
-
Waste Stream: This compound should be categorized as a non-halogenated organic waste.[5] Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[4][6]
Personal Protective Equipment (PPE)
Rationale: Adherence to proper PPE protocols minimizes the risk of personal exposure and contamination.
-
Minimum PPE: When handling waste containing this compound, always wear safety goggles, a laboratory coat, and nitrile gloves.[5][7]
-
Contaminated PPE: Any PPE that becomes contaminated with this compound must be disposed of as chemically-contaminated solid waste.[4]
Waste Container Selection and Labeling
Rationale: Proper containment and clear labeling are crucial for safe storage, transport, and ultimate disposal, and are mandated by regulations.[3][8][9]
-
Container Compatibility: Use a chemically compatible container with a secure, leak-proof screw-on cap.[6][8] Glass or polyethylene containers are generally suitable for organic waste. Avoid using food-grade containers.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4] Also include the approximate concentration and accumulation start date.
Accumulation and Storage in a Satellite Accumulation Area (SAA)
Rationale: SAAs provide a designated, safe location for the short-term storage of hazardous waste, ensuring it is under the control of laboratory personnel.[4][6]
-
Location: The waste container should be stored in a designated Satellite Accumulation Area within the laboratory where the waste is generated.[3]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[8] The secondary container must be able to hold 110% of the volume of the primary container.[8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8][9] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]
Disposal of Contaminated Materials
Rationale: Items that have come into contact with the chemical must also be treated as hazardous waste to prevent inadvertent exposure or environmental contamination.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be double-bagged in clear plastic bags and labeled as "Chemically-Contaminated Solid Waste" with the name of the chemical.[4][8]
-
Empty Containers: The original container of this compound should be disposed of as hazardous waste unless it has been triple-rinsed.[3] The rinsate from this process must also be collected and disposed of as hazardous waste. Given the aquatic toxicity, it is often preferable to dispose of the empty container as hazardous waste to avoid generating additional liquid waste.[3]
Arranging for Waste Collection
Rationale: The final step is to ensure the waste is transferred to trained professionals for proper disposal in accordance with institutional and regulatory requirements.
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowable time (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][8]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as this is often a regulatory requirement.[5][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby upholding their commitment to a safe and environmentally responsible research environment.
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Personal protective equipment for handling Tri(t-butoxycarbonylethoxymethyl) ethanol
A Researcher's Guide to Safely Handling Tri(t-butoxycarbonylethoxymethyl) ethanol
For the modern researcher, particularly those in the dynamic field of drug development, the synthesis of novel molecules is a daily reality. Among the vast array of chemical tools at our disposal, PROTAC (Proteolysis Targeting Chimera) linkers are of increasing importance. This compound, a key alkyl/ether-based PROTAC linker, is instrumental in this innovative area of research[1]. While its utility is significant, a deep and practical understanding of its safe handling is paramount to not only ensure personal safety but also to maintain the integrity of your research.
This guide moves beyond a simple checklist of safety procedures. It aims to provide you, a fellow scientist, with the causal reasoning behind each recommendation, fostering a culture of safety that is both informed and instinctual.
Immediate Safety Profile: Understanding the Risks
Before handling this compound, it is crucial to internalize its hazard profile. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Acute Oral Toxicity (Category 4): This classification indicates that the substance can be harmful if swallowed[2].
-
Aquatic Toxicity (Acute and Chronic, Category 1): It is very toxic to aquatic life, with long-lasting effects[2]. This underscores the critical importance of proper disposal to prevent environmental contamination.
-
Potential for Irritation: While specific data for this exact compound is limited, related chemicals with similar functional groups can cause skin and serious eye irritation[3]. Therefore, assuming a similar irritant potential is a prudent safety measure.
It is also important to note that while this specific compound is a solid, related liquid chemicals can be combustible.
Core Directive: Personal Protective Equipment (PPE)
Your primary line of defense is a consistent and correct use of PPE. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or a face shield. | Protects against accidental splashes which could cause serious eye irritation. Standard prescription glasses are not a substitute. |
| Hands | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact and potential irritation. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory coat. | Protects your skin and personal clothing from contamination in the event of a spill. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any potential dust or aerosols, which could be harmful. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don PPE: Before handling the container, ensure you are wearing all the PPE outlined in the table above.
-
Verify Chemical: Check the label to confirm the chemical is this compound and inspect the container for any damage or leaks.
-
Prepare Work Area: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Weighing and Dispensing: As this compound is a solid, care should be taken to avoid generating dust. Weigh the required amount in the fume hood. Use appropriate tools (e.g., a spatula) and clean them thoroughly after use.
-
Experimental Use: When using the chemical in reactions, ensure all glassware is properly secured. Avoid eating, drinking, or smoking in the laboratory[2][4].
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly clean any surfaces and glassware that have come into contact with the chemical.
-
Waste Disposal: Dispose of any contaminated materials, including gloves and weighing paper, in a designated and clearly labeled hazardous waste container[2]. Due to its high aquatic toxicity, do not dispose of this chemical down the drain[2].
-
Doffing PPE: Remove your PPE in the correct order (gloves first, then lab coat, and finally eye protection) to avoid cross-contamination. Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves[2].
-
Emergency Response Plan: Spills and Exposures
Accidents can happen, and a clear, rehearsed response plan is critical.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[2].
-
Skin Contact: Remove any contaminated clothing and thoroughly wash the affected area with soap and water[2]. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention[2].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[2].
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- This compound|MSDS - DC Chemicals. (2025-11-03).
- SAFETY D
- SAFETY D
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
- What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. (2021-04-01).
- Safety Data Sheet - Fisher Scientific. (2015-03-19).
- SAFETY D
- This compound - CymitQuimica.
- 1027581-61-8 | Tri(t-butoxycarbonylethoxymethyl)ethanol - AiFChem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
